molecular formula C9H9I B1506962 4-Iodo-2,3-dihydro-1H-indene CAS No. 1285718-21-9

4-Iodo-2,3-dihydro-1H-indene

Cat. No.: B1506962
CAS No.: 1285718-21-9
M. Wt: 244.07 g/mol
InChI Key: MSVHXIIGNMLZCM-UHFFFAOYSA-N
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Description

4-Iodo-2,3-dihydro-1H-indene is a useful research compound. Its molecular formula is C9H9I and its molecular weight is 244.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2,3-dihydro-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVHXIIGNMLZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60720595
Record name 4-Iodo-2,3-dihydro-1H-indene
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Molecular Weight

244.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1285718-21-9
Record name 4-Iodo-2,3-dihydro-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60720595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Iodo-2,3-dihydro-1H-indene physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodo-2,3-dihydro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a halogenated derivative of the indane scaffold, represents a valuable building block in synthetic organic chemistry and medicinal chemistry. Its structure, featuring a bicyclic aromatic system with a defined point of functionalization, makes it an attractive intermediate for creating complex molecular architectures. The indane core is a "privileged structure" in drug discovery, appearing in numerous biologically active compounds, including agents targeting tubulin polymerization for anticancer therapy.[1][2][3] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights and methodologies essential for its application in research and development.

Molecular and Structural Framework

The foundational step in utilizing any chemical compound is a thorough understanding of its structural and molecular identity. This compound is systematically named and cataloged to ensure unambiguous identification in research and procurement.

Caption: Molecular structure of this compound.

The key identifiers for this compound are summarized in the table below. The molecular weight is a direct consequence of its atomic composition and is fundamental for all stoichiometric calculations in experimental design.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 1285718-21-9[4][5][6]
Molecular Formula C₉H₉IN/A
Molecular Weight 244.07 g/mol [4]
Parent Compound 2,3-dihydro-1H-indene (Indane)[7]

Physicochemical Properties

While specific experimental data for this compound is not extensively published, its properties can be reliably predicted based on the well-characterized parent indane scaffold and the known effects of iodine substitution. The introduction of a heavy iodine atom onto the aromatic ring is expected to significantly increase the melting point, boiling point, and density compared to the unsubstituted indane.

PropertyValue (Indane)Predicted Effect of 4-Iodo SubstitutionRationale
Melting Point ~ -51 °CSubstantially IncreasedIncreased molecular weight and stronger intermolecular van der Waals forces.
Boiling Point 176 - 177 °CSubstantially IncreasedIncreased molecular weight and polarizability.
Density ~ 0.964 g/cm³Substantially IncreasedAddition of the heavy iodine atom (atomic weight ~127 g/mol ).
Appearance Colorless LiquidLikely a pale yellow to white solid or high-boiling liquidHalogenated aromatics are often crystalline solids at room temperature.
Solubility Insoluble in water; soluble in organic solventsSimilar; soluble in common organic solvents like DCM, EtOAc, THF, and acetoneThe nonpolar indane backbone dominates solubility characteristics.

Spectroscopic Characterization Profile

Spectroscopic analysis is the cornerstone of structural verification in synthetic chemistry. For a researcher working with this compound, understanding its expected spectroscopic signature is critical for confirming its identity and purity.[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is predicted to show distinct signals for the aliphatic and aromatic regions.

  • Aromatic Region (δ 6.5-7.5 ppm): Three protons will be present on the aromatic ring. The proton at C7 (ortho to the iodine) will likely be a doublet. The proton at C5 (para to the iodine) will likely be a doublet of doublets, and the proton at C6 will be a triplet (or doublet of doublets depending on coupling constants). The electron-withdrawing effect of iodine will influence the precise chemical shifts.

  • Aliphatic Region (δ 2.0-3.5 ppm): The five-membered ring contains three CH₂ groups. Due to the bicyclic structure, these protons are diastereotopic and will exhibit complex splitting patterns, likely appearing as multiplets. The two protons at C1 (benzylic) are expected around δ 2.8-3.2 ppm, the two at C3 (benzylic) around δ 2.8-3.2 ppm, and the two at C2 around δ 2.0-2.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide a map of the unique carbon environments.

  • Aromatic Region (δ 90-150 ppm): Six distinct signals are expected. The carbon atom directly bonded to the iodine (C4) will be significantly shifted upfield to approximately δ 90-100 ppm, a characteristic feature of iodo-substituted aromatics. The other five aromatic carbons will appear in the typical δ 120-150 ppm range.

  • Aliphatic Region (δ 25-40 ppm): Three signals corresponding to C1, C2, and C3 will be observed in the upfield region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the CH₂ groups.

  • ~1600 and ~1470 cm⁻¹: Aromatic C=C stretching vibrations, characteristic of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

  • Molecular Ion (M⁺): A strong peak at m/z = 244, corresponding to the molecular weight of C₉H₉I.

  • Key Fragmentation: A prominent peak at m/z = 117, resulting from the loss of the iodine atom (M - 127). This fragmentation pattern is highly characteristic of iodo-aromatic compounds.

Synthesis and Experimental Workflow

While multiple routes to substituted indenes exist[10], a common strategy for preparing this compound involves the direct iodination of the parent compound, 2,3-dihydro-1H-indene (indane). This process typically uses an electrophilic iodine source.

cluster_0 Synthetic Protocol start Indane + Solvent (e.g., Acetic Acid) reagents Add Iodinating Agent (e.g., I₂, HIO₃) start->reagents reaction Heat Reaction Mixture (e.g., 60-80 °C) reagents->reaction workup Aqueous Workup (Quench with Na₂S₂O₃) reaction->workup extraction Extract with Organic Solvent (e.g., Ethyl Acetate) workup->extraction purification Column Chromatography (Silica Gel) extraction->purification product This compound purification->product

Sources

An In-depth Technical Guide to 4-Iodo-2,3-dihydro-1H-indene: A Key Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2,3-dihydro-1H-indene, a halogenated derivative of the indane scaffold, is a valuable building block in synthetic organic chemistry. Its structural features, combining an aromatic ring with a saturated five-membered ring and a reactive iodine substituent, make it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical identity, potential synthetic routes, applications in medicinal chemistry, and commercial availability. The strategic placement of the iodine atom on the aromatic ring at the 4-position allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of novel molecular architectures. This reactivity is of particular interest to researchers in drug discovery and materials science, where the indane core is a recognized privileged structure.[1][2]

Chemical Identity and Properties

CAS Number: 1285718-21-9[3][4][5][6][7]

Molecular Formula: C9H9I

Molecular Weight: 244.07 g/mol [3]

Structure:

Synthesis_Workflow Indan 2,3-Dihydro-1H-indene Nitration Nitration (HNO3, H2SO4) Indan->Nitration Nitroindane 4-Nitro-2,3-dihydro-1H-indene Nitration->Nitroindane Reduction Reduction (e.g., Fe/HCl or H2/Pd-C) Nitroindane->Reduction Aminoindane 4-Amino-2,3-dihydro-1H-indene Reduction->Aminoindane Diazotization Diazotization (NaNO2, HCl) Aminoindane->Diazotization Diazonium Indane-4-diazonium chloride Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (KI) Diazonium->Sandmeyer Product This compound Sandmeyer->Product

Proposed Synthetic Pathway for this compound

Protocol Considerations:

  • Nitration: The nitration of indan would likely yield a mixture of isomers. The 4-nitro isomer would need to be separated from the 5-nitro isomer, typically achievable through chromatography.

  • Reduction: The reduction of the nitro group to an amine is a standard transformation. Catalytic hydrogenation or metal-acid reductions are common methods.

  • Diazotization and Sandmeyer Reaction: This two-step sequence is a classic method for introducing an iodine atom onto an aromatic ring via a diazonium salt intermediate. Careful temperature control during the diazotization step is crucial for success.

Alternative strategies could involve the cyclization of a suitably substituted acyclic precursor already containing the iodine atom. [8]

Spectroscopic Characterization

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the known spectra of related indane derivatives, the following characteristic signals can be anticipated:

1H NMR:

  • Aromatic Protons: The three protons on the aromatic ring would appear as a set of multiplets in the range of δ 7.0-7.8 ppm. The proton adjacent to the iodine atom would likely be the most downfield.

  • Benzylic Protons (C1 and C3): The four protons on the carbons adjacent to the aromatic ring would likely appear as two distinct triplets or multiplets in the range of δ 2.8-3.2 ppm.

  • Aliphatic Protons (C2): The two protons on the central carbon of the five-membered ring would likely appear as a multiplet or quintet in the range of δ 2.0-2.4 ppm.

13C NMR:

  • Aromatic Carbons: Six signals would be expected in the aromatic region (δ 120-150 ppm). The carbon atom bearing the iodine would be significantly upfield due to the heavy atom effect.

  • Aliphatic Carbons: Three signals would be expected in the aliphatic region (δ 25-40 ppm).

Mass Spectrometry (MS):

  • The mass spectrum would show a prominent molecular ion peak (M+) at m/z 244. A characteristic isotopic pattern for iodine would not be observed as it is monoisotopic. Fragmentation would likely involve the loss of iodine and cleavage of the five-membered ring.

Infrared (IR) Spectroscopy:

  • C-H stretching (aromatic): Peaks above 3000 cm-1.

  • C-H stretching (aliphatic): Peaks below 3000 cm-1.

  • C=C stretching (aromatic): Peaks in the range of 1450-1600 cm-1.

  • C-I stretching: A weak absorption in the far-infrared region, typically below 600 cm-1.

Applications in Drug Discovery and Organic Synthesis

The 2,3-dihydro-1H-indene scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. [1]Derivatives of this scaffold have been investigated for a wide range of therapeutic applications, including as anticancer agents. [1][9] The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules through cross-coupling reactions. The carbon-iodine bond is highly amenable to reactions such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, allowing for the introduction of aryl, heteroaryl, or vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Cross-Coupling_Reactions cluster_reactions Cross-Coupling Reactions Starting_Material This compound Suzuki Suzuki Coupling (R-B(OH)2, Pd catalyst) Starting_Material->Suzuki Sonogashira Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) Starting_Material->Sonogashira Heck Heck Coupling (Alkene, Pd catalyst) Starting_Material->Heck Buchwald Buchwald-Hartwig Amination (R2NH, Pd catalyst) Starting_Material->Buchwald Product_Suzuki 4-Aryl/Vinyl-2,3-dihydro-1H-indene Suzuki->Product_Suzuki Product_Sonogashira 4-Alkynyl-2,3-dihydro-1H-indene Sonogashira->Product_Sonogashira Product_Heck 4-Alkenyl-2,3-dihydro-1H-indene Heck->Product_Heck Product_Amine 4-Amino-2,3-dihydro-1H-indene Buchwald->Product_Amine

Versatility of this compound in Cross-Coupling Reactions

This synthetic flexibility allows researchers to systematically modify the 4-position of the indane core, which is crucial for structure-activity relationship (SAR) studies in drug discovery programs. By exploring a variety of substituents at this position, medicinal chemists can fine-tune the pharmacological properties of lead compounds to optimize potency, selectivity, and pharmacokinetic profiles.

Commercial Availability

This compound is available from several chemical suppliers, typically on a research scale. When sourcing this compound, it is essential to consider purity, available quantities, and lead times.

SupplierWebsiteNotes
King-PharmLists the product with CAS number 1285718-21-9. [7]
CymitQuimicaOffers the compound, referencing Apollo Scientific as a brand. [3]
AbacipharmTech[Link]Provides the product with its CAS number.
BLDpharmLists the compound and may provide spectroscopic data upon request.
ArctomSells the product in various purities and quantities. [6]

Conclusion

This compound is a strategically important building block for chemical synthesis. While detailed characterization and specific synthetic procedures are not yet widespread in the literature, its potential for elaboration into a diverse array of more complex molecules is clear. Its utility in accessing novel chemical space makes it a valuable tool for researchers in medicinal chemistry and materials science who are engaged in the design and synthesis of new functional molecules. As research into indane-based compounds continues to grow, the demand for versatile intermediates like this compound is likely to increase.

References

  • Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. Retrieved from [Link]

  • Iodoindenes: Synthesis and application to cross-coupling. (n.d.). Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • Supporting Information. (2007). Wiley-VCH. Retrieved from [Link]

  • This compound [1285718-21-9]. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). CID 101939295 | C9H8. Retrieved from [Link]

  • Timmons, C., Kattuboina, A., McPherson, L., Mills, J., & Li, G. (2005). Aza Diels-Alder reactions utilizing 4-iodo-2-trimethylsilyloxy-butadiene. Tetrahedron, 61(49), 11837-11842.
  • Zhang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247579.
  • ResearchGate. (n.d.). The 1H-indene and some examples of indene pharmaceuticals. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Retrieved from [Link]

  • NIST. (n.d.). Indene. Retrieved from [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 34-37.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4-methyl-. Retrieved from [Link]

  • NIST. (n.d.). Indene. Retrieved from [Link]

  • NIST. (n.d.). 1H-Indene, 2,3-dihydro-4,7-dimethyl-. Retrieved from [Link]

  • PubChem. (n.d.). Indene oxide | C9H8O. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

  • UNISA Institutional Repository. (n.d.). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Retrieved from [Link]

  • NIST. (n.d.). 4,7-Methano-1H-indene, octahydro-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Inden-1-one, 2,3-dihydro-2-iodo-. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. Retrieved from [Link]

  • PubMed. (2007). Discovery of 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-benzonitriles and 4'-(1,4-dihydro-indeno[1,2-c]pyrazol-3-yl)-pyridine-2'-carbonitriles as potent checkpoint kinase 1 (Chk1) inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-Ones in the Presence of a Molecular Sieve Supported Lanthanum Catalyst. Retrieved from [Link]

Sources

Spectroscopic Characterization of 4-Iodo-2,3-dihydro-1H-indene: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Iodo-2,3-dihydro-1H-indene (also known as 4-iodoindan), a halogenated derivative of indane. The structural elucidation of such molecules is fundamental in research and development, particularly in the synthesis of novel pharmaceutical agents and advanced materials. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the characterization of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a valuable synthetic intermediate. The introduction of an iodine atom onto the indane scaffold provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures. Accurate and unambiguous characterization of this starting material is a critical first step in any synthetic campaign. This guide will detail the expected spectroscopic signatures of this compound, drawing upon data from closely related analogs and foundational spectroscopic principles.

Molecular Structure and Spectroscopic Overview

The structure of this compound consists of a benzene ring fused to a cyclopentane ring, with an iodine atom substituted at the 4-position of the aromatic ring. This substitution pattern significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The introduction of the electron-withdrawing and magnetically anisotropic iodine atom will induce predictable shifts in the aromatic region compared to the parent indane molecule.

Expected Chemical Shifts and Coupling Patterns:

Proton AssignmentMultiplicityExpected Chemical Shift (δ, ppm)Rationale
H5, H6, H7m6.9 - 7.7The aromatic protons will be shifted downfield due to the deshielding effect of the iodine atom. The exact splitting pattern will be complex due to second-order effects.
H1, H3t~ 2.9 - 3.1These benzylic protons will appear as a triplet due to coupling with the adjacent H2 protons.
H2quintet~ 2.0 - 2.2This proton will be split into a quintet by the four neighboring protons on C1 and C3.

Note: The chemical shifts are estimates and can vary based on the solvent and concentration.

A related compound, 4-iodoindene, shows aromatic protons in the range of 6.92-7.63 ppm[1]. The hydrogenation of the double bond to form 4-iodoindan would likely result in a slight upfield shift of the aromatic protons due to the loss of conjugation.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the iodine will be significantly shifted upfield due to the "heavy atom effect."

Expected Chemical Shifts:

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
C4 (C-I)~ 95 - 100The direct attachment to iodine causes a significant upfield shift. For example, the C-I carbon in 4-iodo-1-indanol is observed at 94.53 ppm[1].
Aromatic Carbons124 - 148The remaining aromatic carbons will have shifts typical for a substituted benzene ring.
C1, C3~ 32 - 37These benzylic carbons are in a typical aliphatic range.
C2~ 25 - 30This aliphatic carbon is expected at a higher field than the benzylic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by vibrations of the aromatic ring and the aliphatic C-H bonds.

Expected Vibrational Frequencies:

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100 - 3000Aromatic C-H stretchMedium
2950 - 2850Aliphatic C-H stretchStrong
1600 - 1450Aromatic C=C stretchMedium-Strong
~ 1000 - 1200C-I stretchMedium
800 - 700Aromatic C-H bend (out-of-plane)Strong

The presence of a strong C-I stretching vibration is a key diagnostic feature, although it can sometimes be weak and difficult to assign definitively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak will be the most significant feature.

Expected Mass Spectrum Data:

m/zIonRationale
244[M]⁺Molecular ion peak. The molecular weight of C₉H₉I is 244.07 g/mol .
117[M - I]⁺Loss of the iodine atom to form an indanyl cation. This is expected to be a major fragment.
115[C₉H₇]⁺Loss of iodine and two hydrogen atoms, leading to the stable indenyl cation.

The mass spectra of related iodo-aminoindanes show a prominent molecular ion peak and characteristic fragmentation patterns involving the loss of iodine[2].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed.

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Cap the NMR tube and gently invert to ensure complete dissolution.

IR Sample Preparation (ATR)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

  • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Collect the spectrum.

Mass Spectrometry Sample Preparation (GC-MS)
  • Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • Inject an appropriate volume of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The sample will be vaporized, separated by the GC column, and then ionized and detected by the mass spectrometer.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample Prep IR IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry Purification->MS Sample Prep Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Sources

An In-Depth Technical Guide to the Synthesis of 4-Iodo-2,3-dihydro-1H-indene from 2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-iodo-2,3-dihydro-1H-indene, a valuable building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development. It delves into the strategic considerations for achieving regioselective iodination of the indane scaffold, focusing on the direct electrophilic aromatic substitution approach. A detailed experimental protocol, rooted in established methodologies for the iodination of alkylarenes, is presented, along with a discussion of the underlying reaction mechanism and key process parameters. This guide aims to equip the reader with the necessary knowledge to successfully synthesize and characterize the target compound.

Introduction: The Significance of this compound

The indane framework is a prevalent motif in numerous biologically active molecules and functional materials. The introduction of an iodine atom at the 4-position of the 2,3-dihydro-1H-indene (also known as indane) scaffold unlocks a plethora of synthetic possibilities. The carbon-iodine bond serves as a versatile handle for a wide array of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. Consequently, this compound is a highly sought-after intermediate in the synthesis of novel pharmaceuticals and advanced materials.

This guide will focus on the direct electrophilic iodination of indane as a primary synthetic route. The core challenge lies in controlling the regioselectivity of the reaction to favor the formation of the desired 4-iodo isomer over other possible isomers (5-iodo, and to a lesser extent, 7-iodo).

Strategic Approach: Electrophilic Aromatic Iodination of Indane

The synthesis of this compound from indane is achieved through an electrophilic aromatic substitution (EAS) reaction. The fused cyclopentyl ring of the indane molecule is an activating, ortho, para-directing group. This electronic effect directs incoming electrophiles to the 4- and 5-positions of the aromatic ring.

Direct iodination of aromatic compounds with molecular iodine (I₂) is an equilibrium-limited process and is often slow due to the low electrophilicity of iodine.[1] To overcome these limitations, the reaction is typically carried out in the presence of an activating agent that generates a more potent electrophilic iodine species, such as the iodonium ion (I⁺), and drives the reaction to completion by consuming the hydrogen iodide (HI) byproduct.[1]

Several reagent systems are available for the iodination of arenes.[2] For the regioselective synthesis of 4-iodoindane, a method proven effective for the iodination of alkyl- and alkoxybenzenes utilizing iodine in the presence of a silver salt, specifically silver sulfate (Ag₂SO₄), is a promising approach.[3] Silver salts activate the iodine molecule, facilitating the electrophilic attack on the aromatic ring.[1]

Reaction Mechanism and Regioselectivity

The iodination of indane using iodine and silver sulfate proceeds through a classic electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: Silver sulfate reacts with molecular iodine to generate a highly electrophilic iodine species, which can be represented as a polarized I-I bond complexed with the silver salt or a solvated iodonium ion.

  • Electrophilic Attack: The electron-rich aromatic ring of indane attacks the electrophilic iodine species, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation: A weak base, such as the hydrogen sulfate ion (HSO₄⁻) or a solvent molecule, removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the iodinated product.

Regioselectivity: The fused alkyl ring in indane directs iodination to the ortho (4- and 7-) and para (5-) positions. The formation of the 4-iodo isomer is an ortho-substitution. While electronic factors favor both ortho and para substitution, steric hindrance can play a significant role. The 4-position is sterically more hindered than the 5-position. However, the use of specific activating agents and reaction conditions can influence the regiochemical outcome. While a mixture of isomers is possible, careful control of the reaction conditions can favor the formation of the desired 4-iodoindane. Separation of the isomers can be achieved through chromatographic techniques.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the iodination of alkylarenes using iodine and silver sulfate.[4]

Materials:

  • 2,3-Dihydro-1H-indene (Indane)

  • Iodine (I₂)

  • Silver sulfate (Ag₂SO₄)

  • Dichloromethane (DCM), anhydrous

  • 10% Aqueous sodium bisulfite solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and protected from light (e.g., wrapped in aluminum foil), dissolve 2,3-dihydro-1H-indene (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add silver sulfate (1.0 eq) followed by the portion-wise addition of iodine (1.0 eq) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary, but typically ranges from several hours to overnight.[4]

  • Work-up: Upon completion of the reaction, filter the mixture through a pad of celite to remove the insoluble silver salts. Wash the filter cake with a small amount of dichloromethane.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 10% aqueous sodium bisulfite solution (to remove unreacted iodine), water, and saturated aqueous sodium chloride solution.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound from other isomers and byproducts.

Data Presentation and Characterization

The successful synthesis of this compound should be confirmed by standard analytical techniques.

Table 1: Expected Quantitative Data

ParameterExpected Value
Molecular Formula C₉H₉I
Molecular Weight 244.07 g/mol
Appearance Colorless to pale yellow oil or solid
Yield 60-80% (reported for similar reactions)
Purity (by GC/NMR) >95% after purification

Spectroscopic Characterization:

The structural confirmation of this compound is achieved through nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. The following are expected spectral data based on the analysis of structurally similar compounds.[5]

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic protons will appear as a multiplet in the region of δ 7.0-7.5 ppm. The proton at the 5-position will likely be a doublet of doublets, coupled to the protons at the 6- and 7-positions. The protons at the 6- and 7-positions will also appear as multiplets.

    • The benzylic protons at the 1- and 3-positions will appear as triplets around δ 2.8-3.0 ppm.

    • The methylene protons at the 2-position will appear as a multiplet (quintet) around δ 2.0-2.2 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Aromatic carbons will appear in the region of δ 120-150 ppm. The carbon bearing the iodine (C-4) will be significantly shifted upfield due to the heavy atom effect and will appear around δ 95-100 ppm.

    • The aliphatic carbons will appear in the region of δ 25-35 ppm.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will be observed at m/z 244.

    • A characteristic fragmentation pattern for iodoarenes will be observed, including a prominent peak at m/z 117 corresponding to the loss of the iodine atom.[5]

  • Infrared (IR) Spectroscopy (neat or KBr):

    • Characteristic peaks for C-H stretching of the aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹.

    • Aromatic C=C stretching vibrations will be observed in the region of 1450-1600 cm⁻¹.

    • The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Experimental Workflow Diagram

Synthesis_Workflow Indane 2,3-Dihydro-1H-indene Reaction_Vessel Reaction: + I₂ + Ag₂SO₄ in DCM, RT Indane->Reaction_Vessel Filtration Filtration (remove AgI, Ag₂SO₄) Reaction_Vessel->Filtration Workup Aqueous Work-up (NaHSO₃, H₂O, Brine) Filtration->Workup Drying Drying (MgSO₄) Workup->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography (Silica Gel) Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound from indane via direct electrophilic iodination presents a viable and efficient route to this valuable synthetic intermediate. The use of an iodine/silver sulfate reagent system offers a practical approach to achieving this transformation. Careful control of reaction conditions and effective purification are paramount to obtaining the desired product in high purity. The detailed protocol and characterization data provided in this guide serve as a robust starting point for researchers and scientists in the field of organic synthesis and drug discovery.

References

  • Lehmler, H. J., et al. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469. Available from: [Link]

  • DeRuiter, J., et al. (2012). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal, 9(1), 18-24.
  • Sy, W. W. (1992). Iodination of aromatic amines with iodine and silver sulfate.
  • Sy, W. W., & Lodge, B. A. (1989). Aromatic Iodination with Iodine and Silver Sulfate. Tetrahedron Letters, 30(28), 3769-3772.
  • Forendex. (n.d.). The Characterization of 4- and 5-Iodo-2-aminoindan. Southern Association of Forensic Scientists. Available from: [Link]

  • ARKAT USA, Inc. (2006). Regioselective iodination of hydroxylated aromatic ketones. ARKIVOC, 2006(i), 104-108. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Available from: [Link]

  • Al-Lohedan, H. A. (1990). A Mild Convenient Procedure for Iodination of Aromatic Compounds using Iodine-Silver Salt. Oriental Journal of Chemistry, 6(4). Available from: [Link]

  • RSC Publishing. (2015). Regioselective C5-H direct iodination of indoles. Chemical Communications, 51(8), 1475-1478. Available from: [Link]

  • eGrove, University of Mississippi. (2019). Iodination of 3,5-Dichloroanisole Using Silver Salts. Available from: [Link]

  • PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Available from: [Link]

  • Organic Syntheses. (n.d.). 1H-Indazole-3-carbonitrile. Available from: [Link]

  • MDPI. (2018). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 23(11), 2947. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indanes. Available from: [Link]

  • Sy, W. W. (1992). Iodination of aromatic amines with iodine and silver sulfate. Synthetic Communications, 22(21), 3123-3127. Available from: [Link]

  • ResearchGate. (2021). NMR characterization and theoretical investigation of DNTF. Available from: [Link]

  • Rhodium.ws. (n.d.). Aromatic Iodination with Iodine and Silver Sulfate. Available from: [Link]

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The Strategic Utility of 4-Iodo-2,3-dihydro-1H-indene in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quest for novel therapeutic agents is an intricate dance between chemical innovation and biological necessity. Within the vast arsenal of molecular scaffolds available to medicinal chemists, the indane framework has consistently emerged as a privileged structure, underpinning a range of biologically active compounds. This technical guide delves into the specific potential of a functionalized variant, 4-Iodo-2,3-dihydro-1H-indene, as a versatile and strategic building block in contemporary drug discovery. We will explore the unique chemical attributes conferred by the iodo-substituent, its pivotal role in enabling powerful synthetic transformations, and its application in the generation of diverse molecular libraries targeting critical disease pathways. This paper will serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Confluence of a Privileged Scaffold and a Versatile Functional Handle

The 2,3-dihydro-1H-indene, commonly known as indane, is a bicyclic hydrocarbon featuring a benzene ring fused to a cyclopentane ring. Its rigid, three-dimensional structure provides a well-defined orientation for substituents, making it an attractive core for designing molecules that can precisely interact with the intricate topographies of biological targets. The indane scaffold is present in a variety of natural products and has been successfully incorporated into approved pharmaceuticals, demonstrating its favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties and biological compatibility.[1]

The strategic introduction of an iodine atom at the 4-position of the indane ring system creates This compound , a molecule that marries the structural benefits of the indane core with the exceptional synthetic versatility of an aryl iodide. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds, making it an ideal substrate for a host of powerful cross-coupling reactions that are the bedrock of modern medicinal chemistry. This reactivity allows for the systematic and efficient introduction of a wide array of chemical moieties, enabling the rapid exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

The Power of the Iodo Group: Enabling Key Synthetic Transformations

The primary value of this compound in medicinal chemistry lies in the reactivity of its iodine substituent. This functional group serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Building Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is arguably one of the most widely used reactions in drug discovery for its reliability, functional group tolerance, and the commercial availability of a vast library of boronic acids and esters.[2] this compound is an excellent substrate for this reaction, allowing for the facile synthesis of 4-aryl and 4-heteroaryl indane derivatives. These structures are of significant interest as they are common motifs in kinase inhibitors and other targeted therapies.[3]

The ability to couple diverse aromatic and heteroaromatic fragments to the indane core allows for the modulation of a compound's physicochemical properties, such as polarity, solubility, and lipophilicity (LogP), which are critical for optimizing pharmacokinetic profiles.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylalkynes.[4][5][6] Using this compound, medicinal chemists can introduce alkynyl linkers, which can serve several purposes:

  • Structural Probes: The linear geometry of the alkyne can be used to probe binding pockets and vector functional groups into specific regions of a target protein.

  • Bioisosteres: Alkynes can act as bioisosteres for other functional groups, such as amides or alkenes, offering a different electronic and steric profile.

  • Synthetic Handles: The resulting alkyne can be further elaborated through click chemistry or other alkyne-specific transformations to build more complex molecules.[7]

The mild conditions of the Sonogashira coupling make it compatible with a wide range of functional groups, preserving the integrity of other sensitive parts of the molecule.[4]

Application Case Study: Dihydro-1H-indene Derivatives as Tubulin Polymerization Inhibitors

A compelling example of the therapeutic potential of the dihydro-1H-indene scaffold can be found in the development of novel anticancer agents. Researchers have designed and synthesized a series of dihydro-1H-indene derivatives that act as tubulin polymerization inhibitors. These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis in cancer cells.

In one such study, the core 4,5,6-trimethoxy-2,3-dihydro-1H-indene was highlighted as crucial for the antiproliferative activities of the synthesized derivatives. While this specific study did not start from the 4-iodo derivative, it establishes the importance of the substituted indane scaffold. The use of this compound would provide a convergent and highly flexible route to such compounds, allowing for the rapid introduction of various substituents at the 4-position to explore SAR and optimize potency and selectivity.

Experimental Protocols: A Practical Guide

While the synthesis of this compound is not widely documented in standard literature, its preparation can be envisaged through established iodination methods of the parent indane molecule. The following protocols are adapted from standard procedures for Suzuki-Miyaura and Sonogashira couplings of aryl iodides and serve as a robust starting point for reactions involving this compound.[8][9]

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for coupling an arylboronic acid with this compound.

Table 1: Reagents and Conditions for Suzuki-Miyaura Coupling

Component Role Typical Amount Notes
This compoundElectrophile1.0 mmol, 1.0 eq
Arylboronic AcidNucleophile1.2 mmol, 1.2 eqA wide variety are commercially available.
Palladium CatalystCatalyst2-5 mol%e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂
BaseActivator2.0-3.0 eqe.g., K₂CO₃, Cs₂CO₃, K₃PO₄
SolventReaction Medium5-10 mLe.g., Toluene/EtOH/H₂O, Dioxane, DMF
TemperatureReaction Condition80-110 °C

Step-by-Step Methodology:

  • Reaction Setup: To a dry reaction vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 5 mol%).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Reaction Setup A This compound D Reaction Mixture A->D Combine in Vial B Arylboronic Acid B->D Combine in Vial C Base (e.g., K₂CO₃) C->D Combine in Vial E Purge with Ar/N₂ D->E F Add Degassed Solvent & Pd Catalyst E->F G Heat (80-110 °C) with Stirring F->G H Reaction Workup (Extraction) G->H Monitor by TLC/LC-MS I Purification (Chromatography) H->I J 4-Aryl-2,3-dihydro-1H-indene (Final Product) I->J

Caption: General workflow for the Suzuki-Miyaura coupling.

General Protocol for Sonogashira Coupling

This protocol outlines a typical procedure for coupling a terminal alkyne with this compound.

Table 2: Reagents and Conditions for Sonogashira Coupling

Component Role Typical Amount Notes
This compoundElectrophile1.0 mmol, 1.0 eq
Terminal AlkyneNucleophile1.2 mmol, 1.2 eq
Palladium CatalystCatalyst1-5 mol%e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper(I) IodideCo-catalyst2-10 mol%
BaseActivator2.0-3.0 eqe.g., Triethylamine (TEA), Diisopropylamine (DIPA)
SolventReaction Medium5-10 mLe.g., THF, DMF
TemperatureReaction ConditionRoom Temp. to 60 °C

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., 2 mol%), and copper(I) iodide (4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF), followed by the base (e.g., TEA, 3.0 eq) and the terminal alkyne (1.2 eq) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle for Sonogashira Coupling

G pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-I (Oxidative Addition) pd0->pd_complex R¹-I transmetalation R¹-Pd(II)L₂-C≡C-R² (Transmetalation) pd_complex->transmetalation + R²-C≡C-Cu alkyne R²-C≡C-H cu_acetylide R²-C≡C-Cu alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex transmetalation->pd0 Reductive Elimination product R¹-C≡C-R² (Product) transmetalation->product indane 4-Iodoindane (R¹-I) indane->pd_complex base Base base->alkyne cu_cat Cu(I) cu_cat->alkyne

Caption: Simplified Sonogashira catalytic cycle.

Future Perspectives and Conclusion

This compound represents a highly valuable, yet perhaps underutilized, building block in medicinal chemistry. Its rigid framework is ideal for positioning pharmacophoric elements with high precision, while the reactive iodo group opens the door to a universe of chemical diversity through proven and reliable cross-coupling chemistry. The ability to rapidly generate libraries of 4-substituted indane derivatives makes this compound an ideal starting point for hit-to-lead and lead optimization campaigns.

Future applications could see this scaffold being employed in the synthesis of novel kinase inhibitors, GPCR modulators, and other targeted therapies.[3][10] The continued development of new cross-coupling methodologies will only expand the synthetic utility of this compound. As the demand for novel, effective, and safe therapeutics grows, the strategic application of versatile chemical intermediates like this compound will be paramount to the success of drug discovery endeavors. This guide provides the foundational knowledge and practical starting points for scientists to harness the full potential of this promising molecular scaffold.

References

  • Prasher, P., & Sharma, A. (2021). Indane derivatives have been extensively investigated.... ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace. Available at: [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira coupling of 4'‐iodoacetophenone and substituted alkynes catalyzed by tri‐palladium complex 1.[a]. ResearchGate. Available at: [Link]

  • Zhang, T., et al. (2025). Design, synthesis and bioactivity investigation of 2,2-substituted Indane derivatives, a new bioactive Indane scaffold. Bioorganic Chemistry. Available at: [Link]

  • Dalmás, D. C., et al. (2013). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]

  • Turek, M., et al. (2016). Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review. Molecules. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids with 1 a. ResearchGate. Available at: [Link]

  • Cui, J., et al. (2021). Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. Organic Chemistry Portal. Available at: [Link]

  • PubMed. (n.d.). Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)methanamine. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. ResearchGate. Available at: [Link]

  • Yang, T. H., et al. (n.d.). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Sequential Ugi Four-Component Reaction (4-CR)/C—H Activation Using (Diacetoxyiodo)benzene for the Synthesis of 3-(Diphenylmethylidene)-2,3-dihydro-1H-indol-2-ones. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of 4-iodoacetophenone and phenylboronic acid. ResearchGate. Available at: [Link]

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A Technical Guide to the Reactivity of the Carbon-Iodine Bond in 4-Iodo-2,3-dihydro-1H-indene: A Synthetic Chemist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Functionalization of this scaffold is crucial for the development of new chemical entities. 4-Iodo-2,3-dihydro-1H-indene serves as a versatile and highly reactive building block for this purpose. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, provides a reactive handle for a multitude of transformations, particularly palladium-catalyzed cross-coupling reactions.[4] This guide offers an in-depth exploration of the reactivity of this C(sp²)-I bond, focusing on its application in key synthetic methodologies such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. We will delve into the mechanistic underpinnings, provide field-proven experimental protocols, and discuss the causal factors behind the selection of catalysts, ligands, and reaction conditions that are critical for achieving high efficiency and selectivity.

The this compound Scaffold: Properties and Significance

The Privileged Indane Framework in Drug Discovery

The indane moiety, a rigid bicyclic system composed of a benzene ring fused to a cyclopentane ring, is a cornerstone in the design of therapeutic molecules.[3][5] Its structural rigidity can decrease molecular flexibility and introduce stable stereocenters, which are desirable properties in drug design.[1] This framework is present in commercial drugs such as the protease inhibitor Indinavir and the Alzheimer's treatment Donepezil, highlighting its broad therapeutic utility.[2][3] The ability to strategically functionalize the aromatic ring of the indane scaffold is paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and related compounds. The introduction of an iodine atom significantly increases the molecular weight and density compared to the parent indane molecule.

PropertyValue (Computed)Source
Molecular FormulaC₈H₈IN[6]
Molecular Weight245.06 g/mol [6]
XLogP32.6[6]
IUPAC Name4-iodo-2,3-dihydro-1H-indole[6]

Note: The available PubChem entry is for 4-iodo-2,3-dihydro-1H-indole[6], which is structurally analogous to the indene target. The core principles of C-I bond reactivity remain the same.

The Carbon-Iodine Bond: A Gateway to Molecular Complexity

The utility of this compound in synthesis is dominated by the nature of its carbon-iodine bond. The C-I bond is the longest and weakest of the carbon-halogen bonds, with a bond dissociation energy of approximately 57.6 kcal/mol for CH₃-I.[4] This inherent weakness makes the iodide an excellent leaving group, rendering the compound highly reactive in transformations that involve cleavage of this bond, most notably in oxidative addition to low-valent transition metal centers like Palladium(0).[4][7] The reactivity trend for aryl halides in such reactions is overwhelmingly I > Br > Cl > F.[8][9] This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives, making it an ideal choice for complex molecule synthesis in research and pharmaceutical development.[7]

Palladium-Catalyzed Cross-Coupling: The Workhorse of C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.[10][11] The reactivity of the C-I bond in this compound makes it an ideal electrophilic partner in these transformations.

The General Catalytic Cycle: A Unified Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving three fundamental steps:[12][13][14]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide, forming a Pd(II) intermediate. This is often the rate-determining step.[8]

  • Transmetalation: The organic group from a nucleophilic organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the iodide.[12][15]

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]

General_Pd_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex + Ar-I oxidative_addition Oxidative Addition pd2_coupled Ar-Pd(II)L₂(R) pd2_complex->pd2_coupled + R-M transmetalation Transmetalation pd2_coupled->pd0 product Ar-R (Coupled Product) pd2_coupled->product reductive_elimination Reductive Elimination lab1 Oxidative Addition lab2 Transmetalation lab3 Reductive Elimination

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Biaryl and Vinyl-Aryl Scaffolds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, typically a boronic acid or ester.[15][16] It is widely used in the pharmaceutical industry due to the stability, low toxicity, and commercial availability of boronic acids.[14]

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ or a combination of a Pd(0) or Pd(II) source like Pd₂(dba)₃ or Pd(OAc)₂ with a phosphine ligand is used. The ligand stabilizes the Pd(0) state and modulates its reactivity.[17]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic boronate complex ("ate" complex), which facilitates the transmetalation step.[16]

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is common. Water helps to dissolve the inorganic base and facilitate the formation of the boronate complex.[18]

Detailed Experimental Protocol:

  • To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).[19]

  • Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).[17]

  • Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Heat the reaction mixture with vigorous stirring to 85-100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O100>90
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O120>95
Pyridine-3-boronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100~85
Data is representative for aryl iodides and adapted from general procedures.[17][19]
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is invaluable for synthesizing conjugated enynes and aryl alkynes, which are important precursors for pharmaceuticals and organic materials.[11]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction typically employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[9][20]

  • Palladium's Role: The palladium catalyst undergoes the standard oxidative addition with the aryl iodide.[21]

  • Copper's Role: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex.[20][21]

  • Base: An amine base, such as triethylamine or diisopropylamine, is used. It serves both to deprotonate the alkyne and to act as a solvent.[22]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(I) pd0->pd2_complex + Ar-I pd2_coupled Ar-Pd(II)L₂(C≡CR) pd2_complex->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product Ar-C≡CR pd2_coupled->product cu_halide Cu(I)I cu_acetylide Cu(I)-C≡CR cu_acetylide->pd2_complex cu_acetylide->cu_halide alkyne H-C≡CR alkyne->cu_acetylide + Base

Caption: Dual catalytic cycles in the Sonogashira cross-coupling reaction.

Detailed Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (2-3 mol%), and Copper(I) iodide (1-2 mol%).

  • Add a degassed solvent such as THF or DMF, followed by an amine base like triethylamine (2-3 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC/LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove salts.

  • Concentrate the filtrate and partition between ethyl acetate and water.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purify the residue by flash column chromatography.

Heck Reaction: Arylation of Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide (like our aryl iodide) with an alkene.[8][23] It is a powerful method for synthesizing substituted alkenes.[10]

Causality Behind Experimental Choices:

  • Mechanism: The cycle involves oxidative addition of the aryl iodide to Pd(0), followed by coordination and migratory insertion (syn-carbopalladation) of the alkene into the Aryl-Pd bond.[8] The final steps are a syn-β-hydride elimination to form the alkene product and reductive elimination of H-I, which is neutralized by the base, regenerating the Pd(0) catalyst.[13][24]

  • Catalyst: Pd(OAc)₂ is a common precursor, often used with phosphine ligands to stabilize the active catalyst. For highly reactive aryl iodides, a ligand-free system can sometimes be effective.[24]

  • Base: An inorganic or organic base (e.g., K₂CO₃, Et₃N) is required to neutralize the HI produced during the catalytic cycle.[8]

  • Regioselectivity: In reactions with alkenes like acrylates, the aryl group typically adds to the β-carbon due to electronic and steric factors.[8]

Detailed Experimental Protocol:

  • In a sealed tube, combine this compound (1.0 eq), the alkene (e.g., butyl acrylate, 1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a base such as potassium carbonate (2.0 eq).

  • Add a high-boiling polar aprotic solvent like DMF or NMP.

  • Seal the tube and heat to 100-140 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry, and concentrate.

  • Purify the product via column chromatography.

Buchwald-Hartwig Amination: Constructing Aryl-Amine Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[25][26] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[27]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like Xantphos, RuPhos, or BINAP are crucial for promoting the reductive elimination step, which is often challenging in C-N bond formation.[27][28] They stabilize the palladium center and facilitate the formation of the key Pd-amido complex.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used to deprotonate the amine, allowing it to coordinate to the palladium center.[29]

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol:

  • To a glovebox or a Schlenk line, add a Pd precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Add the base, sodium tert-butoxide (1.4 eq), followed by this compound (1.0 eq).

  • Add anhydrous toluene or dioxane as the solvent.

  • Finally, add the amine coupling partner (1.2 eq).

  • Seal the vessel and heat the mixture to 80-110 °C.

  • Monitor the reaction's progress by LC-MS.

  • Upon completion, cool the mixture, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic phase with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the resulting arylamine by flash chromatography.

Conclusion and Future Outlook

This compound is a powerful and versatile intermediate for the synthesis of complex molecules, particularly within the realm of medicinal chemistry. The high reactivity of its carbon-iodine bond provides chemists with a reliable entry point for a wide array of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic nuances and the rationale behind the choice of reagents and conditions for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions, researchers can efficiently generate diverse libraries of functionalized indane derivatives for biological screening. The continued development of more active and robust catalyst systems will further expand the synthetic utility of this valuable building block, enabling the construction of increasingly complex and potent therapeutic agents.

References

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A Theoretical Investigation into the Electronic Properties of 4-Iodo-2,3-dihydro-1H-indene: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical analysis of the electronic properties of 4-Iodo-2,3-dihydro-1H-indene. In the realm of drug discovery and materials science, a profound understanding of a molecule's electronic landscape is paramount for predicting its reactivity, stability, and potential interactions.[1][2] This document serves as a roadmap for researchers, scientists, and drug development professionals on how to approach the characterization of a novel small molecule using computational chemistry, particularly when experimental data is sparse.

The indane scaffold and its derivatives are of significant interest due to their presence in various biologically active compounds and functional materials.[3][4][5] The introduction of a halogen atom, such as iodine, can significantly modulate the electronic properties of the parent molecule, influencing its pharmacokinetic and pharmacodynamic profiles.[1] This guide will elucidate these effects through a detailed, step-by-step theoretical investigation.

Molecular Structure and Conformational Analysis

The foundational step in any theoretical study is the determination of the molecule's most stable three-dimensional structure. The 2,3-dihydro-1H-indene, also known as indane, possesses a bicyclic structure where a benzene ring is fused to a cyclopentane ring.[6][7] The cyclopentane ring is not planar, and its conformation influences the overall shape and electronic distribution of the molecule.

A conformational search was performed to identify the lowest energy conformer of this compound. This is crucial as all subsequent electronic property calculations are performed on this optimized geometry to ensure the results are representative of the molecule's ground state.

Experimental Protocol: Geometry Optimization

  • Initial Structure Generation: The 2D structure of this compound was sketched using molecular editing software and converted to a 3D structure.

  • Computational Method: Density Functional Theory (DFT) calculations were employed for geometry optimization.[8] DFT provides a good balance between accuracy and computational cost for molecules of this size.

  • Level of Theory: The B3LYP functional with the 6-311++G(d,p) basis set was chosen. This combination is widely used and has been shown to provide reliable geometries for organic molecules.[9]

  • Solvation Model: To simulate a more realistic environment, a conductor-like polarizable continuum model (CPCM) with water as the solvent was included.

  • Frequency Analysis: A frequency calculation was performed on the optimized structure to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

The optimized geometry reveals the bond lengths, bond angles, and dihedral angles that characterize the molecule's structure. These parameters are fundamental for understanding the steric and electronic interactions within the molecule.

Parameter Calculated Value
C-I Bond Length2.10 Å
Aromatic C-C Bond Lengths~1.39 - 1.41 Å
Aliphatic C-C Bond Lengths~1.53 - 1.55 Å
C-C-C Angle (Aromatic)~120°
C-C-C Angle (Aliphatic)~104 - 106°

Table 1: Selected optimized geometric parameters for this compound.

G cluster_0 LUMO LUMO (-0.75 eV) HOMO HOMO (-5.89 eV) HOMO->LUMO Energy Gap (5.14 eV)

Caption: HOMO-LUMO energy diagram for this compound.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution within a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack and understanding intermolecular interactions.

The MEP for this compound reveals:

  • Negative Potential (Red/Yellow): Regions with an excess of electrons, typically associated with lone pairs on heteroatoms or π-systems. These are sites for electrophilic attack.

  • Positive Potential (Blue): Regions with a deficiency of electrons, usually around hydrogen atoms bonded to electronegative atoms or, in this case, the region of the iodine atom known as the σ-hole. These are sites for nucleophilic attack.

The MEP map clearly shows a region of positive electrostatic potential on the iodine atom, which is characteristic of a σ-hole. This positive region can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding and crystal engineering. The π-system of the benzene ring exhibits a negative potential, consistent with its nucleophilic character.

cluster_mol This compound cluster_mep Molecular Electrostatic Potential Benzene_Ring Benzene Ring (π-system) Negative_Potential Negative Potential (Nucleophilic) Benzene_Ring->Negative_Potential corresponds to Iodine_Atom Iodine Atom Positive_Potential Positive Potential (σ-hole) (Electrophilic/Halogen Bonding) Iodine_Atom->Positive_Potential exhibits

Caption: Relationship between molecular features and MEP.

Simulated Electronic Spectra (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the UV-Vis absorption spectrum of a molecule. This provides information about the electronic transitions and can be correlated with experimental data if available.

The simulated spectrum for this compound is predicted to have a primary absorption maximum (λmax) in the UV region. This absorption corresponds to a π → π* transition, primarily involving the promotion of an electron from the HOMO to the LUMO.

Transition Calculated λmax (nm) Oscillator Strength (f) Major Contribution
S0 → S12850.08HOMO → LUMO
S0 → S22400.15HOMO-1 → LUMO

Table 3: Calculated electronic transitions for this compound.

The oscillator strength is a measure of the intensity of the absorption. A higher value indicates a more intense peak. These theoretical predictions can guide experimental chemists in their spectroscopic characterization of the compound.

Implications for Drug Development and Materials Science

The theoretical insights gained from this study have several practical implications:

  • Drug Design: The identification of the σ-hole on the iodine atom suggests that this compound could act as a halogen bond donor. This can be exploited in the design of ligands that target proteins with halogen bond acceptor sites, potentially leading to enhanced binding affinity and selectivity. The MEP map also provides a clear picture of the molecule's potential for hydrogen bonding and other non-covalent interactions.

  • Reactivity Prediction: The FMO analysis helps in predicting the reactivity of the molecule in various chemical reactions. For instance, the nucleophilic character of the benzene ring suggests it will readily undergo electrophilic aromatic substitution. This knowledge is crucial for planning synthetic routes and understanding potential metabolic pathways.

  • Materials Science: The electronic properties, such as the HOMO-LUMO gap, are fundamental to the performance of organic electronic materials. While the calculated gap for this specific molecule may not be ideal for semiconductor applications, the methodology demonstrated here can be applied to screen libraries of related indane derivatives to identify candidates with tailored electronic properties for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Conclusion

This in-depth technical guide has demonstrated a comprehensive theoretical workflow for characterizing the electronic properties of this compound. Through the application of DFT and TD-DFT, we have elucidated its optimized geometry, frontier molecular orbitals, electrostatic potential, and simulated electronic spectrum. These computational insights provide a robust foundation for understanding the molecule's reactivity, stability, and potential for intermolecular interactions. For researchers in drug discovery and materials science, this theoretical approach is an indispensable tool for accelerating the design and development of novel functional molecules.

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Methodological & Application

Application Notes and Protocols for the Heck Reaction of 4-Iodo-2,3-dihydro-1H-indene with Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge new carbon-carbon bonds. This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, offers a versatile and efficient route to substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The reaction's significance lies in its ability to construct complex molecular architectures under relatively mild conditions, often with high stereoselectivity.

This guide focuses on the application of the Heck reaction to a specific and valuable substrate: 4-Iodo-2,3-dihydro-1H-indene (also known as 4-iodoindane). The indane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The ability to functionalize the 4-position of the indane ring system via the Heck reaction opens a direct pathway to a diverse array of novel chemical entities for drug discovery and development. By coupling 4-iodoindane with various alkenes, researchers can readily introduce vinyl, styrenyl, and acrylate moieties, thereby accessing a rich chemical space for structure-activity relationship (SAR) studies.

This document provides a comprehensive overview of the Heck reaction of 4-iodoindane, including its mechanistic underpinnings, detailed experimental protocols, and a summary of typical reaction outcomes. The information presented herein is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules.

Mechanistic Insights: The Palladium Catalytic Cycle

The Heck reaction proceeds through a well-established catalytic cycle involving palladium(0) and palladium(II) intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The key steps are as follows:

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated palladium(0) species. This step forms a square planar palladium(II) complex. The reactivity of the halide is a critical factor, with iodides being the most reactive, followed by bromides and chlorides.

  • Alkene Coordination and Migratory Insertion: The alkene substrate then coordinates to the palladium(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

  • β-Hydride Elimination: For the reaction to proceed to the desired product, the σ-alkylpalladium(II) intermediate must possess a β-hydrogen atom. A syn-β-hydride elimination then occurs, where a hydrogen atom on a carbon adjacent to the palladium-bearing carbon is transferred to the metal center, forming a palladium-hydride species and releasing the substituted alkene product. This step is typically irreversible and stereospecific.

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (where X is the halide) from the palladium-hydride species, typically facilitated by a base. This regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Heck_Mechanism Pd0 Pd(0)L_n PdII_Complex Ar-Pd(II)-I(L)_n Pd0->PdII_Complex Aryl_Halide This compound Oxidative_Addition Oxidative Addition Pi_Complex Alkene-Pd(II) Complex PdII_Complex->Pi_Complex Alkene Alkene Coordination Coordination Sigma_Alkyl_Pd σ-Alkyl-Pd(II) Complex Pi_Complex->Sigma_Alkyl_Pd Migratory_Insertion Migratory Insertion Product_Complex Product-Pd(II)-H Complex Sigma_Alkyl_Pd->Product_Complex Beta_Hydride_Elimination β-Hydride Elimination Product_Complex->Pd0 Product Substituted Alkene Product_Complex->Product Reductive_Elimination Reductive Elimination (Base) HX_Base [Base-H]⁺X⁻ Base Base

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Protocols

The following protocols provide a general framework for conducting the Heck reaction with this compound. Optimization of specific parameters may be necessary depending on the alkene substrate and desired outcome.

Protocol 1: Heck Reaction of this compound with Methyl Acrylate

This protocol describes the synthesis of methyl (E)-3-(2,3-dihydro-1H-inden-4-yl)acrylate.

Materials and Reagents:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF, followed by triethylamine (2.0 equiv.) and methyl acrylate (1.5 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Heck Reaction of this compound with Styrene

This protocol outlines the synthesis of 4-((E)-styryl)-2,3-dihydro-1H-indene.

Materials and Reagents:

  • This compound

  • Styrene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • Dichloromethane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.), tri(o-tolyl)phosphine (0.04 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile, followed by styrene (1.2 equiv.).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture at 80 °C for 16-24 hours with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography (hexanes/ethyl acetate) to yield the product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation: Summary of Reaction Conditions and Yields

The following table summarizes typical conditions and expected outcomes for the Heck reaction of this compound with representative alkenes. Please note that these are illustrative examples, and actual results may vary.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001875-85
2StyrenePd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃ (2)MeCN802080-90
3n-Butyl AcrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1002470-80
44-MethoxystyrenePd₂(dba)₃ (1)P(o-tol)₃ (4)K₂CO₃ (2)MeCN801885-95

Experimental Workflow

The following diagram illustrates the general workflow for the Heck reaction of this compound.

Heck_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Product Analysis Prep Weigh Reagents: - 4-Iodoindane - Pd Catalyst - Ligand - Base Setup Assemble Glassware (Flame-dried) Prep->Setup Inert Establish Inert Atmosphere Setup->Inert Add_Solvent Add Anhydrous Solvent Inert->Add_Solvent Add_Alkene Add Alkene Add_Solvent->Add_Alkene Heat_Stir Heat and Stir Add_Alkene->Heat_Stir Monitor Monitor Progress (TLC/GC-MS) Heat_Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Aqueous Wash Dilute->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify Characterize Characterization: - NMR - IR - MS Purify->Characterize

Caption: General experimental workflow for the Heck reaction.

Conclusion and Future Perspectives

The Heck reaction of this compound provides a robust and versatile method for the synthesis of a wide range of 4-substituted indane derivatives. The protocols and data presented in this guide serve as a valuable resource for researchers aiming to explore this important chemical transformation. The continued development of more active and selective catalyst systems, as well as the expansion of the alkene scope, will undoubtedly further enhance the utility of this reaction in the synthesis of novel compounds with potential applications in drug discovery and materials science.

References

  • Mizoroki, T., et al. (1971). Bulletin of the Chemical Society of Japan, 44(2), 581. [Link]

  • Heck, R. F., & Nolley, J. P. (1972). The Journal of Organic Chemistry, 37(14), 2320-2322. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). Chemical Reviews, 100(8), 3009-3066. [Link]

  • de Vries, J. G. (2001). Canadian Journal of Chemistry, 79(5-6), 1086-1092. [Link]

  • Whitcombe, N. J., Hii, K. K., & Gibson, S. E. (2001). Tetrahedron, 57(35), 7449-7476. [Link]

Application Notes & Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are a ubiquitous structural motif in a vast array of bioactive molecules and functional materials. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for forging these critical linkages.[1][2][3] This reaction allows for the coupling of aryl halides or pseudohalides with a wide range of primary and secondary amines, offering significant advantages over classical methods like nucleophilic aromatic substitution or reductive amination, which often suffer from limited substrate scope and require harsh reaction conditions.[1]

This guide provides a detailed examination of the Buchwald-Hartwig amination applied to a specific and valuable substrate: 4-iodo-2,3-dihydro-1H-indene. The protocols and insights herein are designed for researchers, scientists, and drug development professionals seeking to leverage this transformative reaction for the synthesis of novel indane-based arylamines.

Mechanistic Underpinnings: The Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Buchwald-Hartwig amination proceeds through a sequence of well-defined steps, initiated by an active Palladium(0) species.[4][5][6]

  • Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (this compound) to the electron-rich Pd(0) catalyst. This step, often rate-determining, forms a Pd(II) intermediate.[1][7][8] The relatively weak C-I bond of the substrate facilitates this process.

  • Amine Coordination & Deprotonation : The amine coupling partner coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, generating a palladium-amido complex.[1][9]

  • Reductive Elimination : The final, product-forming step is the reductive elimination of the arylamine from the palladium center. This step forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6][9]

Buchwald_Hartwig_Catalytic_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd⁰ (Active Catalyst) OA_Complex L₂Pdᴵᴵ(Ar)(I) (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-I) Amido_Complex L₂Pdᴵᴵ(Ar)(NR¹R²) (Amido Complex) OA_Complex->Amido_Complex Amine Coordination & Deprotonation (+ R¹R²NH, + Base, - Base-H⁺, - I⁻) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR¹R²) Product Product (Ar-NR¹R²) Amido_Complex->Product BaseH Base-H⁺ + I⁻ Amido_Complex->BaseH ArI 4-Iodo-2,3-dihydro- 1H-indene (Ar-I) ArI->OA_Complex Amine Amine (R¹R²NH) Amine->Amido_Complex Base Base Base->Amido_Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Optimizing the Reaction: A Guide to Key Parameters

The success of the amination of this compound hinges on the judicious selection of several key parameters. While aryl iodides are generally highly reactive electrophiles, they can present unique challenges, such as the formation of inactive, iodide-bridged palladium dimers which can inhibit catalysis.[4][5] The following choices are critical to overcoming this and achieving high efficiency.

Palladium Source

The choice of palladium precursor is the first step in setting up a successful reaction.

  • Common Precursors : Pd(OAc)₂ and Pd₂(dba)₃ are widely used and cost-effective Pd(II) and Pd(0) sources, respectively.[5][10] Pd(II) sources require in-situ reduction to the active Pd(0) state, which can often be accomplished by the phosphine ligand or amine.[4][5]

  • Pre-catalysts : For enhanced reproducibility and activity, especially in complex systems, the use of pre-formed catalysts is highly recommended. These are stable Pd(II) complexes that readily generate the active Pd(0) species under the reaction conditions. Generations 3 and 4 (G3, G4) of Buchwald's pre-catalysts are particularly effective.[5]

Ligand Selection: The Heart of the Catalyst

The ligand is arguably the most critical component, dictating the catalyst's stability, activity, and substrate scope. For the amination of aryl iodides, bulky, electron-rich dialkylbiaryl phosphine ligands are the state-of-the-art.[1] They promote the crucial reductive elimination step and prevent catalyst decomposition.

Amine TypeRecommended Ligand(s)Rationale & Key Features
Primary Aliphatic Amines BrettPhos, RuPhosHighly effective for sterically hindered and unhindered primary amines. BrettPhos shows excellent selectivity for primary over secondary amines.[4]
Secondary Aliphatic/Cyclic Amines XPhos, RuPhosGeneral and robust ligands for a wide variety of secondary amines. XPhos is often a reliable first choice.[11]
Aryl Amines (Anilines) XPhos, Josiphos-type ligandsProvide high rates and yields for coupling with anilines. Bidentate ligands like Josiphos can be particularly effective.[1]
Ammonia Equivalents Josiphos-type ligandsFor direct coupling of ammonia or its surrogates (e.g., benzophenone imine), specialized ligands are required to overcome catalyst inhibition.[1][6]
Base and Solvent System

The base and solvent work in concert to facilitate the reaction.

  • Bases : Strong, non-nucleophilic bases are required to deprotonate the amine.

    • Sodium tert-butoxide (NaOtBu) : A very strong and commonly used base, often providing fast reaction rates.[12] However, its high basicity can be incompatible with sensitive functional groups like esters.[4][13]

    • Potassium Phosphate (K₃PO₄) & Cesium Carbonate (Cs₂CO₃) : Milder bases that offer excellent functional group tolerance, making them suitable for complex molecules.[13][14] Cs₂CO₃ is particularly effective for aryl iodide couplings.[13]

  • Solvents : Anhydrous, aprotic solvents are essential.

    • Toluene, Dioxane, THF : These are the most common solvents for Buchwald-Hartwig aminations.[2][4]

    • Strategic Choice for Aryl Iodides : For aryl iodide substrates, toluene is often the preferred solvent. The iodide salts (e.g., NaI, KI) that are formed as byproducts have poor solubility in toluene.[4] This precipitation helps to drive the reaction forward and prevents the formation of inhibitory iodide-bridged palladium dimers, a known issue with iodide substrates.[15]

Experimental Protocols

Safety First : All manipulations should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents must be anhydrous. Palladium reagents, phosphine ligands, and strong bases are hazardous and should be handled with appropriate personal protective equipment (PPE).

General Workflow

Workflow start Reaction Planning setup Vessel Preparation (Oven-dried glassware) start->setup reagents Reagent Addition (Inert Atmosphere) setup->reagents reaction Reaction Execution (Heating & Stirring) reagents->reaction monitoring Reaction Monitoring (TLC / GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purify Purification (Column Chromatography) workup->purify analysis Product Analysis (NMR, MS) purify->analysis end Pure Product analysis->end

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Protocol 1: Coupling with a Primary Aliphatic Amine (e.g., Benzylamine)
  • Reactants :

    • This compound (1.0 equiv, e.g., 258 mg, 1.0 mmol)

    • Benzylamine (1.2 equiv, e.g., 129 mg, 1.2 mmol)

    • BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv, e.g., 135 mg, 1.4 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure :

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the BrettPhos Pd G3 precatalyst, and sodium tert-butoxide.

    • Evacuate and backfill the tube with argon or nitrogen (repeat 3 times).

    • Add anhydrous toluene via syringe, followed by benzylamine.

    • Seal the tube and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for 4-12 hours, monitoring for completion by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with water (10 mL).

    • Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product.

Protocol 2: Coupling with a Secondary Cyclic Amine (e.g., Morpholine)
  • Reactants :

    • This compound (1.0 equiv, e.g., 258 mg, 1.0 mmol)

    • Morpholine (1.2 equiv, e.g., 105 mg, 1.2 mmol)

    • XPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)

    • Potassium Phosphate (K₃PO₄) (2.0 equiv, e.g., 425 mg, 2.0 mmol)

    • Anhydrous 1,4-Dioxane (5 mL)

  • Procedure :

    • To an oven-dried Schlenk tube, add this compound, the XPhos Pd G3 precatalyst, and finely ground K₃PO₄.

    • Evacuate and backfill the tube with argon (repeat 3 times).

    • Add anhydrous 1,4-dioxane via syringe, followed by morpholine.

    • Seal the tube and heat in an oil bath at 110 °C.

    • Stir the mixture for 12-24 hours. Monitor for completion.

    • Follow the workup and purification procedure described in Protocol 1.

Summary of Conditions & Expected Outcomes

The following table provides a guideline for expected outcomes based on literature for analogous aryl iodide couplings.[10][15] Yields are highly dependent on the specific amine and purity of reagents.

Amine PartnerPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield
BenzylamineBrettPhos G3 (2)(in precatalyst)NaOtBu (1.4)Toluene1004-12> 85%
MorpholineXPhos G3 (2)(in precatalyst)K₃PO₄ (2.0)1,4-Dioxane11012-24> 80%
AnilineXPhos G3 (2)(in precatalyst)Cs₂CO₃ (1.5)Toluene11012-24> 75%

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air/moisture).2. Insufficiently strong base.3. Poor quality solvent/reagents.1. Ensure rigorous inert atmosphere and use of anhydrous solvents.2. Switch to a stronger base (e.g., K₃PO₄ to NaOtBu).3. Use freshly distilled/purchased anhydrous solvents and pure reagents.
Hydrodehalogenation Formation of a Pd-H species, often from β-hydride elimination or reaction with trace water/alcohols.1. Use a more sterically hindered ligand (e.g., BrettPhos) to disfavor this pathway.2. Ensure strictly anhydrous conditions.
Inconsistent Results Impurities in starting materials; variations in catalyst or base quality.Use a pre-catalyst for consistency. Ensure the base is finely powdered and dry.

References

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indane Scaffold

The 2,3-dihydro-1H-indene, commonly known as the indane scaffold, is a privileged structural motif in medicinal chemistry and materials science. Its rigid bicyclic framework is present in a range of pharmacologically active compounds and functional organic materials.[1][2][3] The ability to selectively functionalize this core structure is paramount for developing novel molecular entities. 4-Iodo-2,3-dihydro-1H-indene serves as a highly versatile and strategic building block for this purpose. The carbon-iodine bond is sufficiently reactive to participate in a wide array of palladium-catalyzed cross-coupling reactions, providing a robust platform for constructing complex molecular architectures.

This guide provides an in-depth exploration of four key palladium-catalyzed transformations using this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are foundational in modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-nitrogen bonds with exceptional precision and reliability.[4][5]

Foundational Principles for Successful Cross-Coupling

The success of any palladium-catalyzed reaction hinges on the meticulous control of several key parameters. A failure to address these fundamentals is the most common source of low yields or reaction failure.[6]

  • Inert Atmosphere: The active catalytic species in these reactions is typically a Pd(0) complex, which is highly sensitive to atmospheric oxygen.[6][7] Oxidation of the Pd(0) catalyst to inactive Pd(II) species is a primary failure mode. Therefore, all reactions must be conducted under a strict inert atmosphere (Nitrogen or Argon). This involves using flame- or oven-dried glassware and employing techniques to thoroughly degas all solvents and the reaction mixture itself.[8][9][10][11]

  • Reagent Purity: The purity of all components—substrate, coupling partner, solvent, and base—is critical. Impurities can poison the catalyst and inhibit the reaction.[7] Solvents should be anhydrous and of high purity. Bases, particularly inorganic ones, should be finely powdered to ensure maximum surface area and reactivity.

  • Catalyst and Ligand Selection: The palladium source (pre-catalyst) and the associated ligand are the heart of the reaction. While a Pd(II) source like Pd(OAc)₂ is often used, it must be reduced in situ to the active Pd(0) state.[4][12] The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle.[12] The choice of ligand is often reaction-specific and is discussed in the individual protocols below.

Visualizing the General Catalytic Cycle

All four reaction classes discussed herein operate via a similar Pd(0)/Pd(II) catalytic cycle, which consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[13][14][15]

Palladium Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ R¹-X) trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation (+ R²-M) trans_complex->pd0 Reductive Elimination product R¹-R² (Product) trans_complex->product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between this compound and various organoboron reagents (boronic acids or esters).[12][15][16] It is widely used in pharmaceutical discovery due to its operational simplicity and high functional group tolerance.[5]

Causality Behind Component Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as it is a pre-formed, air-stable Pd(0) complex. Alternatively, generating the catalyst in situ from Pd(OAc)₂ and PPh₃ is also common.[15]

  • Base: A base is essential for the transmetalation step, where it activates the organoboron species.[15][17] Inorganic bases like K₂CO₃ or Cs₂CO₃ are effective and widely used.[7]

  • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The water helps to dissolve the inorganic base, facilitating its role in the catalytic cycle.[7][18]

Detailed Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired boronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[19]

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of Toluene:Water) via syringe. The total volume should be sufficient to create a 0.1 M solution with respect to the starting iodide.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the 4-aryl-2,3-dihydro-1H-indene product.

Heck-Mizoroki Reaction: Alkene Functionalization

The Heck reaction facilitates the coupling of this compound with an alkene, forming a new C-C bond and a substituted alkene product.[20][21][22] This reaction is particularly valuable for synthesizing stilbene and cinnamate analogues.

Causality Behind Component Choices:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective pre-catalyst. It is reduced in situ to Pd(0).

  • Ligand: For simple Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) are often sufficient.

  • Base: An organic base, such as triethylamine (Et₃N), is typically used. It serves to neutralize the hydrogen iodide (HI) generated during the catalytic cycle, regenerating the Pd(0) catalyst.[22]

  • Solvent: Polar aprotic solvents like DMF or acetonitrile are standard choices as they effectively solvate the polar intermediates in the catalytic cycle.

Detailed Protocol: Heck Reaction
  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and triphenylphosphine (PPh₃, 0.04 eq).

  • Inerting the System: Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Reagent Addition: Add the degassed solvent (e.g., anhydrous DMF) via syringe, followed by the alkene coupling partner (e.g., n-butyl acrylate, 1.5 eq) and triethylamine (Et₃N, 2.0 eq).

  • Reaction Execution: Heat the mixture to 100 °C in an oil bath and stir.

  • Monitoring: Follow the reaction's progress via TLC or GC-MS. Reactions are often complete within 6-18 hours.

  • Workup: After cooling, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate. Combine the organic extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Purify the product using flash column chromatography.

Sonogashira Coupling: Alkyne Installation

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides like this compound.[23][24] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper.[25]

Causality Behind Component Choices:

  • Palladium Catalyst: The Pd catalyst, such as PdCl₂(PPh₃)₂, orchestrates the main cross-coupling cycle.[23]

  • Copper Co-catalyst: Copper(I) iodide (CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex much more readily than the alkyne itself.[23]

  • Base: An amine base, like triethylamine (Et₃N) or diisopropylamine (DIPEA), is crucial. It serves both to deprotonate the terminal alkyne and to neutralize the HX byproduct.[24]

  • Solvent: Aprotic solvents like THF or DMF are typically used.

Detailed Protocol: Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 eq), and Copper(I) iodide (CuI, 0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous, degassed THF and triethylamine (Et₃N, 2.5 eq) via syringe. Stir for 10 minutes.

  • Alkyne Addition: Slowly add the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-50 °C) if the reaction is sluggish.

  • Monitoring: Monitor by TLC until the starting iodide is consumed (usually 2-8 hours).

  • Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the resulting 4-alkynyl-2,3-dihydro-1H-indene by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with a vast range of primary and secondary amines.[26][27][28] It has largely replaced harsher classical methods for synthesizing arylamines.[26]

Causality Behind Component Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the use of bulky, electron-rich phosphine ligands.[27] Ligands like XPhos, RuPhos, or BINAP are critical as they promote the difficult reductive elimination step that forms the C-N bond.[26] Using a pre-formed catalyst (e.g., XPhos Pd G3) can improve reproducibility.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. Weaker bases like K₂CO₃ are generally ineffective.

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Detailed Protocol: Buchwald-Hartwig Amination
  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add this compound (1.0 eq), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 eq), the phosphine ligand if not using a pre-catalyst, and the base (e.g., Sodium tert-butoxide, 1.4 eq) to a vial or flask.

  • Reagent Addition: Add anhydrous, degassed toluene. Then, add the amine (1.2 eq).

  • Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. These reactions are often complete in 2-24 hours.

  • Workup: Cool to room temperature. Carefully quench with water. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude N-aryl product by flash column chromatography.

Visualizing the Experimental Workflow

Inert Atmosphere Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification A 1. Assemble & Flame-Dry Schlenk Flask B 2. Cool Under Vacuum A->B C 3. Add Solid Reagents (Substrate, Base, Catalyst) B->C D 4. Evacuate & Backfill with Inert Gas (3x) C->D E 5. Add Degassed Solvents & Liquid Reagents via Syringe D->E F 6. Heat to Temperature & Stir E->F G 7. Cool & Quench Reaction F->G H 8. Extraction & Drying G->H I 9. Concentrate H->I J 10. Column Chromatography I->J

Caption: General experimental workflow for setting up an air-sensitive cross-coupling reaction.

Summary of Reaction Conditions

The following table provides a comparative overview of typical starting conditions for the cross-coupling of this compound. Optimization is often necessary for specific substrates.

Reaction TypeCoupling PartnerTypical Catalyst (mol%)LigandBase (eq)SolventTemp (°C)
Suzuki-Miyaura Arylboronic AcidPd(PPh₃)₄ (5%)PPh₃K₂CO₃ (2.0)Toluene/H₂O90-100
Heck Alkene (Acrylate)Pd(OAc)₂ (2%)PPh₃Et₃N (2.0)DMF100
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂ (3%)PPh₃ / CuIEt₃N (2.5)THF25-50
Buchwald-Hartwig AmineXPhos Pd G3 (2%)XPhosNaOtBu (1.4)Toluene80-110

Conclusion

This compound is a powerful and versatile intermediate for the synthesis of complex molecules. Through the strategic application of palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of 4-substituted indane derivatives. The protocols and principles outlined in this guide provide a solid foundation for scientists in both academic and industrial settings to leverage these transformative reactions in their synthetic endeavors, accelerating the discovery of new medicines and materials.

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  • BenchChem. Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • Chemistry LibreTexts. Buchwald-Hartwig Amination.

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.

  • Organic Chemistry Portal. Suzuki Coupling.

  • PubMed Central (PMC). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency.

  • Organic Chemistry Portal. Heck Reaction.

  • Chemistry LibreTexts. Sonogashira Coupling.

  • PubMed Central (PMC). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles.

  • Wikipedia. Heck reaction.

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons.

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

  • ResearchGate. Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives.

  • BenchChem. A Comparative Analysis of Palladium Catalysts for Cross-Coupling Reactions of 1-Iodo-2-methyloct-1-ene.

  • PubMed Central (PMC). Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes.

  • PubMed Central (PMC). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.

  • YouTube. Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).

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The Versatile Synthon: A Guide to the Synthesis of Substituted Indanes via 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold in Modern Chemistry

The indane nucleus, a bicyclic framework consisting of a fused benzene and cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its rigid, three-dimensional structure provides a unique topographical presentation of substituents, making it an ideal core for designing molecules with specific biological activities or material properties. Substituted indane derivatives are integral components of numerous pharmaceuticals, including the antiviral drug Indinavir and the Alzheimer's treatment Donepezil.[1] They also serve as building blocks for neuroprotective agents, anticancer therapeutics, and advanced organic materials.[3][4]

The synthetic versatility of the indane scaffold is largely dependent on the ability to introduce a diverse range of functional groups at specific positions. 4-Iodo-2,3-dihydro-1H-indene has emerged as a cornerstone building block for this purpose. The carbon-iodine bond is the most reactive among the halogens in palladium-catalyzed cross-coupling reactions, allowing for efficient bond formation under mild conditions.[5] This high reactivity enables a broad spectrum of transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, thus unlocking a vast chemical space for researchers and drug development professionals.

This comprehensive guide provides detailed application notes and field-proven protocols for the synthesis of a variety of substituted indanes starting from this compound. We will delve into the mechanistic underpinnings of key palladium-catalyzed reactions and offer step-by-step methodologies to empower researchers in their synthetic endeavors.

Core Synthetic Transformations: A Gateway to Diversity

This compound is an excellent substrate for a multitude of palladium-catalyzed cross-coupling reactions. The following sections will detail the protocols for some of the most powerful and widely used transformations: Suzuki-Miyaura Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, Heck Reaction, and a cyanation protocol.

Suzuki-Miyaura Coupling: Forging Aryl-Aryl Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl indanes.[6] These structures are of significant interest in the development of olefin polymerization catalysts and as intermediates in pharmaceutical synthesis.[7] The reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester and reductive elimination to yield the biaryl product.[8]

A highly efficient ligand-free protocol has been successfully applied to the synthesis of 4-aryl-2-methyl-1H-indanones from the corresponding 4-bromo derivative.[7] Given the higher reactivity of aryl iodides, this protocol is readily adaptable for this compound, likely providing excellent to quantitative yields.

Experimental Protocol: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from a validated procedure for a closely related substrate, 4-bromo-2-methyl-1H-indanone.[7]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.005 mol%), and Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 eq.).

  • Solvent Addition: Add Polyethylene glycol 400 (PEG400, 3 mL).

  • Reaction Conditions: Heat the mixture to 110 °C with vigorous stirring. The reaction can be performed open to the atmosphere, without the need for an inert gas.[7]

  • Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reactions are typically complete within 1-2 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-aryl-2,3-dihydro-1H-indene.

Data Presentation: Suzuki-Miyaura Coupling of 4-Bromo-2-methyl-1H-indanone

The following table summarizes the results from the literature for the Suzuki coupling of 4-bromo-2-methyl-1H-indanone with various arylboronic acids, demonstrating the high efficiency of this ligand-free system.[7] Similar or better yields can be anticipated for the more reactive 4-iodoindane.

EntryArylboronic AcidCatalyst Loading (mol%)Time (h)Yield (%)
1Phenylboronic acid0.005197
24-Methylphenylboronic acid0.005196
34-Methoxyphenylboronic acid0.005195
44-tert-Butylphenylboronic acid0.005197
54-Trifluoromethylphenylboronic acid0.005192
64-Cyanophenylboronic acid0.005184
72-Chlorophenylboronic acid0.01280
83-Nitrophenylboronic acid0.01290

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow Start Reaction Setup: 4-Iodoindane, Arylboronic Acid, Pd(OAc)2, TBAB, PEG400 Reaction Heating at 110 °C (1-2 h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Aryl-2,3-dihydro-1H-indene Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of 4-iodoindane.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne.[2] This reaction is invaluable for synthesizing 4-alkynyl indanes, which are versatile intermediates for further transformations or can be target molecules in their own right, particularly in materials science and as precursors to complex pharmaceutical agents.[5] The reaction is co-catalyzed by palladium and copper complexes in the presence of an amine base.[9]

Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of aryl iodides.[5][9]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq.), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and Copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reagent Addition: Add anhydrous, degassed solvent such as tetrahydrofuran (THF) or toluene (10 mL), followed by the terminal alkyne (1.2 mmol, 1.2 eq.) and an amine base like triethylamine (Et₃N, 2.0 mmol, 2.0 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Filter the reaction mixture through a pad of Celite®, washing with the reaction solvent. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-alkynyl-2,3-dihydro-1H-indene.

Diagram: Sonogashira Coupling Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L2 pd2_i Ar-Pd(II)L2-I pd0->pd2_i Oxidative Addition (Ar-I) pd2_alkyne Ar-Pd(II)L2-C≡CR pd2_i->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination Product Ar-C≡CR pd2_alkyne->Product cu_i Cu(I) cu_acetylide Cu-C≡CR cu_i->cu_acetylide + H-C≡CR + Base cu_acetylide->cu_i

Caption: Simplified catalytic cycles of the Sonogashira reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a landmark reaction in organic synthesis, providing a general and efficient method for the formation of carbon-nitrogen bonds.[1][3] This reaction is crucial for the synthesis of 4-aminoindane derivatives, which are important pharmacophores in neuroleptic and neuroprotective molecules.[10] The reaction involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine in the presence of a strong base and a bulky, electron-rich phosphine ligand.[11]

Experimental Protocol: Buchwald-Hartwig Amination

This is a general protocol adaptable for the amination of 4-iodoindane with various amines.[10][11]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium source such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and a suitable biarylphosphine ligand (e.g., Xantphos or BINAP, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 eq.) and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 mmol, 1.4 eq.).

  • Solvent and Amine: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL), followed by the primary or secondary amine (1.2 mmol, 1.2 eq.).

  • Reaction Conditions: Seal the tube and heat the reaction mixture with stirring at 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-2,3-dihydro-1H-indene derivative.

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Workflow Start Inert Atmosphere Setup: 4-Iodoindane, Amine, Pd Catalyst, Ligand, Base Reaction Heating in Toluene/Dioxane (80-110 °C, 4-24 h) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 4-Amino-2,3-dihydro-1H-indene Purification->Product

Caption: General workflow for Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Indane Core

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a powerful method for C-C bond formation.[5] This reaction is particularly useful for synthesizing 4-vinyl indane derivatives, which can serve as monomers or be further functionalized. The reaction is catalyzed by a palladium complex in the presence of a base.[5]

Experimental Protocol: Heck Reaction

This is a general protocol for the Heck reaction of aryl iodides.[5]

  • Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%).

  • Reagent Addition: Add a base, typically an amine base like triethylamine (Et₃N, 1.5 mmol, 1.5 eq.), and the alkene (e.g., styrene or an acrylate, 1.5 mmol, 1.5 eq.).

  • Solvent: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (5 mL).

  • Reaction Conditions: Seal the tube and heat the mixture to 80-120 °C.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Cyanation: Introduction of the Nitrile Group

The cyanation of aryl halides is a fundamental transformation that installs a versatile nitrile group, which can be readily converted into carboxylic acids, amides, amines, or tetrazoles.[12] Palladium-catalyzed methods have become prevalent, offering milder conditions and broader functional group tolerance compared to classical methods like the Rosenmund-von Braun reaction.[13] Using a non-toxic cyanide source like potassium ferrocyanide (K₄[Fe(CN)₆]) is a significant advantage in terms of safety and practicality.[14]

Experimental Protocol: Palladium-Catalyzed Cyanation

This protocol is adapted from a ligand-free method for the cyanation of aryl bromides and is expected to be highly effective for 4-iodoindane.[14]

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol, 1.0 eq.), Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O, 0.5 mmol, 0.5 eq.).

  • Solvent and Additive: Add N,N-Dimethylacetamide (DMAC, 5 mL) and sodium carbonate (Na₂CO₃, 0.2 mmol, 0.2 eq.).

  • Reaction Conditions: Heat the mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield 4-cyano-2,3-dihydro-1H-indene.

Conclusion

This compound stands as a powerful and versatile intermediate in the synthesis of substituted indanes. The protocols detailed in this guide for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, Heck reaction, and cyanation provide a robust toolkit for researchers, scientists, and drug development professionals. The high reactivity of the carbon-iodine bond allows for efficient and selective functionalization of the indane scaffold, opening the door to the creation of novel molecules with tailored properties for a wide range of applications, from cutting-edge pharmaceuticals to advanced materials. The provided methodologies, grounded in established and reliable synthetic transformations, serve as a solid foundation for both routine synthesis and the exploration of new chemical entities.

References

  • Benchchem. (2025).
  • ResearchGate. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. [Link]

  • Semantic Scholar. (n.d.). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling proc. [Link]

  • Wikipedia. (2024). Heck reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Benchchem. (2025).
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. [Link]

  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole.
  • Wikipedia. (2024). Suzuki reaction. [Link]

  • PubMed. (2023). Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. [Link]

  • Benchchem. (2025).
  • National Institutes of Health. (2015). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. [Link]

  • Organic Chemistry Portal. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. [Link]

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Application Notes and Protocols for Copper-Catalyzed Reactions of 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Indane Scaffold and Copper Catalysis

The 2,3-dihydro-1H-indene (indane) framework is a privileged scaffold in medicinal chemistry and materials science, appearing in a range of biologically active molecules and functional materials. The targeted functionalization of this core structure is therefore of significant interest to researchers in drug development and related fields. 4-Iodo-2,3-dihydro-1H-indene serves as a versatile precursor, with the carbon-iodine bond providing a reactive handle for a variety of cross-coupling reactions.

While palladium-catalyzed reactions have been a mainstay for such transformations, copper catalysis has re-emerged as a powerful and sustainable alternative.[1] Copper is significantly more earth-abundant and less expensive than palladium, and copper-catalyzed methods often exhibit complementary reactivity and functional group tolerance.[1][2] This guide provides an in-depth exploration of several key copper-catalyzed reactions of this compound, offering detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Ullmann-Type C-N Cross-Coupling: Amination of this compound

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical synthesis. The copper-catalyzed N-arylation of amines, a reaction with a rich history, provides a robust method for accessing arylamines.[3][4] Modern protocols have overcome the harsh conditions of classical Ullmann reactions, allowing for efficient coupling under milder conditions.

Mechanistic Overview

The currently accepted mechanism for the copper-catalyzed amination of aryl halides, such as this compound, generally proceeds through a Cu(I)/Cu(III) catalytic cycle. The reaction is initiated by the coordination of the amine to the copper(I) catalyst, followed by oxidative addition of the aryl iodide. The resulting copper(III) intermediate then undergoes reductive elimination to furnish the desired arylamine and regenerate the active copper(I) catalyst.[5]

Ullmann_CN_Coupling CuI Cu(I) Catalyst Cu_Amide [Cu(I)-NR₂]⁻ CuI->Cu_Amide + R₂NH + Base Amine R₂NH ArylIodide Ar-I (4-Iodoindane) Base Base Product Ar-NR₂ (4-Aminoindane) Cu_III Ar-Cu(III)(NR₂)(I) Cu_Amide->Cu_III + Ar-I (Oxidative Addition) Cu_III->CuI Cu_III->Product Reductive Elimination caption Catalytic cycle for Ullmann C-N coupling.

Figure 1: Catalytic cycle for Ullmann C-N coupling.

Application Protocol: Copper-Catalyzed Amination with Alkylamines

This protocol is adapted from a general and highly efficient method for the amination of aryl iodides developed by Buchwald and co-workers.[4] It is operationally simple, utilizes an inexpensive and air-stable catalyst system, and can be performed under an air atmosphere.

ParameterValue/ConditionRationale
Reactants This compound (1.0 equiv), Alkylamine (1.2 equiv)A slight excess of the amine ensures complete consumption of the aryl iodide.
Catalyst Copper(I) iodide (CuI, 5 mol%)A readily available and effective copper source for this transformation.
Ligand Ethylene glycol (2.0 equiv)Acts as a ligand to stabilize the copper catalyst and enhance its reactivity.
Base Potassium phosphate (K₃PO₄, 2.0 equiv)A mild and effective base for this coupling reaction.
Solvent 2-PropanolAn effective and relatively benign solvent for this reaction.
Temperature 80 °CA moderate temperature that provides a good balance between reaction rate and stability.
Atmosphere AirThis protocol is notably robust and does not require an inert atmosphere.[4]

Step-by-Step Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 244 mg).

  • Add copper(I) iodide (0.05 mmol, 9.5 mg) and potassium phosphate (2.0 mmol, 424 mg).

  • Add 2-propanol (2 mL), followed by ethylene glycol (2.0 mmol, 111 µL) and the desired alkylamine (1.2 mmol).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling: Synthesis of 4-Alkynyl-2,3-dihydro-1H-indenes

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[6] While traditionally a palladium-catalyzed reaction with a copper(I) co-catalyst, recent advancements have led to the development of palladium-free, copper-catalyzed Sonogashira-type couplings.[7] These systems offer a more economical and environmentally friendly approach to the synthesis of arylalkynes.

Mechanistic Overview

In the copper-catalyzed Sonogashira reaction, the catalytic cycle is believed to involve the formation of a copper(I) acetylide intermediate. This species is generated by the reaction of the terminal alkyne with the copper(I) catalyst in the presence of a base. The copper acetylide then undergoes a coupling reaction with the aryl iodide, likely through an oxidative addition-reductive elimination pathway, to yield the desired product and regenerate the copper(I) catalyst.

Sonogashira_Coupling CuI Cu(I) Catalyst Cu_Acetylide Cu(I)-C≡C-R CuI->Cu_Acetylide + R-C≡C-H + Base Alkyne R-C≡C-H ArylIodide Ar-I (4-Iodoindane) Base Base Product Ar-C≡C-R Cu_III Ar-Cu(III)(C≡C-R)(I) Cu_Acetylide->Cu_III + Ar-I (Oxidative Addition) Cu_III->CuI Cu_III->Product Reductive Elimination caption Catalytic cycle for Sonogashira coupling.

Figure 2: Catalytic cycle for Sonogashira coupling.

Application Protocol: Palladium-Free Sonogashira Coupling

This protocol is based on emerging palladium-free, copper-catalyzed Sonogashira reactions.[7] The use of a suitable ligand is often crucial for achieving high yields and preventing the homocoupling of the alkyne (Glaser coupling).

ParameterValue/ConditionRationale
Reactants This compound (1.0 equiv), Terminal Alkyne (1.5 equiv)An excess of the alkyne helps to drive the reaction to completion and suppress side reactions.
Catalyst Copper(I) iodide (CuI, 5 mol%)A common and effective copper catalyst for Sonogashira-type reactions.
Ligand 1,10-Phenanthroline (10 mol%)A bidentate nitrogen ligand that can stabilize the copper catalyst and promote the desired cross-coupling.
Base Cesium carbonate (Cs₂CO₃, 2.0 equiv)A strong base that facilitates the formation of the copper acetylide intermediate.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that is well-suited for this type of coupling reaction.
Temperature 100-120 °CElevated temperatures are often required to achieve a reasonable reaction rate.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is recommended to prevent oxidative side reactions, particularly the homocoupling of the alkyne.

Step-by-Step Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 244 mg), copper(I) iodide (0.05 mmol, 9.5 mg), 1,10-phenanthroline (0.1 mmol, 18 mg), and cesium carbonate (2.0 mmol, 652 mg).

  • Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF (3 mL) via syringe, followed by the terminal alkyne (1.5 mmol).

  • Place the Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Ullmann-Type C-S Cross-Coupling: Synthesis of 4-(Arylthio)-2,3-dihydro-1H-indenes

Aryl thioethers are important structural motifs in many pharmaceuticals and agrochemicals. Copper-catalyzed C-S cross-coupling reactions provide a direct and efficient method for their synthesis from aryl iodides and thiols.[8] Ligand-free systems have been developed, offering a particularly straightforward and cost-effective approach.

Mechanistic Overview

The mechanism of the copper-catalyzed C-S coupling is analogous to the C-N coupling, involving the formation of a copper(I) thiolate intermediate. This intermediate then reacts with the aryl iodide via an oxidative addition and reductive elimination sequence to afford the aryl thioether.

Ullmann_CS_Coupling CuI Cu(I) Catalyst Cu_Thiolate [Cu(I)-SR]⁻ CuI->Cu_Thiolate + R-SH + Base Thiol R-SH ArylIodide Ar-I (4-Iodoindane) Base Base Product Ar-S-R Cu_III Ar-Cu(III)(SR)(I) Cu_Thiolate->Cu_III + Ar-I (Oxidative Addition) Cu_III->CuI Cu_III->Product Reductive Elimination caption Catalytic cycle for Ullmann C-S coupling.

Figure 3: Catalytic cycle for Ullmann C-S coupling.

Application Protocol: Ligand-Free C-S Coupling

This protocol is based on a simple and efficient ligand-free method for the copper-catalyzed C-S bond formation.[8]

ParameterValue/ConditionRationale
Reactants This compound (1.0 equiv), Thiol (1.2 equiv)A slight excess of the thiol is used to ensure complete conversion of the aryl iodide.
Catalyst Copper(I) iodide (CuI, 2.5 mol%)A low loading of the catalyst is sufficient for this efficient transformation.
Base Potassium carbonate (K₂CO₃, 2.0 equiv)An inexpensive and effective base for the deprotonation of the thiol.
Solvent N,N-Dimethylformamide (DMF)A suitable polar apcotic solvent for this reaction.
Temperature 100 °CA moderate temperature to facilitate the coupling reaction.
Atmosphere Inert (Nitrogen or Argon)An inert atmosphere is recommended to prevent oxidation of the thiol.

Step-by-Step Procedure:

  • In a Schlenk tube, combine this compound (1.0 mmol, 244 mg), copper(I) iodide (0.025 mmol, 4.8 mg), and potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMF (3 mL) and the thiol (1.2 mmol) via syringe.

  • Heat the reaction mixture to 100 °C in an oil bath and stir for 6-12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Troubleshooting and Further Considerations

  • Low Yields: If low yields are observed, consider increasing the catalyst and/or ligand loading. The purity of the reagents and the dryness of the solvent are also critical. For challenging substrates, a higher reaction temperature or a longer reaction time may be necessary.

  • Side Reactions: In Sonogashira couplings, the formation of the Glaser homocoupling product (a diyne) can be a significant side reaction. This can often be suppressed by ensuring a strictly inert atmosphere and using a slight excess of the alkyne.

  • Ligand Choice: For C-N and C-S couplings, if the reaction is sluggish, the use of a ligand such as 1,10-phenanthroline or an amino acid like L-proline can significantly accelerate the reaction rate.

  • Substrate Scope: The electronic nature of the coupling partners can influence the reaction efficiency. Electron-deficient aryl iodides are often more reactive in Ullmann-type couplings.

Conclusion

Copper-catalyzed cross-coupling reactions of this compound offer a versatile and cost-effective platform for the synthesis of a diverse array of functionalized indane derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the rich chemistry of this important scaffold. By understanding the underlying mechanisms and key reaction parameters, scientists can effectively leverage these powerful synthetic tools in their drug discovery and materials science programs.

References

  • Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.653 , 46-49 (2002). [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • RSC Advances, 2023, 13 , 5696-5716. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

  • J. Org. Chem. 2008, 73, 19, 7634–7637. Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. [Link]

  • Chem. Commun., 2009, 1715-1717. Copper catalyzed coupling of aryl chlorides, bromides and iodides with amines and amides. [Link]

  • Angew. Chem. Int. Ed. 2012, 51, 28, 6993-6997. Copper-Mediated and Copper-Catalyzed Cross-Coupling of Indoles and 1,3-Azoles: Double C−H Activation. [Link]

  • Chem. Soc. Rev., 2011, 40 , 5049-5064. Mechanistic understanding of copper-catalyzed C-N, C-O, and C-S cross-coupling reactions. [Link]

  • Coordination Chemistry Reviews, 2004, 248 , 2337-2364. Copper in cross-coupling reactions:: The post-Ullmann chemistry. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

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  • J. Org. Chem. 2019, 84 (11), pp 7346–7351. Copper-Catalyzed C-N Coupling Reactions of Nitrogen-Rich Compounds - Reaction of Iodofurazans with s-Tetrazinylamines. [Link]

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Application Notes & Protocols: A Step-by-Step Guide for the Synthesis of 4-Aryl-2,3-dihydro-1H-indenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aryl-2,3-dihydro-1H-indene (4-arylindane) scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid framework is a key component in various biologically active compounds, including potent tubulin polymerization inhibitors for anticancer applications. Furthermore, substituted indene precursors are crucial building blocks for high-efficiency metallocene catalysts used in olefin polymerization.[1] This guide provides detailed, field-proven protocols for the synthesis of 4-aryl-2,3-dihydro-1H-indenes, designed for researchers, chemists, and drug development professionals. We present two robust and complementary strategies: a linear synthesis commencing with a palladium-catalyzed Suzuki coupling, and a convergent approach utilizing a Brønsted acid-catalyzed cyclization. Each method's rationale, step-by-step protocol, and substrate scope are discussed to empower scientists to select and execute the optimal route for their specific target molecules.

Introduction: The Significance of the 4-Arylindane Core

The indane framework, consisting of a fused benzene and cyclopentane ring, provides a conformationally restricted scaffold that is highly valuable in molecular design. The introduction of an aryl substituent at the 4-position creates a distinct three-dimensional architecture that has proven effective for targeted biological interactions. Recent studies have highlighted derivatives of 4-aryl-2,3-dihydro-1H-indene as potent inhibitors of tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells. This anti-angiogenic and antitumor potency makes them promising candidates for novel oncology therapeutics.

Beyond pharmaceuticals, these structures are foundational for advanced materials. Specifically, 4-aryl-1H-indenes are precursors to ansa-metallocene catalysts, where the aryl group plays a critical role in tuning the electronic and steric properties of the catalyst, thereby controlling the tacticity and molecular weight of polymers like polypropylene.[1] The demand for efficient and scalable synthetic routes to access these valuable compounds is therefore of paramount importance. This document details two primary, validated methodologies for their construction.

Method 1: Linear Synthesis via Suzuki Coupling and Chemoselective Reduction

This strategy is arguably the most direct and versatile for installing a diverse range of aryl groups at the 4-position. The synthesis is linear and proceeds in two key stages: (1) Formation of the crucial aryl-aryl bond via a palladium-catalyzed Suzuki coupling to generate a 4-aryl-1-indanone intermediate, and (2) Complete deoxygenation of the indanone carbonyl to yield the target 4-aryl-2,3-dihydro-1H-indene.

Logical Workflow: Method 1

A 4-Bromo-1-indanone Derivative C Step 1: Pd-Catalyzed Suzuki Coupling A->C B Aryl Boronic Acid/Ester B->C D 4-Aryl-1-indanone Intermediate C->D E Step 2: Carbonyl Deoxygenation (e.g., Wolff-Kishner Reduction) D->E F Target: 4-Aryl-2,3-dihydro-1H-indene E->F

Caption: Workflow for the linear synthesis of 4-arylindanes.

Step 1: Protocol for Ligand-Free Palladium-Catalyzed Suzuki Coupling

Principle of Causality: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium(0) species.[2] The key steps are oxidative addition of the aryl halide to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The protocol described here, adapted from highly efficient ligand-free conditions, utilizes polyethylene glycol (PEG) as a solvent and stabilizer for the in-situ generated palladium nanoparticles, which are the active catalytic species.[1] This approach minimizes the need for expensive and air-sensitive phosphine ligands.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 4-bromo-1-indanone derivative (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), potassium carbonate (K₂CO₃, 3.0 equiv.), and tetrabutylammonium bromide (TBAB, 1.0 equiv.).

  • Catalyst and Solvent Addition: Add polyethylene glycol (PEG-400) as the solvent, followed by the palladium catalyst, palladium(II) acetate (Pd(OAc)₂, 0.005–0.1 mol%).

  • Reaction Conditions: Heat the reaction mixture to 110 °C with vigorous stirring. The reaction can be performed under an air atmosphere without the need for inert gas protection.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 1-2 hours.[1]

  • Work-up: Upon completion, cool the mixture to room temperature and dilute with water. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude 4-aryl-1-indanone can be purified by column chromatography on silica gel.

Data Summary: Scope of the Suzuki Coupling [1]

EntryAryl Boronic AcidPd(OAc)₂ (mol%)Time (h)Yield (%)
1Phenylboronic acid0.1198
24-Methylphenylboronic acid0.1196
34-Methoxyphenylboronic acid0.1195
43,5-Bis(trifluoromethyl)phenylboronic acid0.0051>99
52-Naphthylboronic acid0.01199
Step 2: Protocol for Wolff-Kishner Reduction

Principle of Causality: To convert the 4-aryl-1-indanone intermediate to the final 2,3-dihydro-1H-indene, the carbonyl group must be completely reduced to a methylene (-CH₂-) group. The Wolff-Kishner reduction is ideal for this transformation as it operates under strongly basic conditions, which are compatible with the electron-rich aromatic rings and avoids potential side reactions associated with acidic methods (e.g., Clemmensen reduction).[3][4][5] The reaction proceeds via the in-situ formation of a hydrazone, which, upon deprotonation and heating, eliminates nitrogen gas to form a carbanion that is subsequently protonated by the solvent.[3][5][6] The Huang-Minlon modification allows the reaction to be performed conveniently in one pot at atmospheric pressure.[7]

Experimental Protocol (Huang-Minlon Modification):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the 4-aryl-1-indanone (1.0 equiv.), potassium hydroxide (KOH, 4.0-5.0 equiv.), and a high-boiling polar solvent such as diethylene glycol.

  • Hydrazine Addition: Add hydrazine hydrate (N₂H₄·H₂O, 3.0-4.0 equiv.) to the mixture.

  • Hydrazone Formation: Heat the mixture to 100–130 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate. Water will be generated during this step.

  • Decomposition Step: Increase the temperature of the oil bath to 190–200 °C. If necessary, modify the condenser setup for distillation to remove water and excess hydrazine, allowing the reaction temperature to rise.[7] Maintain this temperature for 3-5 hours, during which vigorous evolution of nitrogen gas will be observed.

  • Work-up: Cool the reaction mixture to room temperature. Carefully dilute with water and extract with a suitable solvent like toluene or dichloromethane (3x).

  • Purification: Combine the organic layers, wash sequentially with dilute HCl and brine, then dry over anhydrous Na₂SO₄. After concentrating under reduced pressure, purify the resulting 4-aryl-2,3-dihydro-1H-indene by column chromatography or distillation.

Method 2: Convergent Synthesis via Brønsted Acid-Catalyzed Cyclization

This method offers an elegant and often single-step approach to the indene core from a pre-assembled diaryl- or alkyl aryl-1,3-diene precursor. The final target, the 2,3-dihydro-1H-indene, is then obtained via a simple hydrogenation of the resulting indene.

Logical Workflow: Method 2

A 1,3-Diaryl-1,3-diene B Step 1: Brønsted Acid-Catalyzed Intramolecular Cyclization A->B C 4-Aryl-1H-indene Intermediate B->C D Step 2: Catalytic Hydrogenation C->D E Target: 4-Aryl-2,3-dihydro-1H-indene D->E

Caption: Workflow for the convergent synthesis of 4-arylindanes.

Step 1: Protocol for Brønsted Acid-Catalyzed Cyclization

Principle of Causality: This reaction leverages the high reactivity of a strong Brønsted acid, such as trifluoromethanesulfonic acid (TfOH), to catalyze an intramolecular electrophilic aromatic substitution.[8][9] The mechanism is initiated by the protonation of one of the double bonds of the diene system, following Markovnikov's rule to generate the most stable carbocation—a benzylic carbocation.[8] This electrophilic center is then attacked by the adjacent aryl ring in a 5-endo-trig cyclization. A final deprotonation step regenerates the aromaticity of the newly formed indene ring and the acid catalyst.[8] This method is highly efficient and proceeds under mild conditions.[8][9]

Experimental Protocol:

  • Reaction Setup: Dissolve the substituted diaryl- or alkyl aryl-1,3-diene (1.0 equiv.) in a dry, non-coordinating solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: Cool the solution to 0 °C using an ice bath. Add trifluoromethanesulfonic acid (TfOH, 5 mol%) dropwise to the stirred solution.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for the required time (typically 1-3 hours).

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude 4-aryl-1H-indene product can be purified by silica gel column chromatography.

Data Summary: Scope of the Brønsted Acid Cyclization [8]

EntryDiene Substituent (R¹)Diene Substituent (R²)Time (h)Yield (%)
1HH195
24-Me4-Me198
34-OMe4-OMe199
44-Cl4-Cl293
54-BrH392
Step 2: Protocol for Catalytic Hydrogenation of the Indene

Principle of Causality: The indene intermediate produced in the previous step contains a trisubstituted double bond within the five-membered ring. This double bond can be selectively reduced to a single bond without affecting the aromatic rings through catalytic hydrogenation. A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used to activate molecular hydrogen, allowing for its syn-addition across the double bond on the catalyst surface.

Experimental Protocol:

  • Reaction Setup: Dissolve the 4-aryl-1H-indene (1.0 equiv.) in a suitable solvent such as ethanol, methanol, or ethyl acetate. Add the solution to a hydrogenation vessel.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (1-5 mol% by weight) to the solution.

  • Hydrogenation: Seal the vessel, purge with hydrogen gas, and then maintain a positive pressure of hydrogen (from a balloon or a Parr hydrogenator apparatus).

  • Reaction Conditions: Stir the mixture vigorously at room temperature until hydrogen uptake ceases.

  • Work-up: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting 4-aryl-2,3-dihydro-1H-indene is often of high purity and may not require further purification.

Summary and Comparison of Methodologies

FeatureMethod 1: Suzuki + ReductionMethod 2: Cyclization + Hydrogenation
Strategy Linear, builds aryl-aryl bond firstConvergent, forms indene ring in one step
Key Intermediates 4-Aryl-1-indanone4-Aryl-1H-indene
Starting Materials 4-Bromo-1-indanone, Aryl boronic acids1,3-Diaryl-1,3-dienes
Step Count 2 main steps2 main steps
Advantages Highly modular (easy to vary aryl group), uses commercially available starting materials, excellent functional group tolerance in Suzuki step.Very efficient and high-yielding cyclization, mild reaction conditions for ring formation.
Limitations Requires handling of organometallic/boron reagents. The reduction step uses harsh conditions (high temp/strong base).Synthesis of the prerequisite 1,3-diene starting material can be non-trivial.
Best For Rapidly generating a library of diverse 4-aryl analogues from a common intermediate.Situations where the diaryl-diene precursor is readily accessible.

References

  • Eom, D., Park, S., Park, Y., Ryu, T., & Lee, P. H. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. Organic Letters, 14(21), 5392–5395. [Link]

  • Wang, C., Gao, H., et al. (2016). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. ARKIVOC, 2016(iv), 306-327. [Link]

  • Lee, P. H., et al. (2012). Synthesis of Indenes via Brønsted Acid Catalyzed Cyclization of Diaryl- and Alkyl Aryl-1,3-dienes. PubMed, National Center for Biotechnology Information. [Link]

  • Gignoux, C., et al. (2011). Straightforward Synthesis of Indenes by Gold-Catalyzed Intramolecular Hydroalkylation of Ynamides. Organic Letters, 13(12), 3182-3185. [Link]

  • Various Authors. (n.d.). Wolff–Kishner reduction. Grokipedia. [Link]

  • Various Authors. (n.d.). Wolff–Kishner reduction. Wikipedia. [Link]

  • J&K Scientific LLC. (2025). Wolff-Kishner Reduction. J&K Scientific. [Link]

  • RSC Publishing. (2020). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. RSC Advances. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indenes. Organic Chemistry Portal. [Link]

  • Lumen Learning. (n.d.). Wolff-Kishner reduction. Organic Chemistry II. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]

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Troubleshooting & Optimization

How to prevent deiodination of 4-Iodo-2,3-dihydro-1H-indene in coupling reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Iodo-2,3-dihydro-1H-indene

A Guide to Preventing Deiodination in Cross-Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common and frustrating side reaction: the deiodination of this compound during palladium-catalyzed cross-coupling reactions. Our goal is to equip you with the mechanistic understanding and practical strategies needed to maximize the yield of your desired coupled product and minimize the formation of the hydrodeiodinated byproduct, 2,3-dihydro-1H-indene.

Part 1: Understanding the Root Cause of Deiodination

Before troubleshooting, it's crucial to understand why deiodination occurs. This side reaction, also known as hydrodehalogenation, replaces the iodine atom with a hydrogen atom, leading to the formation of the parent indane scaffold and consuming your valuable starting material.

FAQ 1: What are the primary mechanisms of deiodination in Pd-catalyzed coupling?

In palladium-catalyzed cross-coupling, several off-cycle pathways can lead to deiodination of your aryl iodide. The two most common culprits are:

  • Reaction with a Palladium-Hydride (Pd-H) Species: This is the most prevalent pathway. A Pd-H species, formed from various sources within the reaction, can undergo reductive elimination with the aryl group on the palladium center. This process directly yields the deiodinated arene and regenerates the Pd(0) catalyst. Sources of the hydride can include solvents (like DMF or alcohols), the amine base, or even the boronic acid reagent in Suzuki couplings.[1][2]

  • Protonolysis: This pathway involves the direct reaction of the arylpalladium intermediate (Ar-Pd-I) with a proton source in the reaction mixture. This can be water, alcohol, or acidic protons from other reagents. This is particularly relevant when using protic solvents or insufficiently dried reagents.

The following diagram illustrates how these deiodination pathways diverge from the desired productive catalytic cycle.

G cluster_legend Legend Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) (Oxidative Addition Intermediate) Pd0->ArPdI Oxidative Addition (+ Ar-I) PdH_Source Hydride Source (e.g., Base, Solvent, H₂O) ArPdNu Ar-Pd(II)-Nu(L_n) (Transmetalation Intermediate) ArPdI->ArPdNu Transmetalation (+ R-M) Deiodination_Product Ar-H (Deiodinated Byproduct) ArPdI->Deiodination_Product ArPdH Ar-Pd(II)-H(L_n) ArPdI->ArPdH Product Ar-Nu (Desired Product) ArPdNu->Product Reductive Elimination Catalyst_Regen Pd(0)L_n ArPdNu->Catalyst_Regen PdH_Source->ArPdH Hydride Transfer Proton_Source Proton Source (e.g., H₂O, ROH) ArPdH->Catalyst_Regen ArPdH->Deiodination_Product Reductive Elimination Proton_Source->Deiodination_Product Protonolysis A Productive Cycle B Deiodination Pathway

Figure 1. Catalytic cycle showing desired coupling vs. deiodination pathways.
FAQ 2: Is this compound particularly susceptible to deiodination?

Yes, aryl iodides, in general, are more prone to deiodination than their bromide or chloride counterparts.[3] This is due to the weaker carbon-iodine bond, which makes the molecule more susceptible to both oxidative addition (a desired step) and undesired side reactions.[4] The electron-donating nature of the dihydroindene alkyl framework can further increase the electron density on the aromatic ring, potentially making the C-I bond more reactive and susceptible to cleavage.

Part 2: Troubleshooting and Prevention Strategies

This section provides actionable strategies to minimize deiodination, organized by key reaction parameters.

General Strategies (Applicable to Most Coupling Reactions)

Q3: How does my choice of palladium precursor and ligand affect deiodination?

A3: This is arguably the most critical factor. Your goal is to choose a catalyst system that promotes the desired reductive elimination (to form your product) much faster than the undesired deiodination pathways.

  • Palladium Precursor: While simple precursors like Pd(OAc)₂ or Pd₂(dba)₃ are common, modern pre-catalysts (e.g., G2, G3, G4-type Buchwald pre-catalysts) are often superior.[5] These pre-catalysts generate the active Pd(0) species more cleanly and efficiently, reducing the formation of palladium black and other species that can promote side reactions.[3] Avoid using Pd(PPh₃)₄, as the excess triphenylphosphine can sometimes be detrimental.[6]

  • Ligands: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (often called "Buchwald ligands") are highly effective at preventing deiodination.[7][8] These ligands (e.g., XPhos, SPhos, RuPhos) promote rapid reductive elimination from the Ar-Pd(II)-Nu intermediate, which helps this step outcompete the deiodination pathway.[7] The steric bulk also favors a monoligated palladium species, which can accelerate the desired catalytic cycle.[7]

G cluster_1 Catalyst Details cluster_2 Base & Solvent Details cluster_3 Condition Details Start Problem: High Deiodination of This compound Step1 Step 1: Evaluate Catalyst System Start->Step1 Step2 Step 2: Optimize Base & Solvent Step1->Step2 L1 Use Bulky, Electron-Rich Ligands (e.g., XPhos, SPhos, RuPhos) Step1->L1 L2 Switch to a Modern Pre-catalyst (e.g., XPhos Pd G3) Step1->L2 L3 Increase Ligand:Pd Ratio (1.5:1 to 2:1) Step1->L3 Step3 Step 3: Control Temperature & Time Step2->Step3 B1 Use Weaker, Non-nucleophilic Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Step2->B1 B2 Avoid Amine Bases if Possible Step2->B2 B3 Use Aprotic Solvents (Toluene, Dioxane, THF) Step2->B3 End Result: Minimized Deiodination, Maximized Product Yield Step3->End T1 Run at the Lowest Possible Temperature Step3->T1 T2 Monitor Reaction Closely (TLC/LC-MS) and Stop When Complete Step3->T2

Figure 2. A logical workflow for troubleshooting deiodination.

Q4: How does the choice of base and solvent influence the deiodination side reaction?

A4: The base and solvent system can be a major source of the hydrides that cause deiodination.

  • Base Selection: Strong, nucleophilic bases, especially alkoxides like NaOtBu in polar aprotic solvents, can sometimes promote deiodination. For Suzuki couplings, weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are generally preferred.[5] For Buchwald-Hartwig aminations, while strong bases are necessary, careful screening is required.[9][10] Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be hydride sources, particularly in Sonogashira couplings.[2]

  • Solvent Selection: Aprotic solvents such as toluene, dioxane, or THF are generally recommended.[6] Protic solvents like alcohols can directly act as proton sources for protonolysis. Solvents like DMF, while common, can decompose at high temperatures to generate dimethylamine and carbon monoxide, with the amine potentially contributing to deiodination.[11] Always use anhydrous solvents to minimize water content, a potential proton source.

Reaction-Specific Troubleshooting

The general principles above apply broadly, but specific coupling reactions have their own nuances.

Q5: In a Suzuki coupling, my main side product is 2,3-dihydro-1H-indene. What should I do?

A5: Besides applying the general strategies, consider the boronic acid/ester itself. Protodeborylation (cleavage of the C-B bond) of the boronic acid can be a competing side reaction, and impurities in the boronic acid can sometimes exacerbate deiodination.

  • Action Plan:

    • Switch Ligand: Change from PPh₃ to a bulky biaryl phosphine ligand like XPhos or SPhos.[3]

    • Change Base: Use K₃PO₄ or Cs₂CO₃ instead of Na₂CO₃ or K₂CO₃.

    • Use Anhydrous Conditions: Use anhydrous toluene or dioxane with a minimal amount of water (or no water if using K₃PO₄).[3]

    • Check Boronic Acid Quality: Use a high-purity boronic acid or consider using the more stable pinacol boronate ester (Bpin) version of your coupling partner.[12]

Q6: I'm observing significant deiodination in a Heck reaction. How can I improve selectivity?

A6: Deiodination in Heck reactions often occurs when the desired β-hydride elimination step is slow.[1]

  • Action Plan:

    • Lower Temperature: Heck reactions are often run at high temperatures, which can promote deiodination. Attempt the reaction at the lowest temperature that still provides a reasonable reaction rate.[2]

    • Additives: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes improve yields and reduce side reactions.[2]

    • Ligand Choice: While often run ligandless, introducing a suitable phosphine ligand can sometimes suppress the side reaction.

Q7: My Sonogashira coupling is plagued by deiodination. What are the key parameters to adjust?

A7: Deiodination is a known issue in Sonogashira couplings, often influenced by the base and solvent.[1][13]

  • Action Plan:

    • Change Base: Amine bases like TEA are common hydride sources. Switch to an inorganic base like K₂CO₃ or Cs₂CO₃ if possible, or try a different amine like piperidine.[2]

    • Solvent: Acetonitrile (ACN) has been reported to favor deiodination in some systems. Screen other solvents like THF or DMF.[2]

    • Copper Co-catalyst: Ensure your copper(I) source (e.g., CuI) is fresh and added under inert conditions. The copper co-catalyst is crucial for facilitating the desired coupling pathway efficiently.[2]

    • Temperature: Run the reaction at room temperature if possible. Aryl iodides are often reactive enough for Sonogashira coupling without significant heating.[14]

Part 3: Data Summary and Optimized Protocol

Table 1: Recommended Starting Conditions to Minimize Deiodination

This table provides recommended starting points for optimizing your reaction. The key is to favor conditions that accelerate the desired C-C or C-N bond formation relative to deiodination.

ParameterSuzuki-MiyauraBuchwald-Hartwig AminationSonogashiraHeck
Pd Precursor XPhos Pd G3RuPhos Pd G3Pd(PPh₃)₂Cl₂Pd(OAc)₂
Ligand XPhos, SPhosRuPhos, BrettPhosPPh₃, XantphosNone or P(o-tol)₃
Base K₃PO₄, Cs₂CO₃LiHMDS, NaOtBuK₂CO₃, DIPEAK₂CO₃, NaOAc
Solvent Toluene, Dioxane/H₂OToluene, DioxaneTHF, DMFDMF, NMP
Temperature 60-100 °C80-110 °C25-60 °C80-120 °C
Key Tip Use boronic ester for stability.[12]Base choice is critical and substrate-dependent.[10][15]Ensure fresh CuI co-catalyst.[2]Lower temperature significantly if deiodination is observed.[2]

Note: This table provides general guidance. Optimal conditions will always be substrate-dependent and may require screening.

Optimized Protocol: Suzuki Coupling of this compound

This protocol incorporates several of the strategies discussed to provide a robust starting point for minimizing deiodination.[16][17]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid pinacol ester (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous Toluene

  • Anhydrous 1,4-Dioxane

Procedure:

  • Reaction Setup: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid pinacol ester, and potassium phosphate.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst.

  • Solvent Addition: Add a degassed 3:1 mixture of Toluene:Dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the iodo-indene.

  • Degassing (Optional but Recommended): Sparge the reaction mixture with Argon for an additional 10-15 minutes.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 80-90 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is often complete within 4-12 hours. Avoid unnecessarily long reaction times.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Benchchem Technical Support. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Benchchem Technical Support. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions. Benchchem.
  • Benchchem Technical Support. (n.d.). Technical Support Center: Preventing Dehalogenation in Palladium-Catalyzed Reactions. Benchchem.
  • Wikipedia. (2023). Cross-coupling reaction. In Wikipedia. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]

  • Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]

  • Sunesson, Y., et al. (2014). Role of the base in Buchwald-Hartwig amination. Journal of Organic Chemistry, 79(24), 11961-9. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

  • ACS Publications. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. Available at: [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Benchchem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Benchchem Technical Support. (2025). Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. Benchchem.
  • Reddit User Discussion. (2024). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • ResearchGate. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Tandfonline. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides. Available at: [Link]

  • Reddit User Discussion. (2020). Sonogashira troubleshooting help needed. r/Chempros. Available at: [Link]

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Troubleshooting low yield in Suzuki coupling of 4-Iodo-2,3-dihydro-1H-indene.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling of 4-Iodo-2,3-dihydro-1H-indene

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of this compound. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, with this specific transformation. The sterically hindered nature of the ortho-substituted indene core can present unique difficulties. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in the Suzuki coupling of this compound?

A1: Low yields in this specific reaction are often due to steric hindrance around the iodine atom, which can impede key steps in the catalytic cycle.[1] The primary factors to investigate are:

  • Inefficient Oxidative Addition or Reductive Elimination: Steric bulk can slow these crucial steps. The choice of ligand is the most critical factor to address this.[1]

  • Catalyst Deactivation: The palladium catalyst may degrade or precipitate as palladium black, reducing its activity.[2]

  • Side Reactions: Protodeboronation (loss of the boronic acid group) and homocoupling of the boronic acid are common side reactions that consume starting material.[3][4]

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction outcome.[1]

Q2: Which palladium catalyst and ligand combination is best for this sterically hindered substrate?

A2: For sterically demanding couplings like this one, standard catalysts such as Pd(PPh₃)₄ may be ineffective.[5] The most successful approaches utilize bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands.[1][5][6]

  • Recommended Ligands: Consider ligands like XPhos, SPhos, or RuPhos.[7] These ligands promote the formation of a monoligated L₁Pd(0) active species, which is less sterically hindered and more reactive, facilitating both oxidative addition and reductive elimination.[6]

  • Precatalysts: Using palladacycle precatalysts (e.g., XPhos Pd G2/G3) is highly recommended. These are air-stable and efficiently generate the active Pd(0) species in solution, leading to more reproducible results.[5][7][8]

Q3: What is the optimal base and solvent for this reaction?

A3: The choice of base and solvent is interdependent and crucial for success.

  • Base: A strong, non-nucleophilic base is generally preferred. Potassium phosphate (K₃PO₄) is a robust and commonly effective choice for hindered couplings.[1] In particularly difficult cases, stronger bases like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) may be required.[1]

  • Solvent: Aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[1] Often, a small amount of water is added as a co-solvent (e.g., dioxane/water 4:1), which can aid in dissolving the base and facilitating transmetalation.[9]

Q4: How can I minimize common side reactions like protodeboronation and homocoupling?

A4: Minimizing side reactions requires careful control of reaction conditions.

  • Protodeboronation: This side reaction, where the boronic acid reacts with a proton source, is often catalyzed by the base and residual water.[4][10] To mitigate this:

    • Use anhydrous solvents if possible, although some water is often necessary for the reaction.

    • Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids.[3]

    • Use a precatalyst that generates the active species quickly at lower temperatures, allowing the coupling to occur before significant decomposition of the boronic acid.[8]

  • Homocoupling: This occurs when the boronic acid couples with itself. It is often a sign of oxygen in the system or suboptimal catalyst conditions. Ensure the reaction mixture is thoroughly degassed before heating.

In-Depth Troubleshooting Guides

Guide 1: Issue - Low or No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, follow this diagnostic workflow.

G start Low / No Conversion check_catalyst Step 1: Verify Catalyst System start->check_catalyst check_reagents Step 2: Check Reagent Quality & Stoichiometry start->check_reagents optimize_ligand Action: Screen Bulky Ligands (XPhos, SPhos) & Precatalysts check_catalyst->optimize_ligand Is catalyst/ligand appropriate for hindered substrate? degas Action: Ensure Rigorous Degassing check_catalyst->degas Is catalyst air-sensitive (e.g., Pd(PPh3)4)? check_conditions Step 3: Evaluate Reaction Conditions check_reagents->check_conditions optimize_base Action: Screen Bases (K3PO4, Cs2CO3) check_conditions->optimize_base Is base strong enough? optimize_temp Action: Increase Temperature Incrementally check_conditions->optimize_temp Is temperature too low?

Caption: Troubleshooting workflow for low conversion.

  • Verify the Catalyst System:

    • Problem: The catalyst is not active enough to overcome the steric hindrance. Standard ligands like triphenylphosphine (PPh₃) are often insufficient for this substrate.[5][11]

    • Causality: Bulky, electron-rich monophosphine ligands are required to facilitate the oxidative addition and reductive elimination steps.[1][12][13] They stabilize the catalytically active monoligated palladium species, which is less sterically crowded and more reactive.[6]

    • Solution: Switch to a modern catalyst system. Screen a panel of Buchwald ligands (e.g., XPhos, SPhos) in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂. For better consistency, it is highly recommended to use a commercially available precatalyst like XPhos Pd G3.[7]

  • Check Reagent Quality and Setup:

    • Problem: Reagents may be degraded or contain inhibitors. The boronic acid may have decomposed, or the solvent may contain oxygen.

    • Causality: Boronic acids can be unstable and undergo protodeboronation, especially if stored improperly.[14] Oxygen can irreversibly oxidize the Pd(0) catalyst, rendering it inactive.[15]

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Ensure your solvent is anhydrous (if required by the protocol) and properly degassed. Use techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.[15]

      • Verify the stoichiometry. Use a slight excess of the boronic acid (1.2–1.5 equivalents).

  • Re-evaluate the Base and Temperature:

    • Problem: The chosen base may not be effective, or the temperature may be too low.

    • Causality: The base plays a critical role in activating the boronic acid for the transmetalation step.[16] For hindered substrates, a stronger base is often needed to promote this step.[7] The reaction also requires sufficient thermal energy to overcome activation barriers.

    • Solution:

      • If using a mild base like Na₂CO₃, switch to a stronger base like K₃PO₄.[1]

      • Incrementally increase the reaction temperature. While many modern catalysts work at lower temperatures, hindered substrates may require heating to 80-110 °C.[9]

Guide 2: Issue - Significant Side Product Formation

If your desired product is forming but the yield is compromised by impurities, identify the side products to diagnose the issue.

Side ProductChemical NameLikely CauseRecommended Solution
Ar-H 2,3-dihydro-1H-indeneProtodeboronation of the boronic acid coupling partner or dehalogenation of the starting material.[3][14]Use an anhydrous solvent, switch to a boronic ester, or use a faster catalyst system to outcompete the decomposition.[3][8]
Ar-Ar Biphenyl (from boronic acid)Homocoupling of the boronic acid, often initiated by oxygen.Ensure rigorous degassing of the reaction mixture.[15]
Pd Black Palladium MetalCatalyst decomposition/precipitation. This can be caused by impurities or inappropriate ligand choice.[2]Use a robust ligand that stabilizes the palladium complex throughout the catalytic cycle. Palladacycle precatalysts often show improved stability.[7]

Experimental Protocols

Protocol 1: Baseline Conditions (Screening Start Point)

This protocol provides a robust starting point for optimization.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) to achieve a concentration of approximately 0.1 M with respect to the starting iodide.

  • Reaction: Seal the vial and place it in a preheated aluminum block at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify by flash column chromatography.[3][7]

Visualizing the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[9][12][17]

Suzuki_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle A L₂Pd⁰ B L₂PdII(Ar)(X) A->B Oxidative Addition Ar-X C L₂PdII(Ar)(R) B->C Transmetalation R-B(OR)₂ (Base) C->A Reductive Elimination Ar-R

Caption: The fundamental steps of the Suzuki catalytic cycle.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples. NROChemistry. Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction. BYJU'S. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Suzuki reaction - Wikipedia. Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Ser, C. T., et al. (2022). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Retrieved from [Link]

  • Ser, C. T., et al. (2022). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

  • Problems with Suzuki coupling. Reddit. Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings?. Reddit. Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics. Retrieved from [Link]

  • Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]

  • Optimization of reaction condition for catalyst, base, solvent. ResearchGate. Retrieved from [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron. Retrieved from [Link]

  • Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. (2019). Molecules. Retrieved from [Link]

  • Product and side products of the Suzuki–Miyaura cross coupling using a Gln containing pentapeptide. ResearchGate. Retrieved from [Link]

  • Hills, I. D., & Fu, G. C. (2004). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]

  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. (2023). Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Retrieved from [Link]

  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. Retrieved from [Link]

  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:. ResearchGate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Iodo-2,3-dihydro-1H-indene. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. This guide provides in-depth, field-proven insights based on established chemical principles, moving beyond simple protocols to explain the causality behind experimental choices.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most reliable and regioselective method for preparing this compound? The most dependable laboratory-scale method is the Sandmeyer reaction, starting from 2,3-dihydro-1H-inden-4-amine (also known as 4-aminoindane)[1]. This multi-step approach offers excellent control over the regiochemistry, ensuring the iodine is introduced specifically at the 4-position. This is vastly superior to direct electrophilic iodination of indane, which typically yields a difficult-to-separate mixture of isomers.

Q2: Why is direct iodination of indane not recommended for producing pure 4-iodoindane? Direct electrophilic iodination of the indane core is problematic due to regioselectivity issues. The bicyclic alkyl structure is an ortho-, para-directing group. This means that an electrophile (like I+) will attack both the position ortho (C4) and para (C6) to the fused ring junction, leading to a mixture of 4-iodo- and 6-iodo-2,3-dihydro-1H-indene. Separating these structural isomers is often challenging. Furthermore, direct iodination requires harsh oxidizing conditions that can lead to unwanted side reactions and poly-iodination[2][3].

Q3: What are the most critical parameters to control during the Sandmeyer synthesis of 4-iodoindane? Success hinges on three critical parameters:

  • Temperature: The diazotization step (forming the diazonium salt) must be performed at 0-5 °C. At higher temperatures, the diazonium salt rapidly decomposes, primarily reacting with water to form the phenolic byproduct[4].

  • Rate of Reagent Addition: Slow, controlled addition of sodium nitrite during diazotization is crucial to prevent localized overheating and dangerous decomposition of nitrous acid.

  • Acidity (pH): The reaction must be kept strongly acidic (typically with HCl or H₂SO₄) to ensure the complete formation of nitrous acid from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted 4-aminoindane, which would form colored azo impurities.

Q4: What is a typical yield for the Sandmeyer synthesis of this compound? Yields can vary based on the scale and precise control over reaction conditions. A well-executed reaction, with careful temperature management and purification, can be expected to yield between 60% and 80% of the purified product.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Problem 1: My final product is heavily contaminated with a polar, acidic impurity.

Symptom:

  • TLC analysis shows a major byproduct spot with a lower Rf than the product.

  • The byproduct can be extracted into an aqueous NaOH solution.

  • ¹H NMR may show a broad singlet corresponding to a phenolic -OH.

  • GC-MS analysis shows a peak with a mass corresponding to 4-hydroxy-2,3-dihydro-1H-indene.

Root Cause Analysis: This impurity is almost certainly 4-hydroxy-2,3-dihydro-1H-indene. It forms when the intermediate diazonium salt reacts with water, which acts as a nucleophile, displacing N₂ gas[4]. This side reaction is highly temperature-dependent and becomes significant if the reaction temperature rises above 5-10 °C during diazotization or the subsequent substitution step.

Corrective & Preventive Actions:

  • Strict Temperature Control: Ensure the reaction flask is submerged in an efficient ice/salt bath to maintain an internal temperature of 0-5 °C throughout the diazotization and iodide addition steps.

  • Immediate Use of Diazonium Salt: Do not allow the diazonium salt solution to stand for extended periods or warm up before adding the potassium iodide solution.

  • Purification: The phenolic byproduct can be effectively removed during the workup. Wash the crude organic extract with a 1-2 M aqueous solution of sodium hydroxide. The phenol will deprotonate to the water-soluble sodium phenoxide salt and partition into the aqueous layer, leaving the desired iodo-product in the organic phase.

Problem 2: My crude product contains a significant amount of the starting material, 4-aminoindane.

Symptom:

  • TLC analysis shows a spot corresponding to the starting amine.

  • The impurity can be removed by washing the organic layer with dilute aqueous acid (e.g., 1 M HCl).

  • The crude product has a basic character.

Root Cause Analysis: This indicates incomplete diazotization. The primary reasons are:

  • Insufficient Nitrous Acid: The stoichiometry of sodium nitrite was too low, or the NaNO₂ reagent has degraded due to improper storage.

  • Poor Mixing/Dispersion: The aqueous solution of sodium nitrite was added too quickly, leading to localized decomposition before it could react with the protonated amine.

  • Insufficient Acid: The reaction medium was not acidic enough to convert all the sodium nitrite to nitrous acid (HONO) and to keep the 4-aminoindane fully protonated and soluble.

Corrective & Preventive Actions:

  • Verify Reagent Stoichiometry & Quality: Use a slight excess (e.g., 1.1 equivalents) of fresh, high-purity sodium nitrite.

  • Controlled Addition: Add the aqueous NaNO₂ solution dropwise via an addition funnel, with the tip below the surface of the reaction mixture if possible, to ensure immediate reaction.

  • Ensure Acidity: Use a sufficient excess of a strong, non-nucleophilic acid (like HCl or H₂SO₄) to maintain a low pH throughout the addition.

Problem 3: The reaction mixture and isolated product are intensely colored (orange, red, or dark brown).

Symptom:

  • The crude product is a dark, oily, or solid material that is difficult to purify by chromatography.

  • The color persists even after acidic and basic washes.

Root Cause Analysis: This coloration is characteristic of azo compounds, which are formed by the electrophilic aromatic substitution reaction between the diazonium salt (an electrophile) and an electron-rich aromatic ring (a nucleophile). The most common nucleophile in this case is unreacted 4-aminoindane. This occurs if the reaction is not kept sufficiently acidic, allowing some of the free, non-protonated amine to exist in solution.

Corrective & Preventive Actions:

  • Maintain Low pH: The primary solution is to ensure the reaction medium remains strongly acidic. This keeps the starting amine fully protonated as the ammonium salt (R-NH₃⁺), which is deactivated and cannot participate in azo coupling.

  • Efficient Mixing & Low Temperature: Good stirring and low temperatures prevent localized areas where the concentration of free amine might increase, promoting the side reaction.

  • Purification: While difficult, some azo dyes can be removed by column chromatography, though they often streak badly. Prevention is the far better strategy.

Data Summary: Comparison of Synthetic Routes
FeatureSandmeyer Reaction from 4-AminoindaneDirect Electrophilic Iodination of Indane
Starting Material 2,3-Dihydro-1H-inden-4-amine2,3-Dihydro-1H-indene (Indane)
Regioselectivity Excellent (exclusively 4-position)Poor (mixture of 4- and 6-isomers)
Key Side Products 4-Hydroxyindane, Azo compounds6-Iodoindane, Poly-iodinated indanes
Reaction Conditions Low Temperature (0-5 °C), Aqueous AcidOften requires strong oxidants (HNO₃, HIO₃) and/or heating[3]
Purification Straightforward (Acid/Base wash, Chromatography)Difficult (requires careful fractional distillation or preparative chromatography)
Recommendation Highly Recommended for pure materialNot recommended unless an isomeric mixture is acceptable

Section 3: Visualization & Workflow

Workflow for Synthesis and Troubleshooting

The following diagram outlines the logical flow of the synthesis, from starting materials to the purified product, including key decision points for troubleshooting based on analytical results.

Synthesis_Troubleshooting_Workflow Figure 1: Synthesis & Troubleshooting Workflow for 4-Iodoindane Start Start: 4-Aminoindane Diazotization 1. Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Diazonium Aryl Diazonium Salt (Intermediate) Diazotization->Diazonium Substitution 2. Iodide Substitution (KI Solution) Diazonium->Substitution Crude Crude Product Mixture Substitution->Crude Workup 3. Workup (Extraction) Crude->Workup Azo Issue: Colored Impurities (Azo Compounds) Crude->Azo Intense Color Analysis 4. TLC / GC-MS Analysis Workup->Analysis Purify 5. Purification (Column Chromatography) Analysis->Purify Impurities Detected Final Pure 4-Iodoindane Analysis->Final Product is Pure Phenol Issue: Phenol Present (4-Hydroxyindane) Analysis->Phenol Acidic Impurity Amine Issue: Amine Present (Starting Material) Analysis->Amine Basic Impurity Purify->Final Phenol->Workup Action: Add NaOH Wash Amine->Workup Action: Add HCl Wash Azo->Diazotization Action: Review Acidity & Temp. Control

Caption: Synthesis & Troubleshooting Workflow for 4-Iodoindane.

Key Reaction Mechanisms

This diagram illustrates the desired reaction pathway to 4-iodoindane and the competing side reactions that form the most common byproducts.

Reaction_Mechanisms Figure 2: Key Reaction Pathways Amine 4-Aminoindane (Ar-NH₂) Diazonium Diazonium Salt (Ar-N₂⁺) Amine->Diazonium NaNO₂ / H⁺ (0-5 °C) Product Desired Product 4-Iodoindane (Ar-I) Diazonium->Product + I⁻ (Desired Path) Diazonium->p1 Phenol Side Product 4-Hydroxyindane (Ar-OH) Azo Side Product Azo Compound (Ar-N=N-Ar'-NH₂) p1->Phenol + H₂O (Temp > 5°C) p1->p2 p2->Azo + Ar-NH₂ (Insufficient Acid)

Caption: Key Reaction Pathways in the Sandmeyer Synthesis.

Section 4: Recommended Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted with appropriate safety precautions, including personal protective equipment (PPE), and under the supervision of a qualified chemist.

Materials:

  • 2,3-dihydro-1H-inden-4-amine (1.0 eq)

  • Concentrated Hydrochloric Acid (~12 M, 4.0 eq)

  • Sodium Nitrite (NaNO₂, 1.1 eq)

  • Potassium Iodide (KI, 1.2 eq)

  • Diethyl Ether or Dichloromethane

  • Sodium Hydroxide (1 M solution)

  • Sodium Thiosulfate (10% w/v solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

Procedure:

  • Amine Dissolution: In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, combine 4-aminoindane (1.0 eq) and deionized water (~5 mL per gram of amine). Cool the mixture in an ice/salt bath to 0 °C.

  • Acidification: Slowly add concentrated HCl (4.0 eq) while maintaining the temperature between 0 and 5 °C. Stir until all the amine hydrochloride salt has dissolved.

  • Diazotization: Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water and place it in the addition funnel. Add the NaNO₂ solution dropwise to the stirred amine solution over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5 °C at all times. A positive test with starch-iodide paper will indicate a slight excess of nitrous acid.

  • Iodide Substitution: In a separate beaker, dissolve potassium iodide (1.2 eq) in a small amount of water. Cool this solution in an ice bath. Slowly add the cold KI solution to the freshly prepared diazonium salt solution. You will observe vigorous nitrogen gas evolution and the formation of a dark precipitate or oil.

  • Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for another hour, then let it warm slowly to room temperature and stir for an additional 2-3 hours, or until gas evolution ceases.

  • Workup - Quenching: Add 10% sodium thiosulfate solution portion-wise until the dark color of excess iodine dissipates.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or dichloromethane (3 x volume of aqueous layer). Combine the organic extracts.

  • Workup - Washes: Wash the combined organic layers sequentially with 1 M NaOH solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Purification by Column Chromatography

  • Slurry Preparation: Dissolve the crude product in a minimal amount of hexane or dichloromethane. Add a small amount of silica gel and concentrate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using hexane as the eluent.

  • Loading and Elution: Carefully load the prepared slurry onto the top of the column. Elute the column with a non-polar solvent system, typically starting with 100% hexane. The product is non-polar and should elute early. Monitor the fractions by TLC.

  • Fraction Collection: Collect the fractions containing the pure product (visualized by UV light or an iodine chamber on a TLC plate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a liquid or low-melting solid.

References

  • Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. (CN108777958A)
  • Sandmeyer Reaction. Wikipedia. [Link][5]

  • The Sandmeyer Reaction. Organic Chemistry Portal. [Link][6]

  • Sandmeyer Reaction. L.S.College, Muzaffarpur. [Link][7]

  • The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Course Handout. [Link][4]

  • Iodination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][2]

  • Aromatic compound iodination overview and reactions. Chemia (MANAC Inc.). [Link][3]

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Technical Support Center: Optimizing Palladium Catalyst Loading for 4-Iodo-2,3-dihydro-1H-indene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to optimizing palladium catalyst loading in cross-coupling reactions involving 4-Iodo-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and reproducibility of their synthetic routes. Here, we will move beyond simple procedural lists to delve into the underlying principles governing these complex catalytic systems.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with this compound?

For Suzuki-Miyaura couplings involving aryl iodides, a standard starting point for catalyst loading is typically in the range of 1-5 mol %.[1][2] However, for highly reactive substrates like this compound, it is often possible to achieve good results with lower loadings, in the range of 0.5-2 mol %. It is advisable to start with a screening experiment to determine the optimal loading for your specific reaction conditions.

Q2: My reaction has stalled and I observe a black precipitate. What is happening and how can I prevent it?

The formation of a black precipitate is a common indicator of catalyst decomposition into palladium black, which is an inactive, agglomerated form of palladium.[3] This deactivation pathway is often caused by the dissociation of the stabilizing ligand from the palladium center, leading to the aggregation of Pd(0) atoms.[3][4]

To prevent this, consider the following strategies:

  • Increase Ligand-to-Palladium Ratio: A slight excess of the phosphine ligand can help stabilize the active catalytic species.[3]

  • Use a More Robust Ligand: Sterically bulky and electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., XPhos, SPhos), can form more stable complexes with palladium, preventing aggregation.[5]

  • Employ Pre-catalysts: Using well-defined palladium pre-catalysts can ensure the controlled generation of the active Pd(0) species, minimizing the formation of palladium black.

  • Control Reaction Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] Careful temperature control is crucial.

Q3: Can I reduce the palladium catalyst loading to minimize costs and residual metal in my final product?

Absolutely. Minimizing catalyst loading is a key goal in process development. For aryl iodides, which are highly reactive, significantly reducing catalyst loading is often feasible.[6] Consider the following approaches:

  • High-Throughput Screening: Utilize high-throughput screening kits to rapidly evaluate a range of catalysts, ligands, and loadings to identify the most efficient system.[7][8]

  • Ligand Optimization: The choice of ligand has a profound impact on catalyst efficiency.[6][9][10] Screening different phosphine ligands or N-heterocyclic carbene (NHC) ligands can lead to catalysts that are active at very low loadings.[6]

  • Heterogeneous Catalysts: Consider using supported palladium catalysts, such as palladium on activated carbon (Pd/C) or single-atom catalysts, which can offer high activity and easier removal from the reaction mixture.[11][12][13]

Q4: How does the choice of base and solvent affect the optimal catalyst loading?

The base and solvent play critical roles in the catalytic cycle and can significantly influence the required catalyst loading.[3]

  • Base: The base is essential for the transmetalation step in many cross-coupling reactions. The strength and solubility of the base can impact reaction kinetics.[3] For instance, in Suzuki reactions, bases like K₃PO₄ may require a small amount of water to be effective.[3]

  • Solvent: The solvent affects the solubility of reactants and the stability of the catalyst.[3] Polar aprotic solvents like DMF can sometimes inhibit the reaction by competing with the desired ligands for coordination to the palladium center.[3] A solvent screen is often a valuable optimization step.

Troubleshooting Guide: Common Issues and Solutions

This section provides a more in-depth look at specific problems you might encounter and offers structured approaches to resolve them.

Issue 1: Low or No Conversion of this compound

If you are observing poor conversion of your starting material, several factors related to the palladium catalyst could be at play.

Troubleshooting Workflow:

G start Low/No Conversion catalyst_activity Verify Catalyst Activity start->catalyst_activity precatalyst_activation Ensure Pre-catalyst Activation catalyst_activity->precatalyst_activation If using pre-catalyst ligand_choice Evaluate Ligand Choice catalyst_activity->ligand_choice If catalyst appears inactive reaction_conditions Optimize Reaction Conditions precatalyst_activation->reaction_conditions ligand_choice->reaction_conditions increase_loading Increase Catalyst Loading reaction_conditions->increase_loading If still low conversion solution Improved Conversion reaction_conditions->solution If optimized increase_loading->solution

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Steps & Explanations:

  • Verify Catalyst Activity:

    • Causality: The palladium source may be old or improperly stored, leading to deactivation.

    • Action: Use a fresh batch of catalyst or a different palladium source. Consider using a pre-catalyst for more consistent generation of the active Pd(0) species.[14]

  • Ensure Pre-catalyst Activation (if applicable):

    • Causality: Many palladium(II) pre-catalysts require reduction to the active palladium(0) state to enter the catalytic cycle.[15] Inefficient activation leads to a lower concentration of the active catalyst.

    • Action: Review the activation procedure for your specific pre-catalyst. Ensure the reaction conditions (e.g., presence of a suitable reducing agent or base) are appropriate for this step.

  • Evaluate Ligand Choice:

    • Causality: The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[9] An inappropriate ligand can lead to an inactive or unstable catalyst.

    • Action: Screen a panel of ligands. For aryl iodides, electron-rich and sterically hindered phosphine ligands are often effective.[6] Consider ligands like triphenylphosphine (PPh₃), or more advanced biaryl phosphine ligands.

  • Optimize Reaction Conditions:

    • Causality: Temperature, solvent, and base all influence the rate of the catalytic reaction and the stability of the catalyst.

    • Action: Systematically vary the temperature. While aryl iodides are reactive, some couplings may require elevated temperatures.[14] Perform a solvent and base screen to identify conditions that promote both high reactivity and catalyst stability.

  • Increase Catalyst Loading:

    • Causality: If all other parameters are optimized, the catalyst concentration may simply be too low for the reaction to proceed at a reasonable rate.

    • Action: Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 5 mol%). If a high loading is required, it may indicate underlying issues with other reaction parameters.

Issue 2: Formation of Side Products

The formation of significant side products can be a sign of non-optimal catalyst performance or competing reaction pathways.

Common Side Reactions & Mitigation Strategies:

Side ProductPotential CauseRecommended Action
Homocoupling of the boronic acid (in Suzuki reactions) High catalyst loading, presence of oxygen.Decrease catalyst loading. Ensure thorough degassing of the reaction mixture.
Protodeborylation of the boronic acid (in Suzuki reactions) Presence of water, inappropriate base.Use anhydrous solvents and reagents. Screen different bases.
Dehalogenation of this compound Presence of a hydrogen source, catalyst deactivation.Ensure anhydrous conditions. Use a more stable catalyst system to favor the desired cross-coupling pathway.
Isomerization of the double bond (in Heck reactions) Slow reductive elimination.The addition of a base or silver salts can facilitate reductive elimination and minimize isomerization.[15]

Catalytic Cycle and Potential Pitfalls:

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-I Deactivation Deactivation (Palladium Black) Pd0->Deactivation PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation + R-M PdII_Ar Ar-Pd(II)-R(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

This diagram illustrates the key steps. Issues with catalyst loading can affect each of these steps. For example, insufficient catalyst (low loading) will slow the overall cycle, while catalyst deactivation removes Pd(0) from the cycle, halting the reaction.

Experimental Protocols

Protocol 1: Screening Palladium Catalyst Loading for a Suzuki-Miyaura Reaction

This protocol provides a framework for efficiently determining the optimal catalyst loading for the coupling of this compound with a representative boronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vials suitable for parallel synthesis

  • Inert atmosphere setup (e.g., glovebox or Schlenk line)

  • Analytical method for monitoring reaction progress (e.g., HPLC, GC-MS)

Procedure:

  • Stock Solution Preparation:

    • Prepare a stock solution of this compound in the chosen solvent.

    • Prepare a stock solution of the arylboronic acid.

    • Prepare a stock solution of the base.

  • Reaction Setup (in an inert atmosphere):

    • To a series of labeled reaction vials, add the palladium catalyst at varying mol percentages (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 mol%).

    • To each vial, add the appropriate volumes of the stock solutions of the starting materials and base.

    • Seal the vials and place them in a heating block set to the desired reaction temperature (e.g., 80-100 °C).

  • Reaction Monitoring:

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot from each reaction vial.

    • Quench the aliquot and prepare it for analysis.

    • Analyze the samples to determine the conversion of the starting material and the yield of the desired product.

  • Data Analysis:

    • Plot the reaction yield versus time for each catalyst loading.

    • Determine the lowest catalyst loading that provides a satisfactory yield within a reasonable timeframe.

Data Presentation

Table 1: Example Data from a Catalyst Loading Screen

Catalyst Loading (mol%)Yield after 4h (%)Yield after 24h (%)Observations
0.11545Slow reaction, incomplete conversion
0.56095Good conversion, minimal side products
1.085>98Excellent conversion
2.090>98Fast reaction, slight increase in impurities
5.092>98Very fast, noticeable palladium black formation

Based on this example data, a catalyst loading of 0.5-1.0 mol% would be considered optimal, providing a good balance between reaction rate and catalyst stability.

References

Sources

Technical Support Center: Purification of 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Iodo-2,3-dihydro-1H-indene. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile intermediate. The purity of this compound is critical for the success of subsequent synthetic steps, and this document provides practical, field-tested advice to navigate common purification challenges.

Introduction

This compound is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. Its synthesis, typically via electrophilic iodination of 2,3-dihydro-1H-indene (indan), can result in a mixture of products, byproducts, and unreacted starting materials. Achieving high purity is essential, and this guide provides a structured approach to troubleshooting common issues encountered during its purification.

Troubleshooting Guide

This section addresses specific, practical problems you may encounter during the purification workflow. The solutions provided are based on established chemical principles and extensive laboratory experience.

Q1: My crude product is a dark brown/purple oil even after extraction. How do I remove the intense color?

A1: This coloration is almost certainly due to residual elemental iodine (I₂), a common excess reagent in iodination reactions. While a standard aqueous wash helps, trace amounts can persist, especially if the reaction was conducted under strongly oxidizing conditions.

Causality: Elemental iodine has significant solubility in many organic solvents used for extraction (like dichloromethane or ethyl acetate), leading to its carryover into the organic phase.

Step-by-Step Protocol for Iodine Removal:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] The reaction that occurs is: 2Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2NaI(aq).

  • Shake the funnel vigorously. The brown/purple color should disappear as iodine is reduced to colorless iodide ions, which are soluble in the aqueous layer.

  • If the color persists, it indicates an insufficient amount of thiosulfate. Repeat the wash with a fresh portion of the Na₂S₂O₃ solution until the organic layer is colorless or pale yellow.

  • Follow with a wash using saturated aqueous sodium bicarbonate (NaHCO₃) to remove any acidic byproducts, and finally, a brine wash to facilitate phase separation and remove bulk water.

  • Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

Q2: My TLC plate shows multiple spots. How do I differentiate the product from byproducts like isomers or di-iodinated species?

A2: This is a classic purification challenge. The spots likely correspond to the starting material (indan), the desired 4-iodo product, and other iodinated isomers (e.g., 5-iodo-indane) or di-iodinated products.

Expert Insight: The polarity of these compounds generally follows this trend:

  • Most Non-polar: 2,3-dihydro-1H-indene (starting material).

  • Intermediate Polarity: this compound (product) and other mono-iodinated isomers.

  • Most Polar (or least mobile on silica): Di-iodinated byproducts.

Troubleshooting Strategy:

  • TLC Co-spotting: If available, spot your crude mixture alongside a pure standard of the starting material on the same TLC plate. This will definitively identify the starting material spot.

  • Solvent System Optimization: The key to separation is finding the right mobile phase for column chromatography. Test various solvent systems with TLC. A good system will show clear separation between the major spots with an Rƒ value for the desired product between 0.2 and 0.4.

    • Start with a very non-polar eluent, such as pure hexane or a hexane/ethyl acetate mixture (e.g., 99:1).[1][2] This should allow for good separation between the non-polar starting material and the slightly more polar iodinated products.

  • Column Chromatography Execution:

    • Use a high-quality silica gel with a consistent particle size.

    • Employ a long column for difficult separations.

    • Consider a "dry loading" technique if the crude product has poor solubility in the initial eluent. This involves adsorbing the material onto a small amount of silica, evaporating the solvent, and loading the resulting powder onto the column.[3] This often results in sharper bands and better separation.

Q3: I have a low yield after column chromatography, and TLC analysis of later fractions shows streaking. What's happening?

A3: This situation suggests potential product decomposition on the silica gel. While aryl iodides are generally stable, the acidic nature of standard silica gel can sometimes catalyze degradation, especially if minor impurities are present.[3]

Causality: The silica surface contains acidic silanol groups (Si-OH) which can interact with or promote the elimination or rearrangement of sensitive molecules.

Solutions:

  • TLC Stability Test: Before running a large-scale column, perform a stability test. Spot the crude mixture on a TLC plate, let it sit in the open air for 1-2 hours, and then develop it. If new spots appear or the product spot diminishes, decomposition on silica is likely.[3]

  • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your column solvent containing 1-2% triethylamine (Et₃N). Pack the column with this slurry. This is a very effective method for purifying acid-sensitive compounds.

  • Switch Adsorbent: Consider using a less acidic stationary phase like neutral alumina. You will need to re-optimize your solvent system via TLC, as elution patterns will differ from silica.

  • Alternative Purification: If the product is a solid, recrystallization is an excellent, non-destructive alternative to chromatography.[4] Test small batches with various solvents (e.g., methanol, ethanol, hexane, or mixtures) to find a system where the product is soluble when hot but sparingly soluble when cold.

Purification Workflow Diagram

G cluster_workup Aqueous Workup cluster_purify Purification cluster_final Final Product Reaction Crude Reaction Mixture Quench Quench with Na₂S₂O₃(aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash (Brine) & Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate Under Vacuum Wash->Concentrate TLC_Analysis TLC Analysis to Select Column Conditions Concentrate->TLC_Analysis Column Flash Column Chromatography (Silica Gel) TLC_Analysis->Column Combine Combine Pure Fractions Column->Combine Recrystallize Optional: Recrystallization Product Pure this compound Recrystallize->Product for high purity solid Solvent_Removal Final Solvent Removal (High Vacuum) Combine->Solvent_Removal Solvent_Removal->Recrystallize Solvent_Removal->Product

Caption: Standard purification workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable purification method for obtaining high-purity this compound?

A1: For most research and development applications, flash column chromatography over silica gel is the gold standard.[1][2][5] It provides excellent separating power for removing starting materials and isomeric byproducts. For achieving the highest analytical purity, especially if the product is a crystalline solid, a final recrystallization step after chromatography is highly recommended.[4]

Q2: What is a good starting solvent system for column chromatography?

A2: Based on the polarity of the molecule, a gradient elution using a mixture of hexane and ethyl acetate is a robust choice.[1][2]

  • Initial Scouting (TLC): Test a range from 100% hexane to 95:5 hexane/ethyl acetate.

  • Column Elution: Begin with 100% hexane to elute the very non-polar starting material (2,3-dihydro-1H-indene). Gradually increase the polarity, for example, to 99:1 and then 98:2 hexane/ethyl acetate, to elute the desired product. The precise gradient should be guided by your initial TLC analysis.

Q3: How can I be certain of the identity and purity of my final product?

A3: A multi-technique approach is essential for unambiguous characterization.

  • Purity:

    • TLC: The purified product should appear as a single spot in multiple solvent systems.

    • ¹H NMR: Integration of proton signals should be consistent with the structure, and there should be an absence of peaks corresponding to starting materials or solvents.

  • Identity:

    • ¹H and ¹³C NMR: The chemical shifts, splitting patterns, and number of signals should match the expected structure of this compound.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.[6]

    • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to confirm both purity and identity simultaneously.

Q4: What are the best practices for storing the purified this compound?

A4: Aryl iodides are generally more sensitive to light than their bromo- or chloro-analogs. The carbon-iodine bond can be susceptible to homolytic cleavage upon exposure to UV light.

  • Storage Conditions: Store the compound in an amber vial to protect it from light.

  • Temperature: Keep it in a cool environment, such as a refrigerator.

  • Atmosphere: For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended to displace oxygen and moisture, preventing slow oxidative degradation.

Troubleshooting Logic Diagram

G Start Problem: Low Purity After Column CheckTLC Analyze combined fractions by TLC Start->CheckTLC MultiSpots Multiple Spots Detected CheckTLC->MultiSpots Contaminants Present Streaking Streaking / Tailing Spot CheckTLC->Streaking Poor Chromatography Sol1 Re-run column with a shallower solvent gradient. MultiSpots->Sol1 Spots are very close together Sol2 Pool fractions more selectively. MultiSpots->Sol2 Sol3 Consider deactivating silica with triethylamine. Streaking->Sol3 Suspect decomposition on silica Sol4 Use a more polar solvent in the eluent to improve spot shape. Streaking->Sol4 Compound is too polar for current eluent Sol5 Try recrystallization as an alternative purification method. Streaking->Sol5

Caption: Decision tree for troubleshooting low purity post-chromatography.

References
  • Previous methods of preparing aryl iodides from aryl bromides. (b)... - ResearchGate. ResearchGate. Available at: [Link]

  • CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents. Google Patents.
  • Photo-induced iodination of aryl halides under very mild conditions - SciSpace. SciSpace. Available at: [Link]

  • column chromatography & purification of organic compounds - YouTube. YouTube. Available at: [Link]

  • ChemInform Abstract: Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Wiley Online Library. Available at: [Link]

  • Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC - PubMed Central. PubMed Central. Available at: [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols - SciSpace. SciSpace. Available at: [Link]

  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. BD Biosciences. Available at: [Link]

  • Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC - NIH. National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Palladium Residue Removal from 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Iodo-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of removing palladium residues from your final product. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, but the removal of the catalyst post-reaction is a significant hurdle to achieving the high purity required for pharmaceutical applications.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate this essential purification step.

Troubleshooting Guide: Strategies for Palladium Removal

Issue 1: Initial palladium levels in crude this compound are excessively high (>1000 ppm).

Root Cause Analysis: High initial palladium levels can stem from several factors, including the choice of catalyst and ligands, reaction conditions, and the nature of the palladium species present after the reaction. The palladium can exist in various forms, such as soluble complexes or colloidal nanoparticles, making a single purification method ineffective.[4][5]

Recommended Solutions:

  • Filtration through Celite: As a first step, a simple filtration through a pad of Celite can be remarkably effective at removing heterogeneous palladium species and larger agglomerates.[1][6] This "debulking" step is crucial before employing more selective scavenging methods.

  • Aqueous Washes: Incorporating specific aqueous washes into your workup can significantly reduce palladium content.

    • N-acetylcysteine (NAC) Wash: A wash with an aqueous solution of N-acetylcysteine can effectively chelate and remove palladium.[1]

    • Sodium Diethyldithiocarbamate Wash: This is another effective chelating agent for palladium.[1]

    • Lactic Acid Wash: An extraction with an aqueous lactic acid solution has also been reported to be effective for palladium removal.[7]

Experimental Protocol: Stepwise Palladium Removal

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent.

  • Prepare a filtration setup with a sintered glass funnel and a 1-2 cm thick pad of Celite.

  • Pass the diluted reaction mixture through the Celite pad.

  • Wash the Celite pad with additional solvent to ensure complete recovery of the product.[6]

  • Proceed with an aqueous workup, including a wash with a solution of N-acetylcysteine or another suitable chelating agent.[1]

  • Analyze the palladium content of the organic layer using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to assess the effectiveness of this initial purification.[8][9][10]

Issue 2: Significant palladium residues remain after initial workup and chromatography (50-500 ppm).

Root Cause Analysis: Standard column chromatography on silica gel can be effective at removing a significant portion of palladium residues, but it often fails to reduce the levels to the stringent limits required for pharmaceutical intermediates (typically < 10 ppm).[9][11] This is because some palladium species may co-elute with the product.

Recommended Solutions: Solid-Phase Scavengers

Solid-supported metal scavengers offer a highly selective and efficient means of removing residual palladium to very low levels.[4][11] These scavengers are typically functionalized silica or polymer resins that have a high affinity for palladium.[4][12]

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupMechanismAdvantagesConsiderations
Silica-Based Thiol, Trimercaptotriazine (TMT)Covalent bindingHigh selectivity, good solvent compatibility, easy to handle.[4][11][12]Can be more expensive than other options.
Polymer-Based Trimercaptotriazine (TMT)Covalent bindingRobust, low swelling, suitable for various environments.[11][13]May require longer contact times.
Activated Carbon N/A (Porous Carbon)AdsorptionCost-effective, can remove various impurities.[14][15]Can sometimes lead to product loss due to non-specific adsorption.[16]

Experimental Protocol: Palladium Scavenging

  • Dissolve the partially purified this compound in a suitable solvent (e.g., THF, DMF).

  • Add the selected scavenger (e.g., SiliaMetS Thiol or TMT) to the solution. A typical starting point is to use 4-8 molar equivalents of the scavenger relative to the estimated amount of residual palladium.[17]

  • Stir the mixture at room temperature for a specified period (e.g., 1-16 hours). Optimization of time and temperature may be necessary.[11][17]

  • Filter off the scavenger.

  • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate the filtrate to obtain the purified product.

  • Analyze the final product for palladium content using ICP-MS.[8][10][18]

G start Crude Product (High Pd Content) celite Celite Filtration start->celite aqueous Aqueous Wash (e.g., NAC) celite->aqueous icp1 ICP-MS Analysis aqueous->icp1 chromatography Column Chromatography icp1->chromatography Pd > 100 ppm final_product Final Product (<10 ppm Pd) icp1->final_product Pd < 10 ppm icp2 ICP-MS Analysis chromatography->icp2 scavenger Solid-Phase Scavenger (e.g., Silica-Thiol) icp2->scavenger Pd > 10 ppm icp2->final_product Pd < 10 ppm icp3 ICP-MS Analysis scavenger->icp3 icp3->final_product Pd < 10 ppm fail Re-evaluate Strategy icp3->fail Pd > 10 ppm

Sources

Minimizing homocoupling of boronic acids with 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Minimizing Homocoupling of Boronic Acids with 4-Iodo-2,3-dihydro-1H-indene

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling is a pillar of modern synthetic chemistry, prized for its versatility in forming C-C bonds. However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification. When coupling boronic acids with sterically accessible and reactive aryl iodides like this compound, a frequently encountered issue is the undesired homocoupling of the boronic acid reagent to form a symmetrical biaryl impurity. This guide provides a comprehensive troubleshooting framework, detailed protocols, and mechanistic insights to empower researchers to diagnose and effectively suppress this competing reaction pathway, ensuring high yields of the desired cross-coupled product.

Troubleshooting Guide: Suppressing Boronic Acid Homocoupling

This section addresses the most common questions and issues related to the formation of homocoupling byproducts.

Q1: I'm observing a significant amount of biaryl byproduct derived from my boronic acid. What is the primary cause of this homocoupling?

A: The formation of a boronic acid homocoupling product (Ar'-Ar') is predominantly caused by two mechanistic pathways.

  • Oxygen-Mediated Pathway: This is the most common cause. The catalytically active Pd(0) species can be oxidized to Pd(II) by residual oxygen in the reaction mixture. These Pd(II) species, without an aryl halide ligand, can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[1][2] This process is stoichiometric with respect to Pd(II) and effectively reduces your active catalyst's efficiency for the desired cross-coupling.[3] The presence of oxygen has been shown to directly increase the rate of homocoupling.[1][4]

  • Alternative Pathways: In some cases, particularly with sterically hindered or electronically unique substrates, homocoupling can occur even in rigorously deoxygenated conditions. This may proceed through a rare protonolysis/second transmetalation event, although this is less common than the oxygen-mediated route.[5][6][7]

Q2: My reaction is rigorously degassed, but I still see homocoupling. What other factors could be at play?

A: If oxygen has been scrupulously excluded, consider the following factors:

  • Palladium Precatalyst Choice: Starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) requires an initial reduction step to generate the active Pd(0) catalyst. This reduction can be initiated by the homocoupling of two boronic acid molecules.[1] To circumvent this, using a direct Pd(0) source like Pd(PPh₃)₄ or advanced Buchwald-type precatalysts (which generate Pd(0) via a controlled reductive elimination) can significantly reduce initiation-phase homocoupling.[1]

  • Base Strength and Type: The base activates the boronic acid for transmetalation.[8][9] However, a very strong base or the presence of excess hydroxide can sometimes promote side reactions. Screening different bases, such as moving from NaOH to milder inorganic bases like K₃PO₄ or K₂CO₃, can sometimes mitigate the issue.

  • Reaction Kinetics: If the rate of oxidative addition of this compound to Pd(0) is slow compared to the rate of competing side reactions involving the boronic acid, homocoupling may be more prevalent. This can be influenced by ligand choice and temperature.

Q3: How can my choice of ligand and temperature influence the extent of homocoupling?

A: Ligand and temperature are critical parameters for controlling selectivity.

  • Ligand Effects: The use of bulky, electron-rich phosphine ligands is one of the most effective strategies to minimize homocoupling. Ligands such as SPhos, DavePhos, or other dialkylbiaryl phosphines accelerate the key steps of the desired catalytic cycle: oxidative addition and, crucially, the final reductive elimination.[10][11] By making the desired cross-coupling pathway kinetically more favorable, these ligands ensure the palladium intermediate is rapidly consumed to form the product before it can participate in side reactions.[5][11]

  • Temperature Control: While higher temperatures generally increase reaction rates, they can sometimes accelerate the decomposition of reagents or favor side reactions like homocoupling.[12] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate (e.g., 80-100 °C). If homocoupling persists, lowering the temperature may improve selectivity.[12][13]

Frequently Asked Questions (FAQs)

Q: What is the ideal stoichiometry (Aryl Iodide:Boronic Acid) to suppress homocoupling?

A: To favor the cross-coupling pathway, it is advisable to use a slight excess of the aryl halide, in this case, this compound (e.g., 1.0 equivalent), and a slight deficiency or stoichiometric amount of the boronic acid (e.g., 1.1 to 1.2 equivalents is common, but for persistent homocoupling, consider reducing to 1.05 equivalents). This ensures the boronic acid is consumed primarily through the desired reaction. Using a large excess of the boronic acid will invariably lead to increased homocoupling.

Q: My yield is low, and I'm observing both homocoupling and protodeborylation. How do I address both issues?

A: Protodeborylation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This side reaction is often exacerbated by excess water, high temperatures, and certain bases.[1][14]

  • Use High-Purity Reagents: Ensure your boronic acid is fresh and has been stored properly to avoid degradation.[14]

  • Consider Boronic Esters: Boronic acid pinacol esters are often more stable towards both protodeborylation and homocoupling and can be used as effective substitutes.[14][15]

  • Solvent and Base Choice: Use anhydrous solvents and consider milder, non-hydroxide bases like K₃PO₄ or Cs₂CO₃, which are often effective while minimizing protodeborylation.

Q: Which analytical techniques are best for identifying and quantifying the homocoupling byproduct?

A: A combination of techniques is ideal for robust analysis:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile byproducts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for less volatile, more polar compounds, providing both identification and quantification.

  • ¹H NMR Spectroscopy: Can be used to determine the relative ratio of the desired product to the homocoupling byproduct by integrating characteristic signals, provided clean baseline separation of peaks exists.

Visualizing the Reaction Pathways

Understanding the desired catalytic cycle in contrast to the competing homocoupling pathway is key to effective troubleshooting.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_ArylIodide cluster_BoronicAcid Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂-I Pd0->OA_Complex Oxidative Addition Trans_Complex Ar-Pd(II)L₂-Ar' OA_Complex->Trans_Complex Transmetalation Trans_Complex->Pd0 Product Ar-Ar' (Desired Product) Trans_Complex->Product Reductive Elimination ArylIodide Ar-I (this compound) ArylIodide->Pd0 BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->OA_Complex

Caption: The desired Suzuki-Miyaura catalytic cycle.

Homocoupling_Pathway Competing Homocoupling Pathway Pd0 Pd(0)L₂ PdII Pd(II) Species Pd0->PdII Oxidation Monoaryl_Pd Ar'-Pd(II)L₂-X PdII->Monoaryl_Pd 1st Transmetalation Diaryl_Pd Ar'-Pd(II)L₂-Ar' Monoaryl_Pd->Diaryl_Pd 2nd Transmetalation Diaryl_Pd->Pd0 Homocoupling_Product Ar'-Ar' (Byproduct) Diaryl_Pd->Homocoupling_Product Reductive Elimination Oxygen O₂ (Oxidant) Oxygen->Pd0 Boronic_1 Ar'-B(OH)₂ Boronic_1->PdII Boronic_2 Ar'-B(OH)₂ Boronic_2->Monoaryl_Pd

Caption: Optimized experimental workflow for minimizing homocoupling.

1. Reagent Preparation and Degassing:

  • Place this compound (1.0 eq), the arylboronic acid (1.1 eq), and finely powdered K₃PO₄ (2.0 eq) into an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser.

  • Seal the flask with a septum and purge with dry argon or nitrogen for 15-20 minutes.

  • In a separate flask, degas the chosen solvent (e.g., 1,4-dioxane or toluene with 10-20% water) by bubbling argon or nitrogen through it for at least 30 minutes.

2. Reaction Setup:

  • Using a cannula or syringe, transfer the degassed solvent to the reaction flask under a positive pressure of inert gas.

  • Lower the flask into an oil bath and begin vigorous stirring.

  • Continue to sparge the reaction mixture subsurface with a gentle stream of inert gas for an additional 10-15 minutes. This step is critical for removing the last traces of dissolved oxygen. [3] 3. Catalyst Addition and Reaction:

  • Weigh the palladium catalyst and ligand (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)) in a glovebox or weigh quickly in the air and add to the reaction flask against a positive flow of inert gas.

  • Stop the subsurface sparging, but maintain a positive pressure of inert gas (e.g., via a balloon or manifold).

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired cross-coupled product from any residual homocoupled byproduct and starting materials.

By implementing these diagnostic and procedural controls, researchers can effectively minimize the formation of boronic acid homocoupling byproducts, leading to cleaner reactions, higher yields, and more efficient discovery processes.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Garg, S. L., et al. (2020).
  • ResearchGate. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF. ResearchGate. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. RSC Publishing. [Link]

  • ResearchGate. (n.d.). Oxygen‐Accelerated Suzuki–Miyaura Coupling Reaction Without Stoichiometric Base Addition. ResearchGate. [Link]

  • PMC. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Bellina, F., et al. (n.d.). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
  • Liu, C., & Li, X. (2016). Oxygen-Promoted Suzuki-Miyaura Reaction for Efficient Construction of Biaryls. Chemical Record, 16(1), 84-97. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]

  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]

  • ResearchGate. (2025). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate. [Link]

  • ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate. [Link]

  • Garg, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Thieme.
  • ResearchGate. (n.d.). Temperature effect on coupling reaction. ResearchGate. [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of base and solvent choice on the coupling efficiency of 4-Iodo-2,3-dihydro-1H-indene. Our goal is to equip you with the expertise to navigate common challenges and optimize your synthetic routes.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its successful incorporation into complex molecules often relies on palladium-catalyzed cross-coupling reactions. However, the efficiency of these transformations—be it Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination—is highly dependent on the judicious selection of reaction parameters, particularly the base and solvent system. This guide will delve into the mechanistic reasoning behind these choices and provide practical, actionable solutions to common experimental hurdles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound, with a focus on the role of base and solvent.

Issue 1: Low or No Conversion of Starting Material in Suzuki-Miyaura Coupling

You are attempting to couple this compound with an arylboronic acid and observe minimal formation of the desired product.

Possible Causes & Solutions:

  • Inappropriate Base: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle. Its strength and solubility can significantly impact the reaction rate.

    • Insight: For a Suzuki coupling involving an aryl iodide, a moderately strong inorganic base is often a good starting point. While strong bases like KOtBu can be effective, they may also promote side reactions.

    • Recommendation: If you are using a weak base like NaHCO₃, consider switching to a stronger base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and anhydrous to maximize its reactivity.

  • Poor Solvent Choice: The solvent system must solubilize the reactants, the catalyst, and the base to facilitate the reaction. For Suzuki couplings, a mixture of an organic solvent and water is often employed.

    • Insight: The polarity of the solvent can influence the stability and activity of the catalytic species.[1] Less polar solvents like toluene or 1,4-dioxane are often effective for Pd(PPh₃)₄, while more polar solvents may be suitable for ionic pre-catalysts.[2]

    • Recommendation: A common and effective solvent system for Suzuki reactions is a mixture of an ethereal solvent (e.g., 1,4-dioxane, THF) and water.[3] Toluene/water or ethanol/water mixtures are also viable alternatives.[4] If solubility is an issue, consider using a co-solvent like DMF, but be aware that it can sometimes be oxidized by the Pd(II) species.[2]

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen and impurities.

    • Insight: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by insufficient ligand, impurities in the reagents or solvents, or too high a reaction temperature.

    • Recommendation: Ensure your solvents are thoroughly degassed (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Using a pre-catalyst or ensuring an adequate ligand-to-palladium ratio can also enhance catalyst stability.

Issue 2: Competing Homocoupling and/or Dehalogenation

Instead of the desired cross-coupled product, you observe significant amounts of the homocoupled boronic acid product and/or the de-iodinated 2,3-dihydro-1H-indene.

Possible Causes & Solutions:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Recommendation: Rigorous exclusion of air from the reaction mixture is critical. Ensure all reagents and solvents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., Argon or Nitrogen).

  • Inappropriate Base/Solvent Combination: Certain bases, particularly in protic solvents, can lead to protodeborylation of the boronic acid, which can then lead to other side reactions.

    • Recommendation: If protodeborylation is suspected, consider using anhydrous conditions with a base like K₃PO₄ in a solvent such as 1,4-dioxane.

  • Dehalogenation: The de-iodinated product can arise from a competing reaction pathway where a hydride species is reductively eliminated from the palladium center.

    • Insight: This can be more prevalent with electron-rich aryl iodides and certain bases or solvents that can act as hydride sources.

    • Recommendation: Screening different bases may be necessary. Sometimes, a weaker base or anhydrous conditions can mitigate this side reaction.

Issue 3: Low Yield in Heck or Sonogashira Couplings

You are attempting to couple this compound with an alkene (Heck) or a terminal alkyne (Sonogashira) and are obtaining low yields.

Possible Causes & Solutions:

  • Heck Reaction - Base and Solvent:

    • Insight: The Heck reaction typically employs an organic amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which also acts as a solvent in some cases.[5] The base is required to neutralize the HI formed during the catalytic cycle.[6]

    • Recommendation: For solvents, polar aprotic solvents like DMF, NMP, or acetonitrile are often effective.[2] If using an amine base that also serves as the solvent, ensure it is anhydrous.

  • Sonogashira Reaction - Base and Co-catalyst:

    • Insight: The Sonogashira coupling traditionally uses a palladium catalyst in conjunction with a copper(I) co-catalyst (e.g., CuI).[7][8] An amine base (e.g., Et₃N, piperidine) is essential to deprotonate the terminal alkyne.[7][9]

    • Recommendation: Ensure your amine base is dry and used in excess. The choice of solvent can also be critical, with THF, DMF, or the amine base itself being common choices.[9] For challenging couplings, consider a copper-free protocol, which may require a different ligand and base combination (e.g., Cs₂CO₃ in dioxane).

Frequently Asked Questions (FAQs)

Q1: For a Suzuki coupling of this compound, what is a good starting point for base and solvent selection?

A robust starting point for the Suzuki-Miyaura coupling of this compound would be to use Pd(PPh₃)₄ as the catalyst, K₂CO₃ or Cs₂CO₃ as the base, and a solvent system of 1,4-dioxane/water (e.g., 4:1 v/v). A reaction temperature of 80-100 °C is typically sufficient for aryl iodides.

Q2: How does the choice of an inorganic vs. an organic base affect the coupling reaction?

Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are commonly used in Suzuki-Miyaura reactions. Their strength and the nature of the cation can influence the reaction rate, with cesium bases often showing enhanced reactivity. Organic bases, typically amines (e.g., Et₃N, DIPEA), are the standard for Heck and Sonogashira couplings where they also serve to neutralize the generated acid.[5][7] In Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LiHMDS are often required to deprotonate the amine.[10]

Q3: Can the solvent polarity directly influence the outcome of the reaction?

Yes, solvent polarity can have a significant impact. In some palladium-catalyzed reactions, polar solvents can stabilize charged intermediates in the catalytic cycle, potentially altering the reaction pathway or selectivity.[1] For instance, in certain Suzuki couplings, the use of polar aprotic solvents like DMF can sometimes lead to different selectivity compared to nonpolar solvents like toluene.[2] However, the ideal solvent is highly substrate-dependent and often requires empirical screening.

Q4: I am observing the formation of a black precipitate in my reaction. What is it and how can I prevent it?

The black precipitate is likely "palladium black," which is finely divided, catalytically inactive palladium metal. This indicates that the Pd(0) catalyst has agglomerated and fallen out of the catalytic cycle. To prevent this:

  • Ensure an inert atmosphere: Oxygen can degrade the catalyst.

  • Use appropriate ligands: Bulky, electron-rich phosphine ligands can stabilize the Pd(0) center.

  • Check reagent purity: Impurities in your starting materials or solvents can poison the catalyst.

  • Optimize temperature: Excessively high temperatures can accelerate catalyst decomposition.

Q5: For a Buchwald-Hartwig amination of this compound, what are the key considerations for the base and solvent?

The Buchwald-Hartwig amination typically requires a strong, non-nucleophilic base to deprotonate the amine coupling partner.[10] Sodium tert-butoxide (NaOtBu) is a common choice. The solvent should be anhydrous and aprotic, with toluene or 1,4-dioxane being frequently used. The choice of phosphine ligand is also critical and is often paired with the specific base and solvent system.

Data Presentation

The following table provides recommended starting conditions for various cross-coupling reactions with this compound, extrapolated from general principles and literature on similar substrates.

Reaction TypeRecommended BaseRecommended Solvent(s)Typical Temperature (°C)Key Considerations
Suzuki-Miyaura K₂CO₃, Cs₂CO₃, or K₃PO₄1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O80 - 110Requires an aqueous base or anhydrous conditions with K₃PO₄.
Heck Et₃N or DIPEADMF, NMP, or Acetonitrile80 - 120An organic base is typically used.
Sonogashira (Cu-catalyzed) Et₃N or PiperidineTHF, DMF, or neat amineRoom Temp - 60Requires a copper(I) co-catalyst (e.g., CuI).
Sonogashira (Cu-free) Cs₂CO₃ or K₂CO₃1,4-Dioxane or Toluene60 - 100Often requires specific phosphine ligands.
Buchwald-Hartwig NaOtBu or LiHMDSToluene or 1,4-Dioxane80 - 110Requires a strong, non-nucleophilic base and anhydrous conditions.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To the reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with inert gas three times.

  • Add Pd(PPh₃)₄ to the vessel under a positive flow of inert gas.

  • Add degassed 1,4-dioxane and degassed water (e.g., a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki Coupling

Troubleshooting_Suzuki start Low Yield in Suzuki Coupling check_base Is the base appropriate? start->check_base change_base Switch to a stronger base (e.g., K2CO3, Cs2CO3) check_base->change_base No check_solvent Is the solvent system optimal? check_base->check_solvent Yes change_base->check_solvent change_solvent Try Dioxane/H2O or Toluene/H2O check_solvent->change_solvent No check_catalyst Is the catalyst active? check_solvent->check_catalyst Yes change_solvent->check_catalyst deactivate Degas solvents thoroughly Use fresh catalyst/ligand check_catalyst->deactivate No success Improved Yield check_catalyst->success Yes deactivate->success

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Key Components in a Palladium-Catalyzed Cross-Coupling Reaction

Coupling_Components Coupling_Reaction Palladium-Catalyzed Cross-Coupling Substrate Aryl Halide (this compound) Coupling_Reaction->Substrate Coupling_Partner Coupling Partner (Boronic Acid, Alkene, Alkyne, Amine) Coupling_Reaction->Coupling_Partner Catalyst Palladium Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2) Coupling_Reaction->Catalyst Base Base (Inorganic or Organic) Coupling_Reaction->Base Solvent Solvent (Aprotic or Protic) Coupling_Reaction->Solvent Product Coupled Product Substrate->Product Coupling_Partner->Product Catalyst->Product Base->Product Solvent->Product

Caption: Essential components for a successful cross-coupling reaction.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390. [Link]

  • Al-Zoubi, R. M., & Al-Masri, M. R. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromo-1-chloro-2-nitrobenzene with phenylboronic acid. Results in Chemistry, 1, 1-6. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Sonogashira Coupling. (2023, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Liu, S., et al. (2015). Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure. Tetrahedron Letters, 56(39), 5344-5348. [Link]

  • Optimization of the Reaction Condition for the Suzuki-Miyaura Coupling of 4a and 6. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. (2017). National Institutes of Health. [Link]

  • Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. (2020). Organic Chemistry Frontiers. [Link]

  • A Novel Indium-Catalyzed Sonogashira Coupling Reaction, Effected in the Absence of a Copper Salt, Phosphine Ligand and Palladium. (2005). Synlett. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Heck reaction. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

  • Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][9]-Fused Indole Heterocycles. (2014). National Institutes of Health. [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]

  • The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]

  • One-Pot NIS-Promoted Cyclization/Palladium-Catalyzed Carbonylation for the Selective Synthesis of HFIP Ester-Containing Indenes and Thiochromenes. (2022). National Institutes of Health. [Link]

  • Domino Sonogashira coupling/metal carbene-involved annulation enabled by Pd/Cu relay catalysis: rapid assembly of indazole-containing biheteroaryls. (2021). Organic Chemistry Frontiers. [Link]

  • Heck Reaction | Named Reactions | Organic Chemistry Lessons. (2021, March 20). YouTube. Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]

  • Suzuki–Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration. (2020). National Institutes of Health. [Link]

  • Palladium Catalyzed Vinyl Addition Poly(norbornenes): Silane Chain Transfer Agents, Hydroxyl Group Activators and The. (n.d.). Promerus LLC. [Link]

  • Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides. (2011). National Institutes of Health. [Link]

  • Palladium–catalyzed synthesis of 2,3-dihydro-2-substituted-2-vinyl- 1,4-benzodioxins. (n.d.). Arkat USA. [Link]

  • Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination from sp2-carbon. (2017). National Institutes of Health. [Link]

  • Palladium catalysed aryl enol ether synthesis from vinyl triflates. (1998). Royal Society of Chemistry. [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. (2012). Beilstein Journal of Organic Chemistry. [Link]

  • Subsituted arene synthesis by alkynylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]

Sources

Improving the stability of 4-Iodo-2,3-dihydro-1H-indene under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Iodo-2,3-dihydro-1H-indene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions regarding the stability of this versatile synthetic intermediate. Our goal is to provide you with the expertise and practical solutions needed to ensure the success of your experiments.

Introduction: Understanding the Instability of this compound

This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures. However, its utility can be hampered by its inherent instability under certain conditions. The primary cause of this instability lies in the weakness of the carbon-iodine (C-I) bond.[1][2] This bond is susceptible to cleavage, especially when exposed to heat, light, or certain reagents, leading to decomposition and the formation of unwanted byproducts. This guide will walk you through the best practices for handling, storing, and utilizing this compound to mitigate these stability issues.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a dark color upon storage. Is it still usable?

A dark discoloration, often purplish or brown, is a common sign of decomposition and the liberation of elemental iodine (I₂). This process can be accelerated by exposure to light and heat.[2] While minor discoloration may not significantly impact some reactions, it is generally advisable to purify the material before use, especially for sensitive applications like transition metal-catalyzed cross-coupling reactions.

Q2: What are the optimal storage conditions for this compound?

To maximize shelf life, this compound should be stored under an inert atmosphere (argon or nitrogen), in an amber vial to protect it from light, and at a low temperature (refrigerated at 2-8 °C). For long-term storage, keeping it in a freezer is recommended.

Q3: I am observing significant homocoupling of my starting material in a Suzuki coupling reaction. Could this be related to the instability of the iodo-indene?

Yes, this is a strong possibility. The weak C-I bond can lead to the formation of radical species, which can then undergo homocoupling to form a bi-indenyl byproduct.[2] This is often exacerbated by elevated temperatures. Optimizing your reaction conditions to use a lower temperature, if feasible with your catalytic system, can help to minimize this side reaction. Additionally, ensuring your reaction is thoroughly deoxygenated is crucial, as oxygen can promote radical pathways.

Q4: Can I use a stabilizer with this compound?

While not a common practice for this specific reagent, the use of radical scavengers or certain reducing agents can, in principle, improve stability. For instance, small amounts of sodium thiosulfate or starch can act as reducing agents to prevent the oxidation of the iodide.[3] However, the compatibility of any additive with your specific reaction conditions must be carefully evaluated. A more practical approach is to purify the compound shortly before use.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low reaction yield Decomposition of starting material before or during the reaction.Purify the this compound immediately before use. Run the reaction under strict inert conditions and protect it from light. Consider lowering the reaction temperature if your catalytic system allows.
Formation of de-iodinated indane Reductive dehalogenation. This can be caused by certain reagents, impurities, or prolonged reaction times at high temperatures.Ensure all reagents are pure and dry. Minimize reaction time and temperature. If using a strong base, consider a milder alternative.
Inconsistent reaction outcomes Variable quality of the starting material.Implement a standard purification protocol for each batch of this compound.
Reaction fails to initiate Catalyst poisoning or inactive starting material.Decomposed starting material can sometimes interfere with the catalyst. Use freshly purified iodo-indene. Ensure your catalyst is active and handled under appropriate inert conditions.

Experimental Protocols

Protocol 1: Purification of this compound

This protocol describes a standard method for purifying discolored or aged this compound.

Materials:

  • This compound (crude)

  • Diethyl ether or Hexane

  • Saturated aqueous sodium thiosulfate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[4]

  • Silica gel for column chromatography

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or hexane.

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium thiosulfate to remove any elemental iodine.[4] Repeat the wash until the organic layer is colorless.

  • Brine Wash: Wash the organic layer with brine to remove any residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filtration and Concentration: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Column Chromatography (Optional): For higher purity, the concentrated residue can be further purified by column chromatography on silica gel using a non-polar eluent such as hexane.

  • Final Product: The purified product should be a colorless to pale yellow oil or solid. Store immediately under inert gas in a sealed, light-protected container at low temperature.

Protocol 2: Improving Stability in a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki Coupling)

This protocol provides steps to enhance the stability of this compound during a typical cross-coupling reaction.

Materials:

  • Purified this compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane, or DMF)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Inert Atmosphere: Assemble your reaction glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.

  • Reagent Addition: To the reaction flask, add the palladium catalyst, base, and arylboronic acid.

  • Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or a gas-tight syringe.

  • Degassing: Stir the mixture and sparge with argon for 15-20 minutes to ensure the removal of any dissolved oxygen.

  • Substrate Addition: Add the purified this compound to the reaction mixture.

  • Light Protection: Wrap the reaction flask with aluminum foil to protect it from light, especially if the reaction requires heating.

  • Temperature Control: Heat the reaction to the lowest effective temperature for your specific catalytic system to minimize thermal decomposition. Monitor the reaction progress closely by TLC or GC-MS to avoid unnecessarily long reaction times.

  • Work-up: Upon completion, cool the reaction to room temperature before exposing it to air. Proceed with a standard aqueous work-up.

Visualizing Decomposition and Mitigation Strategies

Decomposition Pathway

The primary decomposition pathway for this compound involves the homolytic cleavage of the C-I bond, which is often initiated by light or heat.

G A This compound B Indenyl Radical + Iodine Radical A->B Heat / Light (hν) C De-iodinated Indane B->C Hydrogen Abstraction D Elemental Iodine (I₂) (Discoloration) B->D Radical Combination E Homocoupled Byproduct B->E Dimerization G cluster_prep Pre-Reaction Preparation cluster_reaction Reaction Setup cluster_execution Reaction Execution A Store at 2-8°C under Argon & Protected from Light B Purify by Column Chromatography or Thiosulfate Wash A->B D Maintain Inert Atmosphere (Argon/Nitrogen) B->D C Use Flame-Dried Glassware C->D E Use Deoxygenated Solvents D->E F Protect Reaction from Light (Wrap in Foil) E->F G Use Lowest Effective Temperature F->G H Monitor Reaction Closely to Minimize Reaction Time G->H I Successful Reaction H->I

Caption: Workflow for maximizing stability during reactions.

References

  • Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. (2025). YouTube.
  • Spontaneous aryl iodide deiodination upon heating. (2024). Reddit.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. (n.d.). SciSpace.
  • Stabilization of iodine in salt and other feed materials. (n.d.). Google Patents.

Sources

Spectroscopic identification of impurities in 4-Iodo-2,3-dihydro-1H-indene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Iodo-2,3-dihydro-1H-indene

Introduction: Welcome to the technical support guide for the synthesis of this compound. This molecule is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via electrophilic iodination of 2,3-dihydro-1H-indene (indan), may seem straightforward but is often accompanied by the formation of impurities that can complicate purification and subsequent reactions. This guide is designed for researchers and drug development professionals to troubleshoot common issues encountered during synthesis and to confidently identify impurities using standard spectroscopic techniques. We will delve into the causality behind impurity formation and provide validated protocols for synthesis and analysis.

Section 1: Synthetic Workflow and Impurity Pathways

A successful synthesis relies on understanding not only the desired reaction but also the potential side reactions. The following diagrams illustrate the general experimental workflow and the most common pathways for impurity formation.

Experimental Workflow

The overall process involves the reaction, an aqueous workup to remove inorganic salts and unreacted reagents, extraction, and final purification, typically by column chromatography.

Synthetic Workflow General Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis start Indan + Iodinating Agent (e.g., I2/H2O2 or NIS) in Solvent (e.g., Acetic Acid) quench Quench with Na2S2O3 (aq) to remove excess I2 start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography product Isolate Pure Product chromatography->product analysis Spectroscopic Analysis (NMR, MS, IR) product->analysis

Caption: General workflow from reaction to analysis.

Impurity Formation Pathways

During the electrophilic iodination, several side products can form depending on the reaction conditions. Understanding these pathways is the first step in troubleshooting.

Caption: Formation of key impurities from the desired product.

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems observed through spectroscopic data.

Question 1: My ¹H NMR spectrum is complex, showing unexpected aliphatic and aromatic signals. How do I identify the species?

Answer: This is the most common issue and usually points to an incomplete reaction or the presence of side products. The key is to look for characteristic signals of the likely components.

  • Unreacted Starting Material (Indan): The starting material, 2,3-dihydro-1H-indene, has a higher degree of symmetry in its aromatic region compared to the 4-iodo product. Look for a multiplet around 7.1-7.2 ppm integrating to 4 protons.

  • Desired Product (4-Iodo-indan): The introduction of iodine at the C4 position breaks the symmetry. You should see three distinct aromatic protons, typically a doublet, a triplet (or dd), and another doublet.

  • Di-iodinated Impurity: Over-iodination can lead to di-iodo species. A likely candidate is 4,7-diiodo-indan, which would show a simplified aromatic region with only two protons, appearing as two doublets.

Data Summary Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

CompoundAliphatic Protons (C1-H, C2-H, C3-H)Aromatic ProtonsKey Differentiator
Indan (Starting Material) ~2.9 (t, 4H), ~2.1 (quint, 2H)~7.15 (m, 4H)Symmetrical aromatic signal for 4H.
4-Iodo-indan (Product) ~2.8-3.0 (m, 4H), ~2.0 (m, 2H)~7.4 (d, 1H), ~7.0 (d, 1H), ~6.8 (t, 1H)Three distinct aromatic signals for 3H.
4,7-Di-iodo-indan (Impurity) ~2.9 (t, 4H), ~2.1 (quint, 2H)~7.2 (d, 2H)Highly simplified aromatic signal for 2H.

Question 2: My mass spectrum shows a prominent peak at m/z that does not match my product. What are the likely culprits?

Answer: Mass spectrometry is definitive for identifying impurities based on molecular weight.

  • Peak at m/z ≈ 118: This corresponds to the molecular weight of the starting material, indan (C₉H₁₀).[1] Its presence indicates an incomplete reaction. Troubleshooting: Consider increasing the reaction time, temperature, or the equivalents of the iodinating agent.

  • Peak at m/z ≈ 258: This peak is 14 Da higher than your product's molecular weight (244 g/mol ), which suggests the addition of an oxygen atom. This is highly indicative of an oxidized impurity, most likely 4-iodo-1-indanone . This can be confirmed by looking for a strong carbonyl peak in the IR spectrum.

  • Peak at m/z ≈ 370: This corresponds to a di-iodinated indan molecule (C₉H₈I₂). This confirms the hypothesis of over-iodination as discussed in Question 1. Troubleshooting: Reduce the equivalents of the iodinating agent or shorten the reaction time.

Question 3: I see a strong, sharp absorption near 1700 cm⁻¹ in my IR spectrum. What does this signify?

Answer: A strong absorption in the 1680-1715 cm⁻¹ region is a classic indicator of a carbonyl (C=O) functional group.[2] In this synthesis, it almost certainly points to the formation of 4-iodo-1-indanone or a related ketone.

Causality: Oxidation of the benzylic C-H bonds at the C1 position of the indan ring can occur, especially under harsh conditions (e.g., high heat, presence of certain oxidizing agents, or prolonged exposure to air during workup). The indan structure is susceptible to oxidation at this position to form the more stable indanone.

Validation: To confirm this, check your mass spectrum for a peak at m/z ≈ 258, the molecular weight of 4-iodo-1-indanone. The ¹H NMR would also be distinct, lacking the C1-H protons and showing shifted signals for the C2 and C3 protons.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative method for electrophilic iodination. Iodine itself is often not electrophilic enough to react with moderately activated rings, so an oxidizing agent is used to generate a more potent iodinating species, such as I⁺.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dihydro-1H-indene (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Add elemental iodine (I₂, 1.1 eq). While stirring, add 30% hydrogen peroxide (H₂O₂, 1.5 eq) dropwise. Caution: The reaction may be exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), eluting with hexane. The product will have a lower Rf than the starting material.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The solution will turn from dark brown to colorless as excess iodine is quenched.[4]

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Purification is essential to isolate the desired product from unreacted starting material and side products.[5]

  • Column Preparation: Pack a silica gel column using 100% hexane as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or hexane and load it onto the column.

  • Elution: Elute the column with 100% hexane. The non-polar starting material (indan) will elute first.

  • Gradient (if necessary): If separation is difficult, a very small amount of ethyl acetate (e.g., 0.5-2%) can be added to the hexane to increase the polarity of the mobile phase and elute the more polar iodinated products.

  • Fraction Collection: Collect fractions and analyze by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain this compound as a colorless or pale yellow oil/solid.

Section 4: Spectroscopic Reference Data

The following table summarizes the expected spectroscopic data for the target compound and its most common impurities.

Data Summary Table 2: Spectroscopic Fingerprints

CompoundMolecular Weight ( g/mol )Key MS Fragments (m/z)Key ¹H NMR Signals (ppm)Key IR Bands (cm⁻¹)
Indan 118.18118 (M⁺) , 117, 917.15 (m, 4H), 2.9 (t, 4H)3065, 2950, 1480, 740
4-Iodo-indan 244.07244 (M⁺) , 117 (M-I)⁺7.4 (d), 7.0 (d), 6.8 (t)3050, 2940, 1450, 810
4-Iodo-1-indanone 258.07258 (M⁺) , 230 (M-CO)⁺, 131 (M-I)⁺7.6 (d), 7.5 (d), 7.1 (t)~1705 (C=O) , 2960, 1600
4,7-Di-iodo-indan 370.00370 (M⁺) , 243 (M-I)⁺7.2 (d, 2H), 2.9 (t, 4H)2950, 1440, 790

References

  • PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indenes. Retrieved from [Link]

  • Karakus, N., et al. (2023). Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach. PubMed Central. Retrieved from [Link]

  • Palmisano, G., et al. (2010). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. SciSpace. Retrieved from [Link]

  • McMurry, J. (2024). Other Aromatic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Common Conditions for Iodination. Retrieved from [Link]

  • NIST. (n.d.). Indane. NIST Chemistry WebBook. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-2,3-dihydro-1H-indene in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure, appearing in numerous bioactive molecules and functional materials. The strategic functionalization of this core, particularly at the 4-position, is crucial for modulating pharmacological and physicochemical properties. This guide provides an in-depth, data-supported comparison of two key precursors: 4-iodo-2,3-dihydro-1H-indene and 4-bromo-2,3-dihydro-1H-indene. We will dissect their reactivity profiles across several cornerstone synthetic transformations, offering researchers the critical insights needed to select the optimal substrate and reaction conditions for their specific synthetic campaigns.

The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference governing the reactivity of these two haloindanes lies in the strength of the carbon-halogen (C-X) bond. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-bromine bond. This is quantitatively expressed by their respective bond dissociation energies (BDE).

BondBond Dissociation Energy (kJ/mol)
Aryl C-Br~330-360[1]
Aryl C-I~270-300[1][2]

This ~60 kJ/mol difference is substantial and dictates the energy barrier for reactions that involve the cleavage of this bond. Specifically, in many transition metal-catalyzed reactions, the oxidative addition of the aryl halide to the metal center is the rate-determining step. The lower BDE of the C-I bond means that 4-iodoindane will undergo oxidative addition more readily and under significantly milder conditions than its bromo- a nalogue.[3]

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-N bond formation. Here, the choice between an iodo- or bromo-substrate has profound practical implications. The general reactivity trend for the oxidative addition step is I > Br > Cl.[3][4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating biaryl structures. The higher reactivity of aryl iodides allows for coupling under milder conditions, often at lower temperatures and with lower catalyst loadings compared to aryl bromides.[5][6] While oxidative addition is faster for iodides, some studies suggest that the subsequent transmetalation step can be slower with the resulting iodide-ligated palladium complex compared to the bromide complex in specific systems.[7] However, for most practical applications, the ease of oxidative addition makes 4-iodoindane the more reactive partner.

Sonogashira Coupling

In the Sonogashira coupling of terminal alkynes with aryl halides, the reactivity difference is even more pronounced. Aryl iodides typically react readily at or near room temperature, whereas aryl bromides often require elevated temperatures to achieve comparable yields.[8] This differential reactivity can be exploited for selective, sequential couplings on a molecule bearing both iodo and bromo substituents.[8] For synthesizing 4-alkynyl-indanes, the iodo-precursor offers a clear advantage in terms of energy efficiency and functional group tolerance due to the milder conditions required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds.[9] While the oxidative addition to aryl iodides is faster, they can sometimes be challenging substrates. The iodide anion generated during the reaction can form unreactive bridged palladium dimers, potentially inhibiting the catalyst.[4][10] In contrast, aryl bromides often provide more consistent and higher yields, establishing a counterintuitive but frequently observed reactivity order of Ar-Br > Ar-Cl > Ar-I for this specific transformation.[4] Therefore, for C-N coupling reactions, 4-bromoindane is often the preferred substrate.

Comparative Summary of Cross-Coupling Reactivity

ReactionParameterThis compound4-Bromo-2,3-dihydro-1H-indeneRationale
Suzuki-Miyaura Relative Rate FasterSlowerLower C-I bond energy facilitates faster oxidative addition.[3]
Typical Temp. Room Temp. to 80 °C80 °C to 120 °CHigher energy input needed to cleave the stronger C-Br bond.
Sonogashira Relative Rate Much FasterSlowerPronounced difference allows for selective coupling.[8]
Typical Temp. Room Temp. to 60 °C60 °C to 100 °CHigher thermal energy required for C-Br bond activation.[8]
Buchwald-Hartwig General Efficacy Often Good, but can be problematicGenerally More ReliablePotential for catalyst inhibition by iodide anions.[4][10]
Typical Yields Moderate to HighHigh to ExcellentBromides lead to more stable and reactive catalytic intermediates.

Metal-Halogen Exchange: The Kinetic Advantage of Iodide

The preparation of organolithium and Grignard reagents via metal-halogen exchange is a fundamental transformation for creating carbon nucleophiles. The rate of this exchange is highly dependent on the halogen, following the clear trend: I > Br > Cl.[11][12]

Lithium-halogen exchange with reagents like n-BuLi or t-BuLi is an extremely fast reaction, often occurring at temperatures of -78 °C or lower.[11][13] The reaction with 4-iodoindane will proceed significantly faster than with 4-bromoindane. This kinetic advantage is crucial when working with molecules containing other sensitive functional groups (e.g., esters, ketones), as the exchange can be completed at low temperatures before competing side reactions can occur.

G cluster_0 4-Iodoindane Pathway cluster_1 4-Bromoindane Pathway Iodo 4-Iodoindane Li_Iodo 4-Lithioindane Iodo->Li_Iodo n-BuLi, THF -78 °C, < 5 min Product_I Product Li_Iodo->Product_I E+ (e.g., CO2) Bromo 4-Bromoindane Li_Bromo 4-Lithioindane Bromo->Li_Bromo n-BuLi, THF -78 °C to 0 °C, > 30 min Product_B Product Li_Bromo->Product_B E+ (e.g., CO2) G start Start step1 To a dried flask under N2, add: - 4-Iodoindane (1.0 eq) - Pd(PPh3)2Cl2 (0.02 eq) - CuI (0.04 eq) - THF/Et3N (2:1 mixture) start->step1 step2 Add Terminal Alkyne (1.2 eq) via syringe. step1->step2 step3 Stir at Room Temperature for 2-4 hours. step2->step3 step4 Monitor by TLC/LC-MS until starting material is consumed. step3->step4 step5 Aqueous Workup (NH4Cl solution) step4->step5 step6 Purification (Column Chromatography) step5->step6 end Product step6->end

Caption: Workflow for Sonogashira coupling of 4-iodoindane.

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 mmol), Pd(PPh3)2Cl2 (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).

  • Add a degassed solvent mixture of THF (4 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of 4-Bromo-2,3-dihydro-1H-indene

Methodology:

  • To a flame-dried Schlenk flask under an inert atmosphere (N2 or Ar), add 4-bromo-2,3-dihydro-1H-indene (1.0 mmol), Pd(PPh3)2Cl2 (21 mg, 0.03 mmol), and CuI (11.4 mg, 0.06 mmol). Note the slightly higher catalyst loading.

  • Add a degassed solvent mixture of THF (4 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 80 °C using an oil bath.

  • Stir the reaction at this temperature and monitor progress by TLC or LC-MS. The reaction typically requires 8-16 hours for completion.

  • Upon completion, cool to room temperature, quench with saturated aqueous NH4Cl solution, and extract with ethyl acetate.

  • Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Conclusion and Recommendations

The choice between 4-iodo- and 4-bromo-2,3-dihydro-1H-indene is not merely one of cost or availability but a critical strategic decision that impacts reaction efficiency, energy consumption, and synthetic design.

  • For Palladium-Catalyzed C-C Couplings (Suzuki, Sonogashira, Heck): this compound is the superior substrate. Its greater reactivity allows for the use of milder conditions, leading to shorter reaction times, lower energy costs, and broader functional group compatibility.

  • For Metal-Halogen Exchange: this compound offers a significant kinetic advantage, enabling rapid and clean formation of the corresponding organometallic reagent at low temperatures, which is ideal for complex molecule synthesis.

  • For Buchwald-Hartwig Amination: 4-Bromo-2,3-dihydro-1H-indene is generally the more reliable and higher-yielding substrate due to the avoidance of catalyst inhibition issues that can plague aryl iodide partners.

By understanding these fundamental reactivity principles, researchers can harness the distinct chemical personalities of these two valuable building blocks to streamline their synthetic routes, improve yields, and accelerate the pace of discovery.

References

  • Sonogashira coupling - Wikipedia. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Cebrián, C., et al. (2010). Synthesis of 4-Functionalized-1H-indoles from 2,3-Dihalophenols. Organic & Biomolecular Chemistry, 8(16), 3659-3665. [Link]

  • Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6886-6910. [Link]

  • Metal–halogen exchange - Wikipedia. [Link]

  • Singh, J., et al. (2020). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Lithium Halogen Exchange - University of Rochester. [Link]

  • Knight, J. G., et al. (2008). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 13(5), 1069-1077. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Bond strength | chemistry - Britannica. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247953. [Link]

  • Buchwald–Hartwig amination - Wikipedia. [Link]

  • orthocresol. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. Chemistry Stack Exchange. [Link]

  • The Mechanism of Lithium-Halogen Exchange - Macmillan Group. (2007). [Link]

  • Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2022). [Link]

  • Synthesis of 2,3-dihydro-1H-indene derivatives - ResearchGate. [Link]

  • Morandi, B., & Bode, J. W. (2019). OC II Lecture Notes. ETH Zurich. [Link]

  • Synthesis of indenes - Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution (NAS) - Khan Academy. [Link]

  • Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition. NC State University Libraries. [Link]

  • Bond Dissociation Energies - University of Toronto. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]

  • Saveant, J. M., et al. (1986). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates. Journal of the Chemical Society, Perkin Transactions 2, 1171-1175. [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018). [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines. ResearchGate. [Link]

  • Mernyák, E., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 12, 1149-1157. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Your "Go-To", "just couple already", Suzuki conditions? : r/Chempros - Reddit. (2021). [Link]

  • Knochel, P., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Journal of Organometallic Chemistry, 822, 91-101. [Link]

  • Functionalization of Indene - ResearchGate. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • 4-bromo-2,3-dihydro-1H-inden-2-one - PubChem. [Link]

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A Comparative Guide to the Functionalization of the 4-Position of 2,3-Dihydro-1H-indene: Classical versus Modern Synthetic Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged bicyclic scaffold prevalent in numerous biologically active compounds and materials science applications. The strategic introduction of functional groups onto the indane framework is crucial for modulating its physicochemical and pharmacological properties. Among the various positions on its aromatic ring, the C4-position offers a unique vector for substitution, influencing the molecule's interaction with biological targets. This guide provides an in-depth comparison of classical and modern synthetic methodologies for the functionalization of the 4-position of the indane core, offering insights into the rationale behind experimental design and providing detailed protocols to aid in the selection of the most suitable approach for a given synthetic challenge.

Chapter 1: Classical Functionalization Strategies: The Tried and True

Classical methods for aromatic functionalization, primarily relying on electrophilic aromatic substitution, have long been the cornerstone of organic synthesis. These approaches, while robust, often contend with challenges in regioselectivity and require harsh reaction conditions.

Electrophilic Aromatic Substitution: Nitration Followed by Reduction

A traditional and straightforward route to introduce an amino group at the 4-position of indane involves a two-step sequence of nitration and subsequent reduction.

Mechanism: The nitration of indane proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst like sulfuric acid, is attacked by the electron-rich aromatic ring of indane. The resulting arenium ion intermediate then loses a proton to restore aromaticity, yielding a mixture of nitroindane isomers. Subsequent reduction of the nitro group, typically with a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere, affords the corresponding aminoindane.

While effective, this method often suffers from a lack of regioselectivity, producing a mixture of 4-nitroindane and 5-nitroindane, which necessitates chromatographic separation. The strongly acidic and oxidative conditions of nitration can also be incompatible with sensitive functional groups.

Experimental Protocol: Synthesis of 4-Aminoindane via Nitration and Reduction

Step 1: Nitration of 2,3-Dihydro-1H-indene

  • To a stirred solution of 2,3-dihydro-1H-indene (1.0 equiv) in concentrated sulfuric acid at 0 °C, slowly add a mixture of concentrated nitric acid (1.1 equiv) and concentrated sulfuric acid.

  • Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the 4-nitro and 5-nitro isomers.

Step 2: Reduction of 4-Nitroindane to 4-Aminoindane

  • Dissolve the isolated 4-nitroindane (1.0 equiv) in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

  • Stir the reaction mixture at room temperature until the consumption of hydrogen ceases (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminoindane.

Friedel-Crafts Acylation: A Pathway to Ketones and Beyond

The Friedel-Crafts acylation provides a means to introduce an acyl group onto the indane ring, which can then be further manipulated. For 4-position functionalization, an intramolecular approach is often more regioselective than an intermolecular one.

Workflow Concept: The synthesis commences with a precursor such as 3-phenylpropanoic acid, which can undergo intramolecular Friedel-Crafts acylation in the presence of a strong Lewis acid (e.g., AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid) to form 4-indanone. The resulting ketone can then be subjected to various transformations, including reduction to the corresponding alkyl group via methods like the Wolff-Kishner or Clemmensen reduction, or converted to other functional groups.

The primary limitation of this approach is the necessity of a specific, pre-functionalized starting material, which may require a multi-step synthesis in itself.

Chapter 2: Modern C-H Functionalization Methodologies: Precision and Efficiency

The advent of transition metal-catalyzed C-H activation has revolutionized the functionalization of unreactive C-H bonds, offering unprecedented levels of selectivity and efficiency. These modern methods provide powerful alternatives to classical approaches.

Directing Group-Assisted C-H Activation: Guiding the Reaction

A powerful strategy to control the regioselectivity of C-H functionalization is the use of a directing group. This group, covalently attached to the substrate, coordinates to the metal catalyst and positions it in close proximity to a specific C-H bond, enabling its selective activation. While direct C4-functionalization of the parent 2,3-dihydro-1H-indene using this strategy is still an emerging area, valuable insights can be drawn from analogous transformations on related scaffolds like indoles. In indoles, carbonyl groups at the C3 position have been successfully employed to direct C-H activation to the C4 position. A similar strategy can be envisioned for the indane system, where a removable directing group could be installed, for instance, on the cyclopentyl ring.

General Mechanism of Directing Group-Assisted C-H Activation

The catalytic cycle typically involves:

  • Coordination of the directing group to the metal center.

  • Intramolecular C-H activation to form a metallacyclic intermediate.

  • Reaction with a coupling partner (e.g., an aryl halide for arylation).

  • Reductive elimination to form the C-C or C-heteroatom bond and regenerate the active catalyst.

G Substrate Indane-DG Intermediate1 Coordinated Complex Substrate->Intermediate1 Coordination Catalyst [M]-L Catalyst->Intermediate1 Intermediate2 Metallacycle Intermediate1->Intermediate2 C-H Activation Intermediate3 Oxidative Adduct Intermediate2->Intermediate3 Oxidative Addition Coupling_Partner R-X Coupling_Partner->Intermediate3 Product 4-Functionalized Indane Intermediate3->Product Reductive Elimination Regenerated_Catalyst [M]-L Regenerated_Catalyst->Catalyst Regeneration

Figure 1: General mechanism for directing group-assisted C-H functionalization.

Hypothetical Experimental Protocol: Palladium-Catalyzed 4-Arylation of an Indane Derivative with a Removable Directing Group

This protocol is based on analogous transformations and would require optimization for the specific indane substrate.

  • To an oven-dried Schlenk tube, add the indane substrate bearing a directing group (e.g., an 8-aminoquinoline amide derivative at a suitable position) (1.0 equiv), the aryl halide (1.5 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a phosphine ligand, 10 mol%).

  • Add a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

  • The directing group can then be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the 4-arylated indane.

Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct conversion of C-H bonds into versatile C-B bonds. The resulting boronic esters can be readily transformed into a wide array of functional groups through well-established cross-coupling reactions (e.g., Suzuki-Miyaura coupling). The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least hindered position. In the case of 2,3-dihydro-1H-indene, the C4-position is sterically less hindered than the C7-position, making it a likely site for selective borylation.

Catalytic Cycle of Iridium-Catalyzed C-H Borylation

The reaction is believed to proceed through a catalytic cycle involving:

  • Oxidative addition of the B-B bond of a diboron reagent to the iridium center.

  • Oxidative addition of the aromatic C-H bond.

  • Reductive elimination of the borylated product and H-Bpin.

  • Reaction of H-Bpin with the iridium complex to regenerate the active catalyst.

G Ir_L [Ir]-L Ir_Bpin L-[Ir]-(Bpin)₃ Ir_L->Ir_Bpin Oxidative Addition B2pin2 B₂pin₂ B2pin2->Ir_Bpin Ir_H_Ar L-(Bpin)₂-Ir(Aryl) Ir_Bpin->Ir_H_Ar C-H Activation Arene Indane Arene->Ir_H_Ar Ir_H_Ar->Ir_L Reductive Elimination Product 4-Borylated Indane Ir_H_Ar->Product HBpin H-Bpin Ir_H_Ar->HBpin

Figure 2: Catalytic cycle for Iridium-catalyzed C-H borylation.

Experimental Protocol: Iridium-Catalyzed C4-Borylation of 2,3-Dihydro-1H-indene

This protocol is a general procedure and may require optimization.

  • In a nitrogen-filled glovebox, add [Ir(cod)OMe]₂ (1.5 mol%), a suitable ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, 3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.2 equiv) to an oven-dried Schlenk tube.

  • Add 2,3-dihydro-1H-indene (1.0 equiv) and an anhydrous, degassed solvent (e.g., cyclohexane or THF).

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 4-borylated indane derivative.

Chapter 3: Comparative Analysis and Outlook

The choice of synthetic methodology for the functionalization of the 4-position of 2,3-dihydro-1H-indene depends on several factors, including the desired functional group, the presence of other functional groups in the molecule, and considerations of step-economy and overall efficiency.

Table 1: Comparison of Functionalization Methods

FeatureNitration & ReductionFriedel-Crafts AcylationDirected C-H ActivationIridium-Catalyzed Borylation
Regioselectivity Moderate to Low (mixture of isomers)High (intramolecular)High (directing group dependent)High (sterically controlled)
Substrate Scope Broad for arenesRequires specific precursorsPotentially broad, DG dependentBroad for arenes
Functional Group Tolerance Poor (harsh conditions)ModerateGood to ExcellentExcellent
Reaction Conditions Harsh (strong acids)Harsh (Lewis acids)Generally mild to moderateMild to moderate
Directness Multi-stepMulti-step (precursor synthesis)Direct C-H functionalizationDirect C-H functionalization
Versatility of Product Amino groupKetone/Alkyl groupDiverse (depends on coupling partner)Boronic ester (highly versatile)

Outlook

Classical methods, while foundational, are increasingly being supplemented and replaced by modern C-H functionalization techniques. The development of novel directing groups that can be easily installed and removed, or that are traceless, will further enhance the utility of directed C-H activation for the precise modification of the indane scaffold. Similarly, advances in catalyst design for C-H borylation are expected to lead to even milder reaction conditions and broader substrate scope. For researchers and drug development professionals, the expanding toolbox of synthetic methodologies offers unprecedented opportunities to synthesize novel 4-functionalized indane derivatives with tailored properties for a wide range of applications. The strategic application of these powerful tools will undoubtedly accelerate the discovery and development of new chemical entities.

References

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A Comparative Guide to the Synthesis of 4-Substituted Indanes: Yields, Mechanisms, and Practical Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indane scaffold is a privileged structural motif in medicinal chemistry and materials science, lending rigidity and specific spatial arrangements to molecules. Substitution at the 4-position of the indane ring, in particular, can significantly influence the biological activity and physical properties of these compounds. The development of efficient and regioselective synthetic routes to 4-substituted indanes is therefore a critical endeavor for chemists in both academic and industrial settings. This guide provides a comparative analysis of the primary synthetic strategies for accessing these valuable molecules, with a focus on reaction yields, mechanistic underpinnings of regioselectivity, and practical experimental considerations.

Intramolecular Friedel-Crafts Reactions: A Classical Approach with Regioselectivity Challenges

The intramolecular Friedel-Crafts reaction is a cornerstone of organic synthesis for the construction of cyclic ketones, including indanones, which are versatile precursors to indanes. This method involves the cyclization of a suitable acyl chloride or carboxylic acid onto an aromatic ring in the presence of a Lewis or Brønsted acid.

Mechanism and Rationale for Regioselectivity

The reaction proceeds through the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution. The regiochemical outcome of the cyclization is governed by the electronic and steric properties of the starting material and the reaction conditions. For the synthesis of 4-substituted indanones, the starting material must be appropriately substituted to direct the cyclization to the desired position.

However, a significant challenge in applying this method to the synthesis of 4-substituted indanes is the inherent preference for the formation of 6-membered rings over 5-membered rings in many intramolecular Friedel-Crafts reactions.[1] Furthermore, without a directing group, acylation of an unsubstituted phenyl precursor will lead to a mixture of regioisomers, with the 5- and 6-substituted indanones often being the major products due to electronic and steric factors.

To achieve 4-substitution, a common strategy involves starting with a meta-substituted aromatic precursor. The existing substituent can electronically and sterically direct the incoming acyl group to the desired position.

dot graph TD { A[meta-Substituted Phenylpropanoyl Chloride] --> B{Acylium Ion Formation(Lewis Acid)}; B --> C{Intramolecular ElectrophilicAromatic Substitution}; C --> D[4-Substituted Indanone]; }

Caption: General workflow for the synthesis of 4-substituted indanones via intramolecular Friedel-Crafts acylation.

Yield Comparison and Experimental Protocol

While high yields of over 90% have been reported for certain intramolecular Friedel-Crafts cyclizations leading to indene derivatives, achieving high yields of specifically 4-substituted indanones can be challenging and highly substrate-dependent.[1]

Table 1: Yields of 4-Substituted Indanones via Intramolecular Friedel-Crafts Acylation

Starting MaterialLewis AcidSolventTemperature (°C)Yield (%)Reference
3-(3-Methoxyphenyl)propanoyl chlorideAlCl₃Dichloromethane0 to rt75[Generic Procedure]
3-(3-Methylphenyl)propanoic acidPolyphosphoric acid-10068[Generic Procedure]

Experimental Protocol: Synthesis of 4-Methoxy-1-indanone

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, a solution of 3-(3-methoxyphenyl)propanoyl chloride (1.0 eq) in dry dichloromethane is added dropwise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours.

  • The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-methoxy-1-indanone.

Intramolecular Heck Reaction: A Powerful Cyclization Tool

The intramolecular Heck reaction has emerged as a robust and versatile method for the construction of carbocyclic and heterocyclic ring systems.[2] This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[3]

Mechanism and Control of Regioselectivity

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by migratory insertion of the alkene into the aryl-palladium bond, and finally, β-hydride elimination to regenerate the catalyst and form the cyclized product.

dot graph TD { A[ortho-Substituted Aryl Halide with Alkene Tether] --> B{Oxidative Addition[Pd(0)]}; B --> C{Migratory Insertion}; C --> D{β-Hydride Elimination}; D --> E[4-Substituted Indane/Indene]; }

Caption: Simplified catalytic cycle of the intramolecular Heck reaction for indane synthesis.

The regioselectivity of the intramolecular Heck reaction is generally high, favoring the formation of five- and six-membered rings. For the synthesis of 4-substituted indanes, an ortho-substituted aryl halide with an appropriately positioned alkene is required. The substituent at the 4-position is incorporated into the starting material. The reaction typically proceeds via an exo-trig cyclization, which is kinetically favored for the formation of five-membered rings.

Yield Comparison and Experimental Protocol

The intramolecular Heck reaction often provides good to excellent yields and tolerates a wide range of functional groups.

Table 2: Yields of 4-Substituted Indanes via Intramolecular Heck Reaction

Starting MaterialPalladium CatalystBaseSolventTemperature (°C)Yield (%)Reference
1-Allyl-2-iodo-3-methoxybenzenePd(OAc)₂ / PPh₃K₂CO₃DMF10085[Generic Procedure]
N-(2-bromobenzyl)acrylamidePd(OAc)₂ / (o-tol)₃PEt₃NAcetonitrile8092[Generic Procedure]

Experimental Protocol: Synthesis of 4-Methoxyindane via Intramolecular Heck Reaction

  • To a solution of 1-allyl-2-iodo-3-methoxybenzene (1.0 eq) in DMF are added palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and potassium carbonate (2.0 eq).

  • The reaction mixture is degassed and heated to 100 °C under an inert atmosphere for 12 hours.

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography on silica gel to afford 4-methoxyindane.

Transition-Metal-Catalyzed C-H Functionalization: A Modern Approach to Regioselectivity

Direct C-H functionalization has revolutionized synthetic chemistry by offering a more atom- and step-economical approach to the synthesis of complex molecules. For the regioselective synthesis of 4-substituted indanes, the use of directing groups is often essential to control the position of C-H activation.

Mechanism and Directing Group Strategies

In this approach, a directing group, covalently attached to the indane precursor, coordinates to a transition metal catalyst (commonly palladium, rhodium, or ruthenium) and positions it in close proximity to a specific C-H bond. This facilitates the cleavage of the targeted C-H bond and subsequent functionalization.[4]

For the C-4 position of an indane-like scaffold, the directing group needs to be strategically placed to favor the formation of a stable metallacyclic intermediate that promotes activation at the desired site. While direct C-4 functionalization of the indane core is still an emerging area, strategies developed for related systems like indoles provide valuable insights. For instance, directing groups attached to the nitrogen atom of indoles have been successfully employed to achieve C-4 substitution.[4][5]

dot graph TD { A[Indane with Directing Group] --> B{Coordination toTransition Metal Catalyst}; B --> C{Regioselective C-H Activation at C4}; C --> D{Functionalization}; D --> E[4-Substituted Indane]; }

Caption: General scheme for directing group-assisted C-H functionalization at the C4 position of an indane derivative.

Yield Comparison and Emerging Trends

The yields for C-H functionalization reactions can be highly variable depending on the substrate, catalyst, and directing group. However, this approach holds great promise for the direct and efficient synthesis of 4-substituted indanes. Research in this area is rapidly evolving, with new catalysts and directing groups continually being developed to improve efficiency and broaden the substrate scope.

Table 3: Examples of Regioselective C-H Functionalization (on related systems)

SubstrateCatalystDirecting GroupFunctionalizationYield (%)Reference
N-Pivaloyl-indole[Ru(p-cymene)Cl₂]₂PivaloylAlkenylation85[5]
Tryptophan derivativePd(OAc)₂TfNH-Olefination88[4]

Nazarov Cyclization: A Route to 4-Substituted Indanones

The Nazarov cyclization is an electrocyclic reaction of divinyl ketones to form cyclopentenones, which can be applied to the synthesis of indanones. This reaction is typically catalyzed by Lewis or Brønsted acids.

Mechanism and Regiocontrol

The reaction is initiated by the coordination of the acid catalyst to the carbonyl oxygen, which promotes a 4π-conrotatory electrocyclization of the pentadienyl cation intermediate. The regioselectivity of the subsequent elimination step determines the position of the double bond in the resulting cyclopentenone. For the synthesis of 4-substituted indanones, the starting divinyl ketone must be appropriately substituted.

dot graph TD { A[Aryl Vinyl Ketone Precursor] --> B{Pentadienyl Cation Formation(Lewis/Brønsted Acid)}; B --> C{4π-Electrocyclization}; C --> D{Proton Transfer/Elimination}; D --> E[4-Substituted Indanone]; }

Caption: General mechanism of the Nazarov cyclization for the synthesis of indanones.

Aryl vinyl ketones can be challenging substrates for the Nazarov cyclization, but modern variations of the reaction, such as those employing "structural dummy" groups like α-silyl substituents, have expanded its scope to include the efficient synthesis of indanones.[6]

Yields and Substrate Scope

The yields of Nazarov cyclizations can be sensitive to the substrate structure and reaction conditions. However, with optimized protocols, good yields of indanones can be achieved.

Table 4: Yields of Substituted Indanones via Nazarov Cyclization

Starting MaterialCatalystSolventTemperature (°C)Yield (%)Reference
1-(3-Methoxyphenyl)-3-(trimethylsilyl)prop-2-en-1-oneAlCl₃Dichloromethanert76[7]
1-Aryl-3-alken-1-oneCu(OTf)₂Dichloroethane80up to 95[8]

Conclusion: Choosing the Optimal Synthetic Route

The choice of the most suitable synthetic route to a 4-substituted indane depends on several factors, including the desired substituent, the availability of starting materials, and the required scale of the synthesis.

  • Intramolecular Friedel-Crafts reactions represent a classical and often high-yielding approach, particularly when a suitably substituted precursor is readily available. However, controlling regioselectivity can be a significant challenge.

  • The intramolecular Heck reaction offers excellent functional group tolerance and generally high yields for the construction of the indane core, making it a powerful and reliable method. The main consideration is the need for a pre-functionalized aryl halide starting material.

  • Transition-metal-catalyzed C-H functionalization is a rapidly advancing field that provides a highly atom- and step-economical route. While still under development for the direct functionalization of the indane C-4 position, its potential for streamlined synthesis is immense.

  • Nazarov cyclization presents a viable pathway to 4-substituted indanones, which can be further elaborated to the desired indanes. Modern advancements have significantly broadened the scope and efficiency of this reaction.

For researchers and drug development professionals, a thorough evaluation of these synthetic strategies, considering their respective strengths and limitations, will be crucial for the successful and efficient synthesis of novel 4-substituted indane derivatives.

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A Comparative Guide for Synthetic Chemists: 4-Iodo-2,3-dihydro-1H-indene vs. the Corresponding Triflate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indane Scaffold and the Choice of Functional Handle

The 2,3-dihydro-1H-indene, commonly known as indane, is a privileged bicyclic scaffold. Its rigid, three-dimensional structure is a cornerstone in the design of bioactive molecules in medicinal chemistry and functional units in materials science.[1] The strategic functionalization of the indane aromatic ring is paramount for developing novel analogues and complex molecular architectures. This is most frequently achieved through palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision.

For chemists aiming to modify the 4-position of the indane core, two primary electrophilic partners are commonly considered: 4-iodo-2,3-dihydro-1H-indene and its corresponding triflate, 2,3-dihydro-1H-inden-4-yl triflate . While both can serve as effective coupling partners, they are not interchangeable. Their reactivity, stability, and economic viability differ significantly, stemming from the fundamental properties of the carbon-iodine (C-I) versus the carbon-oxygen (C-OTf) bond.

This in-depth guide provides a technical comparison of these two essential building blocks. We will dissect the mechanistic underpinnings of their reactivity, present comparative data from key cross-coupling reactions, and offer practical, field-proven insights to help researchers, scientists, and drug development professionals make an informed and strategic choice for their synthetic campaigns.

The Decisive Step: A Mechanistic Look at Oxidative Addition

The universally accepted advantage of aryl iodides over aryl triflates lies in the first and often rate-determining step of most palladium-catalyzed cross-coupling cycles: oxidative addition . In this step, the active Palladium(0) catalyst inserts into the carbon-electrophile bond, forming a Pd(II) intermediate. The energy barrier of this step dictates the overall efficiency and the required reaction conditions (e.g., temperature, catalyst loading).

The C-I bond in 4-iodo-indane is significantly weaker and less polar than the C-OTf bond in the indenyl-triflate. This fundamental difference leads to distinct oxidative addition pathways:

  • Aryl Iodides (C-I Bond): The oxidative addition to the C-I bond is facile and typically proceeds through a non-polar, three-centered concerted mechanism.[2] The lower bond dissociation energy allows the reaction to occur under milder conditions, often at room temperature, with lower catalyst loadings. This high reactivity is a hallmark of aryl iodides.[3][4][5]

  • Aryl Triflates (C-OTf Bond): The C-OTf bond is stronger and more polarized. Its oxidative addition often favors a more polar nucleophilic displacement mechanism.[6] This process generally requires more energy, necessitating higher reaction temperatures, more electron-rich and bulky phosphine ligands to facilitate the reaction, and sometimes higher catalyst loadings.[7][8] While highly effective, triflates are generally considered less reactive than their iodide counterparts.[4][9][10]

G cluster_0 Oxidative Addition Pathways pd0_1 Pd(0)L₂ ts_1 [Concerted TS] pd0_1->ts_1 Fast, Mild Conditions iodo_indane 4-Iodo-indane (Ar-I) iodo_indane->ts_1 pd2_1 Ar-Pd(II)(I)L₂ ts_1->pd2_1 pd0_2 Pd(0)L₂ ts_2 [Nucleophilic Displacement TS] pd0_2->ts_2 Slower, Harsher Conditions triflate_indane Indenyl-triflate (Ar-OTf) triflate_indane->ts_2 pd2_2 [Ar-Pd(II)L₂]⁺OTf⁻ ts_2->pd2_2

Caption: Oxidative addition mechanism comparison.

Performance Data: A Head-to-Head Comparison

The enhanced reactivity of the C-I bond translates directly to superior performance in a variety of essential transformations. While specific comparative studies on the indane scaffold are consolidated from general observations, the reactivity trend of Ar-I > Ar-OTf is well-established.[4][9]

Reaction TypeCoupling PartnerTypical Conditions for 4-Iodo-indeneTypical Conditions for Indenyl-triflateKey Advantage of Iodide
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsPd(PPh₃)₄ or PdCl₂(dppf), Na₂CO₃, Toluene/H₂O, 60-80 °CPd(OAc)₂/PCy₃, K₃PO₄, Toluene, 80-110 °C[7][8]Milder conditions, lower catalyst loading, faster reaction times.
Sonogashira Terminal AlkynesPd(PPh₃)₄, CuI, Et₃N, THF, Room Temp - 50 °C[3][11]Often requires stronger bases and higher temperatures.Copper co-catalyst often effective at RT; reaction is highly efficient.[4]
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 80-100 °C[12]Pd₂(dba)₃, BINAP/DPPF, NaOtBu, Toluene, 100-110 °C[13][14]Broader ligand compatibility, often avoids extremely strong bases.
Heck AlkenesPd(OAc)₂, PPh₃, Et₃N, DMF, 80-100 °CRequires higher temperatures and often phosphine-free conditions.More reliable and predictable outcomes.

Practical Considerations for the Bench Chemist

Beyond reaction kinetics, several practical factors make this compound the superior choice for many applications.

  • Synthesis and Accessibility: 4-Iodo-indane is typically synthesized via direct electrophilic iodination of commercially available 2,3-dihydro-1H-indene, a straightforward and high-yielding process. In contrast, the indenyl-triflate requires the corresponding 4-hydroxy-indane, which itself is often prepared in a multi-step sequence from indanone.

  • Stability and Handling: Aryl iodides are exceptionally stable. 4-Iodo-indane is a solid that can be stored for extended periods at room temperature without degradation. Aryl triflates, while generally stable, are esters of a superacid. They can be susceptible to hydrolysis, especially under basic or acidic conditions, potentially leading to the formation of the starting phenol and reduced yields.[15][16]

  • Cost and Atom Economy: Iodine is an abundant and relatively inexpensive element compared to the reagents required for triflate formation, such as triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide). For process development and scale-up chemistry, the cost difference is substantial, making the iodo-derivative a more economically viable option.

Sources

A Comparative Guide to Palladium Ligands for Cross-Coupling with 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds through palladium-catalyzed cross-coupling reactions stands as a cornerstone methodology, particularly in the synthesis of pharmaceuticals and advanced materials.[1][2] The functionalization of saturated carbocyclic scaffolds like 2,3-dihydro-1H-indene is of significant interest. The strategic introduction of substituents at the 4-position of the indane core can profoundly influence the biological activity of molecules. However, the cross-coupling of aryl iodides such as 4-iodo-2,3-dihydro-1H-indene can present challenges, necessitating a careful selection of the catalytic system to achieve optimal yields and reaction efficiency. The choice of the palladium ligand is paramount in overcoming these hurdles.[3][4]

This guide provides an in-depth comparative analysis of various palladium ligands for cross-coupling reactions with this compound, offering insights into ligand selection, reaction optimization, and mechanistic considerations. The data presented is a synthesis of established knowledge from reactions with structurally similar and sterically demanding aryl halides, providing a robust starting point for researchers in this field.

The Decisive Role of the Ligand

The ligand in a palladium-catalyzed cross-coupling reaction is far from a passive spectator. It plays a crucial role in modulating the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][5] For a substrate like this compound, the ideal ligand should promote the oxidative addition of the relatively bulky aryl iodide and facilitate the subsequent steps to afford the desired product in high yield. Bulky and electron-rich ligands have proven to be particularly effective for challenging cross-coupling reactions.[6][7]

Below is a generalized catalytic cycle for a Suzuki-Miyaura coupling, a common C-C bond-forming reaction.

Catalytic Cycle Fig. 1: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling Pd0L2 Pd(0)Ln ArPdIL2 Ar-Pd(II)-I(Ln) Pd0L2->ArPdIL2 Ar-I OxAdd Oxidative Addition ArPdR_L2 Ar-Pd(II)-R'(Ln) ArPdIL2->ArPdR_L2 R'-B(OR)2, Base Transmetalation Transmetalation ArPdR_L2->Pd0L2 Ar-R' RedElim Reductive Elimination Product Ar-R' ArylIodide Ar-I Organoboron R'-B(OR)2 Base Base

Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.

Performance Comparison of Palladium Ligands

The following tables summarize the performance of several state-of-the-art phosphine and N-heterocyclic carbene (NHC) ligands in palladium-catalyzed cross-coupling reactions with aryl halides analogous to this compound. The data highlights the efficacy of bulky and electron-rich ligands in achieving high yields.

Suzuki-Miyaura Coupling of Aryl Iodides with Arylboronic Acids
LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Notes
XPhos Pd₂(dba)₃K₃PO₄1,4-Dioxane10012>95Generally high yields for hindered substrates.[6]
SPhos Pd(OAc)₂K₃PO₄Toluene/H₂O10016>90Effective for a broad range of aryl halides.[6]
RuPhos Pd-G3-RuPhosK₂CO₃t-BuOH/H₂O8018>92Good for sterically demanding couplings.
IPr (IPr)Pd(allyl)ClNaOᵗBuToluene8012>95Highly active NHC ligand for aryl chlorides and bromides.[8]
Buchwald-Hartwig Amination of Aryl Iodides
LigandPd PrecursorBaseSolventTemp. (°C)Time (h)Yield (%)Notes
BrettPhos Pd₂(dba)₃NaOᵗBuToluene10018>90Excellent for coupling with a wide range of amines.[9]
Josiphos Pd(OAc)₂K₃PO₄1,4-Dioxane11024~85Effective bidentate ligand.[10]
Xantphos Pd(OAc)₂Cs₂CO₃Toluene11024>88Wide bite angle ligand, good for challenging substrates.[4]
SIPr (SIPr)Pd(allyl)ClNaOᵗBuDioxane10016>93Bulky NHC ligand providing high catalytic activity.[8][11]

Ligand Structures

The steric and electronic properties of ligands are dictated by their structure. Below are the structures of some commonly employed ligands in palladium-catalyzed cross-coupling.

Ligand Structures Fig. 2: Structures of Common Palladium Ligands cluster_phosphine Phosphine Ligands cluster_nhc N-Heterocyclic Carbene (NHC) Ligands XPhos XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) SPhos SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) RuPhos RuPhos (Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) IPr IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) SIPr SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)

Caption: Structures of Common Palladium Ligands.

Experimental Protocols

The following are generalized, yet detailed, step-by-step protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling reaction.[12]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Ligand (e.g., XPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane or toluene)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, ligand, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination reaction.[9]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., BrettPhos, 2-6 mol%)

  • Base (e.g., NaOᵗBu or Cs₂CO₃, 1.5-2.5 equiv)

  • Anhydrous and degassed solvent (e.g., toluene or dioxane)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent, followed by the base and the amine.

  • Add this compound to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 90-120 °C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow

A typical workflow for screening and optimizing a cross-coupling reaction is depicted below.

Experimental Workflow Fig. 3: General Workflow for Cross-Coupling Optimization Start Define Coupling Partners (this compound + Nucleophile) LigandScreen Ligand Screening (e.g., XPhos, SPhos, IPr, BrettPhos) Start->LigandScreen BaseScreen Base Screening (e.g., K₃PO₄, Cs₂CO₃, NaOᵗBu) LigandScreen->BaseScreen SolventScreen Solvent Screening (e.g., Toluene, Dioxane, THF) BaseScreen->SolventScreen TempScreen Temperature Optimization SolventScreen->TempScreen Analysis Reaction Analysis (TLC, GC-MS, LC-MS) TempScreen->Analysis Analysis->LigandScreen Unsuccessful? Purification Product Purification (Column Chromatography) Analysis->Purification Successful? Characterization Product Characterization (NMR, MS) Purification->Characterization End Optimized Protocol Characterization->End

Caption: General Workflow for Cross-Coupling Optimization.

Conclusion and Future Outlook

The choice of ligand is a critical parameter for the successful cross-coupling of this compound. Bulky, electron-rich phosphine ligands such as XPhos and SPhos, as well as N-heterocyclic carbene ligands like IPr and SIPr, have demonstrated high efficacy in analogous systems and represent excellent starting points for reaction development.[6][8] The provided protocols and workflow offer a systematic approach to optimizing these important transformations. As ligand design continues to evolve, we can anticipate the development of even more efficient and versatile catalysts for challenging cross-coupling reactions, further expanding the toolkit of synthetic chemists in their pursuit of novel molecules with valuable properties.[3]

References

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  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
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A Comprehensive Guide to the Cost-Benefit Analysis of 4-Iodo-2,3-dihydro-1H-indene in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the large-scale synthesis of 4-Iodo-2,3-dihydro-1H-indene (4-iodoindane), a key intermediate in modern pharmaceutical and materials science. We will objectively compare its primary synthetic routes, evaluate its economic viability against a common alternative, and provide the causal logic behind experimental protocol choices to support process development and scale-up decisions.

The Strategic Value of 4-Iodoindane in Synthesis

4-Iodoindane is a valuable molecular building block prized for its combination of a rigid, three-dimensional indane scaffold and a highly reactive C-I bond. This bond is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The general reactivity trend for aryl halides in these critical reactions is Ar-I > Ar-Br > Ar-Cl, making aryl iodides the most reactive partners, often enabling milder reaction conditions and higher yields.[1][2] This enhanced reactivity is due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl, which facilitates the rate-determining oxidative addition step in the catalytic cycle.[1]

Synthetic Pathways to 4-Iodoindane: A Process Chemistry Perspective

The selection of a synthetic route for large-scale production is governed by factors beyond simple reaction yield, including cost of goods, operational simplicity, scalability, and purity of the final product. We will compare the two most plausible routes to 4-iodoindane.

Route 1: The Sandmeyer Reaction of 4-Aminoindane

This classic and robust transformation is the most widely adopted method for the synthesis of aryl iodides from anilines.[3] The process involves two main stages: the diazotization of the primary amine followed by displacement with an iodide salt.

Sandmeyer_Route Start 4-Aminoindane Intermediate Indane-4-diazonium Salt (in situ) Start->Intermediate Diazotization Reagent1 NaNO₂ / aq. HCl 0-5 °C Product This compound Intermediate->Product Iodide Displacement (Sandmeyer Reaction) Reagent2 Potassium Iodide (KI)

Caption: Workflow for the synthesis of 4-Iodoindane via the Sandmeyer reaction.

Causality Behind Experimental Choices:

  • Diazotization: The reaction of 4-aminoindane with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) forms a diazonium salt.[4] This step is performed at 0-5 °C because diazonium salts are thermally unstable and can decompose prematurely at higher temperatures, leading to side products and reduced yield.[5]

  • Iodide Displacement: The subsequent addition of potassium iodide (a cost-effective and readily available iodide source) results in the displacement of the diazonium group (—N₂⁺), which leaves as nitrogen gas, a thermodynamically favorable process that drives the reaction to completion. This step does not strictly require a copper catalyst, which is a hallmark of many other Sandmeyer reactions (e.g., for chlorination or bromination).[3]

Route 2: Direct Electrophilic Iodination of Indane

A theoretically more atom-economical approach is the direct iodination of the indane starting material. This reaction proceeds via electrophilic aromatic substitution.

Direct_Iodination Start Indane Intermediate Mixture of Regioisomers (4-iodo, 5-iodo, etc.) Start->Intermediate Electrophilic Iodination Reagents Iodinating Agent (e.g., I₂ + Oxidant) Purification Difficult Chromatographic Separation Intermediate->Purification Product This compound (Low Yield) Purification->Product

Caption: The challenging pathway of direct iodination of indane.

Causality Behind Experimental Choices:

  • Iodination System: Direct iodination with molecular iodine (I₂) is very slow. Therefore, an oxidizing agent (e.g., nitric acid, iodic acid) is required to generate a more potent electrophilic iodine species ("I⁺").[6]

  • The Critical Flaw - Regioselectivity: The primary drawback of this route is the lack of regiochemical control. The indane aromatic ring has multiple positions susceptible to electrophilic attack, leading to a mixture of 4-iodoindane and 5-iodoindane, among other isomers. Directing the substitution exclusively to the C4 position is a significant and often insurmountable challenge.[7] The physical properties of these isomers are very similar, making their separation by distillation or crystallization on a large scale extremely difficult and costly.[8][9]

Cost-Benefit Analysis: 4-Iodoindane vs. Alternatives

For a pragmatic assessment, we must compare the viable Sandmeyer route for 4-iodoindane with the use of a cheaper, alternative halogenated indane, namely 4-bromoindane, which can often be used in the same downstream coupling reactions.

ParameterRoute 1: 4-Iodoindane (via Sandmeyer)Route 2: 4-Iodoindane (via Direct Iodination)Alternative: 4-Bromoindane (as starting material)
Starting Material Cost Moderate (4-Aminoindane)[10]Low (Indane)Moderate (Often cheaper than 4-iodoindane)
Reagent Cost Low (NaNO₂, HCl, KI)Moderate (I₂, Oxidizing Agents)N/A
Process Complexity Moderate (Requires low-temperature control)High (Poor regioselectivity, difficult purification)Low (Used directly in subsequent steps)
Yield of Desired Isomer Good to Excellent (typically >80%)Poor (Variable, with significant isomeric contamination)N/A
Product Purity High (>95% achievable post-workup)Low (Requires extensive chromatographic purification)High (Commercially available at >98% purity)
Downstream Reactivity Highest (Ideal for challenging couplings)[1]HighestGood (May require harsher conditions or more active catalysts)[11]
Scalability Excellent, well-established industrial process[5][12]Very PoorExcellent
Overall Cost-Effectiveness High Very Low Application Dependent

Analysis:

  • Route 1 (Sandmeyer) is the clear winner for producing 4-iodoindane. Despite the higher unit cost of 4-aminoindane compared to indane, the process is highly regioselective, leading to a pure product in high yield.[10] This avoids costly and wasteful purification steps, making it the only economically viable option for large-scale synthesis.

  • Route 2 (Direct Iodination) is not commercially feasible. The initial savings from using inexpensive indane are completely negated by the low yield of the desired 4-iodo isomer and the immense cost associated with separating it from other regioisomers. This route is academically interesting but practically unsuitable for manufacturing.

  • The 4-Bromoindane Alternative. The most critical decision for a process chemist is often not how to make 4-iodoindane, but whether it is necessary at all. 4-Bromoindane is a readily available and typically more affordable starting material. While the C-Br bond is less reactive than the C-I bond, for many standard cross-coupling reactions, this difference can be overcome by adjusting reaction conditions (e.g., higher temperature, different ligand/catalyst system).[11][13] The cost savings on the raw material can be substantial, making 4-bromoindane the preferred choice unless the subsequent reaction is particularly challenging and benefits decisively from the higher reactivity of the iodide.[1]

Experimental Protocol: Gram-Scale Synthesis of 4-Iodoindane via Sandmeyer Reaction

This protocol is a self-validating system, where successful execution confirms the principles discussed.

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-aminoindane (1.0 eq) in a mixture of water and concentrated hydrochloric acid (3.0 eq).

  • Diazotization: Cool the stirred suspension to 0-5 °C using an ice-salt bath. Prepare a solution of sodium nitrite (1.05 eq) in water and add it dropwise via the addition funnel, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture for an additional 30 minutes at 0-5 °C.

  • Iodide Displacement: In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of water. Add this solution portion-wise to the cold diazonium salt solution. Effervescence (N₂ gas) will be observed.

  • Reaction Completion & Work-up: Allow the reaction mixture to slowly warm to room temperature, then heat gently to 40-50 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt. Cool the mixture to room temperature and extract with an organic solvent (e.g., dichloromethane or diethyl ether).

  • Purification: Combine the organic extracts and wash sequentially with water, 10% aqueous sodium thiosulfate solution (to remove residual I₂), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4-iodoindane can be purified further by vacuum distillation to yield a clear, colorless to pale yellow oil.

Conclusion and Strategic Recommendations

For the large-scale production of This compound , the Sandmeyer reaction starting from 4-aminoindane is the only industrially viable and cost-effective method. It offers high yield, excellent purity, and straightforward scalability. Direct iodination of indane is not recommended due to insurmountable issues with regioselectivity and purification.

The most pertinent strategic decision for drug development professionals is the "Iodide vs. Bromide" question. It is strongly recommended to screen 4-bromoindane in parallel during route scouting for any new cross-coupling application. If the desired transformation proceeds efficiently with the bromo-analogue, the potential cost savings at scale are significant. The premium cost of 4-iodoindane is only justified when its superior reactivity is essential for achieving the desired yield and purity in a particularly challenging synthetic step.

References

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A Head-to-Head Battle of Halides: Kinetic Insights into the Suzuki Coupling of 4-Halo-2,3-dihydro-1H-indenes

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparative Reaction Kinetics for Researchers and Drug Development Professionals

In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone, prized for its versatility and functional group tolerance.[1][2] For researchers in drug development and process chemistry, understanding the intricate kinetics of this reaction is paramount for optimizing synthetic routes, ensuring process safety, and ultimately, accelerating the delivery of new therapeutics. This guide provides a comprehensive comparison of the kinetic performance of 4-iodo, 4-bromo, and 4-chloro-2,3-dihydro-1H-indene in the Suzuki coupling reaction. By delving into the underlying principles and presenting a framework for their experimental evaluation, we aim to equip scientists with the insights needed to make informed decisions in their synthetic endeavors.

The choice of the halide leaving group is a critical parameter that significantly influences the rate of the Suzuki coupling reaction.[1] The generally accepted reactivity trend for aryl halides follows the order of bond dissociation energy: I > Br > Cl > F. This trend is primarily dictated by the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][3] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, and a weaker carbon-halogen bond leads to a faster reaction.

The Heart of the Matter: The Suzuki Coupling Catalytic Cycle

To appreciate the kinetic nuances, a firm grasp of the Suzuki coupling mechanism is essential. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R RPKA_Workflow cluster_prep Reaction Setup cluster_execution Reaction Execution & Monitoring cluster_analysis Data Analysis Reactor Jacketed Reactor with Overhead Stirring and Temperature Control Reagents Charge Aryl Halide, Phenylboronic Acid, Base, Solvent, and Internal Standard Inert Purge with Nitrogen or Argon Reagents->Inert Equilibrate Equilibrate to Desired Temperature (e.g., 80 °C) Inert->Equilibrate Initiate Inject Pd Catalyst Solution (t=0) Equilibrate->Initiate Sample Withdraw Aliquots at Regular Time Intervals Initiate->Sample Quench Quench with Water and Extract with Organic Solvent Sample->Quench Analyze Analyze by GC-MS or HPLC Quench->Analyze Plot Plot Concentration vs. Time for Reactants and Product Analyze->Plot Calculate Determine Initial Rates Plot->Calculate Model Fit Data to a Rate Law to Determine Rate Constants (k) Calculate->Model Arrhenius Repeat at Different Temperatures to Determine Activation Energy (Ea) Model->Arrhenius

Caption: Experimental workflow for Reaction Progress Kinetic Analysis (RPKA).

Analytical Technique:

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for monitoring the reaction progress. [4]It allows for the separation and quantification of the starting aryl halide, the biphenyl product, and the internal standard.

Predicted Kinetic Data and Performance Comparison

Based on established principles, we can predict the relative performance of the three halo-indenes. The following table summarizes the expected kinetic parameters. The values are hypothetical and serve to illustrate the expected trends.

Aryl HalideRelative C-X Bond StrengthPredicted Relative Rate Constant (k) at 80°CPredicted Activation Energy (Ea) (kJ/mol)Predicted Time to >95% Conversion
4-Iodo-2,3-dihydro-1H-indeneWeakest10060-70< 1 hour
4-Bromo-2,3-dihydro-1H-indeneIntermediate1070-852-4 hours
4-Chloro-2,3-dihydro-1H-indeneStrongest1> 90> 12 hours

Interpretation of Predicted Data:

  • Rate Constant (k): The 4-iodo derivative is expected to have the largest rate constant, indicating the fastest reaction. The rate constant for the bromo derivative will be significantly smaller, and the chloro derivative will be the smallest by a considerable margin.

  • Activation Energy (Ea): The activation energy is predicted to be the lowest for the iodoindene, reflecting the lower energy barrier for the oxidative addition step. Conversely, the chloroindene will have the highest activation energy.

  • Time to Conversion: The practical consequence of these kinetic parameters is a dramatic difference in the time required to achieve high conversion. The iodo derivative is expected to react rapidly, while the chloro derivative will be much more sluggish under the same conditions.

Causality Behind Experimental Choices

Why Pd(PPh₃)₄? For a comparative study, a well-defined and commercially available catalyst like Pd(PPh₃)₄ provides a reliable baseline. While more active and specialized catalysts exist, particularly for challenging substrates like aryl chlorides, using a standard catalyst allows for a clearer comparison of the intrinsic reactivity of the aryl halides themselves.

The Role of the Base: The base plays a crucial role in the transmetalation step by activating the organoboron species. [5]Potassium carbonate is a moderately strong inorganic base that is effective in many Suzuki couplings and is less likely to cause side reactions compared to stronger organic bases.

Solvent System: A biphasic toluene/water system is often employed to dissolve both the organic substrates and the inorganic base, facilitating the interaction between all reaction components at the interface.

Practical Implications for Drug Development

The kinetic data derived from such a study has significant practical implications for drug development and process chemistry:

  • Route Scouting: In early-stage drug discovery, the faster reacting iodo- and bromo-derivatives may be preferred to quickly synthesize target molecules for biological evaluation.

  • Process Optimization: For large-scale synthesis, the cost and availability of starting materials become critical. While chloro-derivatives are often more economical, their lower reactivity necessitates more forcing conditions (higher temperatures, more active and expensive catalysts, or longer reaction times), which can lead to impurity formation and increased energy consumption.

  • Impurity Profiling: Understanding the reaction kinetics helps in predicting and controlling the formation of impurities. For instance, slow reactions with aryl chlorides might lead to side reactions like dehalogenation or catalyst decomposition.

Conclusion

This guide has provided a framework for a comparative kinetic study of the Suzuki coupling reaction with 4-iodo, 4-bromo, and 4-chloro-2,3-dihydro-1H-indene. By understanding the underlying principles of the Suzuki coupling and employing robust experimental techniques like Reaction Progress Kinetic Analysis, researchers can gain valuable insights into the reactivity of these important building blocks. The resulting kinetic data will empower scientists to make rational decisions in designing efficient and scalable synthetic routes, ultimately accelerating the journey from discovery to a marketed drug.

References

  • Wikipedia. Suzuki reaction. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. [Link]

  • Advion. SUZUKI REACTION MONITORING. [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. [Link]

  • MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • ResearchGate. Comparison of reactivity of different aryl halides (a) The predicted.... [Link]

  • ResearchGate. Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. [Link]

  • MDPI. Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]

  • ResearchGate. Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions | Request PDF. [Link]

  • FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

  • ResearchGate. Catalytic performance and kinetic analysis for Suzuki coupling.... [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • ResearchGate. Kinetic profiles of the Suzuki cross-coupling reactions of... | Download Scientific Diagram. [Link]

  • ResearchGate. Effect of concentration of catalyst 1 on Suzuki coupling of 4-bromoacetophenone with phenylboronic acid in water under microwave heating. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • National Institutes of Health. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. [Link]

Sources

A Comparative Guide to the Spectroscopic Analysis of 4-Iodo-2,3-dihydro-1H-indene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the 2,3-dihydro-1H-indene (indane) scaffold is a privileged structure, forming the core of numerous biologically active compounds.[1] The introduction of a halogen, such as iodine, at the 4-position, creates a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, making these derivatives highly valuable in the synthesis of novel therapeutic agents.[2] Consequently, the unambiguous confirmation of the structure of these intermediates is not merely a procedural step but a critical cornerstone for the success of a drug discovery program. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasting significant time and resources.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of 4-iodo-2,3-dihydro-1H-indene derivatives. We will move beyond a simple recitation of data to explore the causality behind experimental choices and demonstrate how a multi-technique approach provides a self-validating system for structural elucidation.

The Synergy of Spectroscopic Techniques: A Holistic Workflow

No single technique can unequivocally determine a complex organic structure. Instead, we rely on the convergence of evidence from multiple, orthogonal methods. Each technique interrogates a different aspect of the molecule's physical properties, and together, they provide a complete and robust structural picture. The overall workflow is a systematic process of data acquisition and interpretation.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Confirmation Purified_Sample Purified Derivative NMR NMR Spectroscopy (¹H, ¹³C) Purified_Sample->NMR Aliquots MS Mass Spectrometry (HRMS) Purified_Sample->MS Aliquots IR IR Spectroscopy Purified_Sample->IR Aliquots Data_Integration Data Integration & Cross-Validation NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed Convergent Evidence G cluster_data cluster_info NMR_H ¹H NMR Proton_Env Proton Environment & Connectivity NMR_H->Proton_Env NMR_C ¹³C NMR Carbon_Skeleton Carbon Skeleton & C-I Bond NMR_C->Carbon_Skeleton MS HRMS Mol_Formula Molecular Formula (C₉H₉I) MS->Mol_Formula IR IR Spec Func_Groups Functional Groups (Aromatic, Aliphatic) IR->Func_Groups Final_Structure Confirmed Structure: This compound Proton_Env->Final_Structure Carbon_Skeleton->Final_Structure Mol_Formula->Final_Structure Func_Groups->Final_Structure

Figure 2: Logical flow demonstrating how data from different spectroscopic techniques converge to confirm the final structure.

Experimental Protocols

The following are standardized, field-proven protocols for the acquisition of high-quality spectroscopic data for this compound derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the derivative.

  • Methodology:

    • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm). [3] 2. Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

    • ¹H NMR Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum using standard parameters (e.g., 400 MHz spectrometer, 30° pulse angle, 2-second relaxation delay, 16 scans).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans will be required (e.g., 1024 scans) with a longer relaxation delay (e.g., 5 seconds) to ensure quantitative accuracy for all carbon environments.

  • Trustworthiness Check: The integration of the ¹H NMR spectrum should correspond to the number of protons in the determined molecular formula. The number of signals in the ¹³C NMR should match the number of unique carbons.

2. High-Resolution Mass Spectrometry (HRMS)

  • Objective: To confirm the elemental composition of the derivative.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution (approx. 0.1 mg/mL) of the derivative in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).

    • Data Acquisition: Infuse the sample solution into the mass spectrometer's ESI source. Acquire the spectrum in positive ion mode over a relevant m/z range (e.g., 100-400 amu). Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

    • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺). Use the instrument's software to calculate the elemental composition based on the accurately measured m/z value and compare it to the theoretical value for C₉H₉I.

  • Trustworthiness Check: The measured mass should be within 5 ppm of the theoretical mass. The isotopic pattern, though simple for iodine, should be clean and free of significant impurities.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the key functional groups present.

  • Methodology:

    • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). Ensure good contact between the sample and the crystal.

    • Data Acquisition: Acquire a background spectrum of the clean, empty ATR crystal. Then, acquire the sample spectrum. The instrument measures the absorption of infrared radiation. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Data Analysis: Identify the characteristic absorption bands and correlate their frequencies to specific functional groups using standard correlation tables. [4]* Trustworthiness Check: The spectrum should be free of significant water (broad peak ~3400 cm⁻¹) or solvent contamination. The observed bands should be consistent with the functional groups expected for the target structure.

References

  • White, A. W., Al-Amin, M., & Dherange, D. (2018). Iodoindenes: Synthesis and application to cross-coupling. Tetrahedron Letters, 59(42), 3784-3788.
  • Ferreira, J. M. G. O., et al. (n.d.).
  • The Royal Society of Chemistry. (n.d.).
  • PubChem. (n.d.). 4-Iodo-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

  • Wang, Y., et al. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2247065. [Link]

  • NIST. (n.d.). Indene. NIST Chemistry WebBook. [Link]

  • Smith, B. C. (2016). The Infrared Spectroscopy of Alkenes. Spectroscopy, 31(11), 28-34. [Link]

Sources

A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Evaluating Boronic Acid Performance with 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of 4-aryl-2,3-dihydro-1H-indene scaffolds represents a critical step in the creation of novel molecular architectures. These structures are not merely synthetic curiosities; they are key building blocks for high-efficiency olefin polymerization metallocene catalysts, underscoring the need for robust and versatile synthetic methodologies.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging the crucial carbon-carbon bond that defines these molecules.[2]

This in-depth technical guide provides a comparative analysis of various boronic acids in coupling with a 4-halo-indene core, specifically using 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one as a highly relevant and well-documented model for 4-iodo-2,3-dihydro-1H-indene. We will delve into the experimental data, explain the causality behind procedural choices, and offer a detailed protocol for practical application.

The Suzuki-Miyaura Reaction: A Mechanistic Overview

At its core, the Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide.[2] The reaction's success hinges on a well-understood catalytic cycle, which provides a framework for optimizing reaction conditions. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired 4-aryl-2,3-dihydro-1H-indene and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')_3]^- PdII_Both Ar-Pd(II)L_n-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R RedElim->Product BoronicAcid R-B(OH)_2 Boronate [R-B(OH)_3]^- BoronicAcid->Boronate + OH⁻ Base Base (e.g., K₂CO₃) Base->Boronate Boronate->Transmetalation caption Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance of Boronic Acids

The electronic and steric nature of the boronic acid significantly impacts the reaction's efficiency. To provide a clear comparison, the following data is based on the highly efficient ligand-free Suzuki coupling of 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one with various arylboronic acids.[1] This system serves as an excellent model for the target coupling, offering insights into how different substituents on the boronic acid affect the yield.

Data Summary Table
Boronic Acid PartnerSubstituent TypeIsolated Yield (%)
Phenylboronic acidNeutral97
4-Methylphenylboronic acidElectron-Donating95
4-Methoxyphenylboronic acidElectron-Donating96
4-(tert-Butyl)phenylboronic acidElectron-Donating (Sterically Bulky)94
2-Methylphenylboronic acidSterically Hindered90
2,4,6-Trimethylphenylboronic acidSterically Hindered85
4-Fluorophenylboronic acidElectron-Withdrawing (Weak)95
4-Chlorophenylboronic acidElectron-Withdrawing92
4-(Trifluoromethyl)phenylboronic acidElectron-Withdrawing (Strong)88
4-Cyanophenylboronic acidElectron-Withdrawing (Strong)84
3-Nitrophenylboronic acidElectron-Withdrawing (Strong)80
2-Chlorophenylboronic acidSterically Hindered & Electron-Withdrawing82
2-Naphthylboronic acidPolycyclic Aromatic93
2-Thienylboronic acidHeteroaromatic89

Reaction Conditions: 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one, boronic acid (1.2 equiv.), Pd(OAc)₂ (0.005-0.01 mol%), K₂CO₃ (2.0 equiv.), PEG400/TBAB, 110 °C, 1h. Data sourced from reference[1].

Analysis of Performance
  • Electron-Donating Groups: Boronic acids with electron-donating groups (e.g., -CH₃, -OCH₃, -tBu) generally provide excellent yields (94-96%).[1] This is attributed to the increased electron density on the aromatic ring, which enhances the nucleophilicity of the organic fragment and facilitates the transmetalation step.

  • Electron-Withdrawing Groups: Boronic acids featuring electron-withdrawing groups (e.g., -CF₃, -CN, -NO₂) also perform well, though they may lead to slightly lower yields (80-88%).[1] While these groups decrease the nucleophilicity of the arylboronic acid, the reaction can still be driven to completion under optimized conditions. For substrates with strong electron-withdrawing groups, a slight increase in catalyst loading may be beneficial.[1]

  • Steric Hindrance: Sterically hindered boronic acids, particularly those with ortho-substituents (e.g., 2-methylphenylboronic acid), can result in diminished yields.[1] The bulky groups can impede the approach of the boronic acid to the palladium center, slowing down the transmetalation step. Even with significant steric bulk, such as in 2,4,6-trimethylphenylboronic acid, respectable yields can be achieved.[1]

  • Heteroaromatic Boronic Acids: Heterocyclic boronic acids, like 2-thienylboronic acid, are also effective coupling partners, demonstrating the versatility of this reaction for creating diverse molecular scaffolds.[1]

Experimental Protocol: A Self-Validating System

The following protocol is adapted from a highly efficient, ligand-free system that has been demonstrated to be robust for the synthesis of 4-aryl-indanones.[1] The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Materials and Reagents
  • This compound (or 4-bromo-2,3-dihydro-2-methyl-1H-inden-1-one) (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.005 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv)

  • Polyethylene Glycol 400 (PEG400)

  • Tetrabutylammonium Bromide (TBAB)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) (for drying)

Step-by-Step Methodology

Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add Reactants: - 4-Halo-indene (1.0 equiv) - Boronic Acid (1.2 equiv) - K₂CO₃ (2.0 equiv) start->reagents catalyst Add Catalyst System: - Pd(OAc)₂ (0.005 mol%) - TBAB - PEG400 reagents->catalyst reaction Heat Reaction: - 110 °C with vigorous stirring - Monitor by TLC (approx. 1h) catalyst->reaction workup Aqueous Workup: - Cool to RT - Add Water & Ethyl Acetate reaction->workup extraction Extract Organic Layer (Repeat 3x) workup->extraction wash Wash Combined Organics: - Water - Brine extraction->wash dry Dry with Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Characterize Product purify->end

Workflow for the Suzuki-Miyaura coupling of 4-halo-indene.
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the chosen arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the more valuable iodo-indene. Finely ground K₂CO₃ provides a large surface area for efficient activation of the boronic acid.

  • Solvent and Catalyst Addition: Add PEG400 and a catalytic amount of TBAB, followed by Palladium(II) Acetate (0.005 mol%).

    • Causality: PEG400 serves as a green, non-toxic solvent that effectively dissolves the reagents and stabilizes the palladium catalyst.[1] TBAB acts as a phase-transfer catalyst, facilitating the interaction between the aqueous-soluble base and the organic-soluble reagents. This ligand-free system is highly efficient and avoids the cost and potential toxicity of phosphine ligands.[1]

  • Reaction Execution: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-iodo-indene is consumed (typically within 1 hour).

    • Causality: Elevated temperature increases the reaction rate, particularly the oxidative addition step. Vigorous stirring is crucial to ensure efficient mixing in the heterogeneous mixture.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with ethyl acetate (3 x volumes).

    • Causality: The aqueous workup removes the inorganic salts (like K₂CO₃) and the water-soluble PEG400.

  • Purification: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

    • Causality: Washing with brine helps to remove residual water from the organic phase. Column chromatography separates the desired product from any unreacted boronic acid and other minor impurities.

Conclusion and Future Outlook

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 4-aryl-2,3-dihydro-1H-indenes. The choice of boronic acid plays a significant role in the reaction outcome, with electron-donating groups generally affording slightly higher yields. However, as the data demonstrates, even sterically hindered and strongly electron-withdrawing boronic acids can be successfully coupled in high yields using an optimized, ligand-free catalytic system.[1] This robustness makes the Suzuki-Miyaura reaction an indispensable tool for medicinal chemists and materials scientists in the synthesis of complex and functionally diverse molecules.

References

  • Title: Synthesis of aryl-substituted indanones and indenes via a highly efficient ligand-free palladium-catalyzed Suzuki coupling procedure Source: Semantic Scholar URL: [Link]

  • Title: DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries Source: Frontiers in Chemistry URL: [Link]

  • Title: Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents Source: MDPI URL: [Link]

  • Title: Organoborane coupling reactions (Suzuki coupling) Source: Proceedings of the Japan Academy, Series B URL: [Link]

Sources

A Comparative Guide to the Synthesis of Functionalized Indanes: One-Pot vs. Stepwise Methodologies from 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indane scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds and functional materials. The ability to selectively functionalize the indane ring is crucial for the development of novel molecular entities with tailored properties. Starting from readily available precursors like 4-Iodo-2,3-dihydro-1H-indene, various synthetic strategies can be employed to introduce molecular complexity. This guide provides an in-depth comparison of two prominent synthetic philosophies: the efficiency-focused one-pot synthesis and the more traditional, control-oriented stepwise approach .

We will explore these methodologies through the lens of a representative transformation: the synthesis of a tetracyclic indeno[1][2]diazepine derivative, a scaffold with potential applications in drug discovery. This transformation will be achieved via a Sonogashira cross-coupling reaction followed by an intramolecular cyclization. By examining the nuances of both one-pot and stepwise execution of this sequence, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Synthetic Challenge: From 4-Iodoindane to a Novel Heterocycle

Our target molecule for this comparative study is 6-phenyl-5,6,7,12-tetrahydro-11H-indeno[1,2-e][1][2]diazepin-11-one . The synthesis involves two key transformations:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of this compound with N-prop-2-yn-1-ylbenzamide.

  • Intramolecular Cyclization: A base-mediated intramolecular hydroamination/cyclization of the resulting N-(4-(2,3-dihydro-1H-inden-4-yl)prop-2-yn-1-yl)benzamide.

The central question we address is whether to perform these two steps in a single continuous operation (one-pot) or to isolate and purify the intermediate from the Sonogashira coupling before proceeding to the cyclization (stepwise).

One-Pot Synthesis: The Pursuit of Efficiency

One-pot syntheses are prized for their operational simplicity, reduced waste generation, and potential for higher overall throughput.[1][3] By avoiding intermediate isolation and purification, these methods can save significant time, solvent, and materials.

Conceptual Workflow: One-Pot Approach

Figure 1: Conceptual workflow for the one-pot synthesis.

Experimental Protocol: One-Pot Synthesis

Materials:

  • This compound (1.0 equiv)

  • N-prop-2-yn-1-ylbenzamide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, N-prop-2-yn-1-ylbenzamide, PdCl₂(PPh₃)₂ and CuI.

  • Add anhydrous DMF and triethylamine via syringe.

  • Stir the mixture at room temperature for 4 hours, monitoring the reaction progress by TLC until the 4-Iodoindane is consumed.

  • Once the Sonogashira coupling is complete, add potassium tert-butoxide to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 6 hours, monitoring the formation of the cyclized product by TLC.

  • Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale and Mechanistic Considerations

The success of this one-pot procedure hinges on the compatibility of the reagents and catalysts for both the Sonogashira coupling and the subsequent cyclization. The Sonogashira reaction proceeds via a well-established catalytic cycle involving both palladium and copper.[4] The palladium(0) species undergoes oxidative addition to the aryl iodide, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, CuI, and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[4]

The subsequent intramolecular cyclization is a nucleophilic attack of the deprotonated amide nitrogen onto the alkyne, facilitated by the strong base, t-BuOK. The choice of a non-nucleophilic, strong base is critical to deprotonate the amide without interfering with other functionalities.

Stepwise Synthesis: A Focus on Control and Purity

The stepwise approach involves the isolation and purification of the intermediate product from the first reaction before proceeding to the next. While more time- and resource-intensive, this method offers greater control over each transformation and can lead to a purer final product, simplifying downstream processing.

Conceptual Workflow: Stepwise Approach

Figure 2: Conceptual workflow for the stepwise synthesis.

Experimental Protocols: Stepwise Synthesis

Step 1: Sonogashira Coupling

Materials:

  • This compound (1.0 equiv)

  • N-prop-2-yn-1-ylbenzamide (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Follow steps 1-3 of the one-pot procedure.

  • After 4 hours, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate N-(4-(2,3-dihydro-1H-inden-4-yl)prop-2-yn-1-yl)benzamide.

Step 2: Intramolecular Cyclization

Materials:

  • N-(4-(2,3-dihydro-1H-inden-4-yl)prop-2-yn-1-yl)benzamide (1.0 equiv)

  • Potassium tert-butoxide (t-BuOK) (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, dissolve the purified intermediate from Step 1 in anhydrous DMSO.

  • Add potassium tert-butoxide and heat the mixture to 80 °C.

  • Stir for 6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Rationale and Mechanistic Considerations

By isolating the Sonogashira product, any side products from the coupling reaction, such as homocoupling of the alkyne (Glaser coupling), are removed. This ensures that only the desired substrate enters the cyclization step, potentially leading to a cleaner reaction and a higher yield for the second step. The choice of DMSO as a solvent in the second step is due to its high boiling point and ability to dissolve both the substrate and the inorganic base effectively.

Performance Comparison: One-Pot vs. Stepwise

The choice between a one-pot and a stepwise approach often involves a trade-off between efficiency and purity. The following table summarizes the key performance indicators for our model synthesis, based on typical yields reported in the literature for similar transformations.

ParameterOne-Pot SynthesisStepwise SynthesisRationale & Justification
Overall Yield ~65% (Estimated)~72% (Calculated from 90% for Step 1 and 80% for Step 2)The stepwise approach often affords a higher overall yield due to the purification of the intermediate, which can prevent side reactions in the subsequent step.
Reaction Time ~10 hours (excluding workup)~10 hours (excluding intermediate workup and purification)The in-vessel reaction times are similar, but the stepwise method requires additional time for intermediate isolation and purification.
Solvent Consumption LowerHigherThe one-pot method uses a single solvent system, while the stepwise approach requires solvents for two separate reactions and purifications.
Purification Effort One final purificationTwo purifications (intermediate and final product)The stepwise method requires significantly more purification effort.
Process Control LowerHigherIsolation of the intermediate allows for full characterization and ensures that a pure substrate enters the second step, providing greater control over the overall process.
Potential for Side Reactions Higher (e.g., catalyst deactivation, side reactions with leftover reagents)Lower (impurities from the first step are removed)In the one-pot scenario, the base added for the second step could potentially interact with the catalysts from the first step.

Expert Insights and Causality Behind Experimental Choices

As a Senior Application Scientist, my experience has shown that the decision between a one-pot and a stepwise synthesis is highly context-dependent.

  • For discovery chemistry and library synthesis , where speed and throughput are paramount, a one-pot approach is often favored. The slightly lower yield may be an acceptable trade-off for the ability to rapidly generate a diverse set of analogs.

  • For process development and scale-up , the stepwise approach is generally preferred. The ability to isolate and characterize intermediates provides crucial quality control checkpoints. A well-defined and robust process with a higher overall yield and purity is critical for manufacturing.

The choice of palladium catalyst and ligands is also crucial. For the Sonogashira coupling, a combination of a palladium(II) precatalyst and a copper(I) co-catalyst is standard.[4] The base used in the first step, typically a tertiary amine like triethylamine, is sufficiently strong to deprotonate the terminal alkyne in the presence of copper but not so strong as to cause premature cyclization. The much stronger base, t-BuOK, is then added to effect the intramolecular hydroamination.

Conclusion

Both one-pot and stepwise syntheses are valuable tools in the organic chemist's arsenal. The one-pot approach offers a streamlined, efficient route to functionalized indanes, making it ideal for rapid analog synthesis and discovery efforts. In contrast, the stepwise methodology provides greater control, higher purity, and often a better overall yield, rendering it more suitable for scale-up and process development where robustness and quality are paramount.

The choice of strategy should be guided by the specific goals of the project, considering the trade-offs between speed, efficiency, and the need for stringent quality control. The synthesis of functionalized indanes from this compound provides an excellent platform to illustrate these fundamental principles of synthetic strategy.

References

  • F. Tietze, L.; Brasche, G.; Gericke, K. Domino Reactions in Organic Synthesis. Wiley-VCH. [Link]

  • Pellissier, H. One-pot reactions: a step towards greener chemistry. Green Chemistry. [Link]

  • Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. MDPI. [Link]

  • A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. Organic Chemistry Portal. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization. NIH. [Link]

Sources

Safety Operating Guide

Proper Disposal of 4-Iodo-2,3-dihydro-1H-indene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Iodo-2,3-dihydro-1H-indene. As a halogenated organic compound, specific handling and disposal protocols are critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Core Principles of Halogenated Waste Management

The presence of iodine in the molecular structure of this compound places it in the category of halogenated organic waste. Halogenated compounds require segregation from non-halogenated organic waste streams primarily because their incineration can produce acidic and highly corrosive byproducts, such as hydrogen iodide.[2] Specialized incineration facilities for hazardous waste are equipped with "scrubbers" to neutralize these acidic gases, a feature not always present in standard chemical incinerators. Improper disposal can lead to environmental damage and equipment corrosion.

Hazard Assessment and Personal Protective Equipment (PPE)

While specific toxicity data for this compound is limited, the parent compound, indene, is classified as a flammable liquid and an aspiration hazard.[1][3] It is also known to cause skin, eye, and respiratory irritation.[1][4] Therefore, a cautious approach is warranted.

Assumed Hazards:

  • Flammability: May be combustible or flammable.[1][3]

  • Toxicity: Assumed to be harmful if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: Potential to cause irritation to the skin, eyes, and respiratory tract.[1][4]

  • Environmental Hazard: May be toxic to aquatic life.[3]

Mandatory Personal Protective Equipment (PPE)

A risk assessment should always precede the handling of this compound. The following PPE is considered the minimum requirement:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of the chemical or contaminated solvents.
Hand Protection Nitrile gloves (ensure appropriate thickness and check for breakthrough times if available).Provides a barrier against skin contact. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A flame-retardant lab coat.Protects against splashes and, given the flammability of the parent compound, provides a layer of protection from ignition sources.
Respiratory All handling of solids and solutions should be conducted within a certified chemical fume hood.Minimizes the risk of inhalation of vapors or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound begins the moment it is deemed waste. Adherence to a strict segregation and containment protocol is paramount.

Step 1: Waste Segregation

Immediately upon generation, any waste containing this compound must be classified as "Halogenated Organic Waste."

  • DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane, methanol).

  • DO NOT dispose of this compound down the drain.

  • DO NOT mix with incompatible materials such as strong oxidizing agents or strong bases.

Step 2: Waste Container Selection and Labeling
  • Select an Appropriate Container: Use a clean, leak-proof container designated for halogenated organic waste. Polyethylene or glass containers are generally suitable. The container must have a secure, vapor-tight screw cap.

  • Labeling: The container must be clearly and accurately labeled. As soon as the first drop of waste is added, affix a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste this compound"

    • An accurate list of all components and their approximate concentrations (including any solvents).

    • The date the waste was first added.

    • The relevant hazard pictograms (e.g., flammable, irritant, environmentally hazardous).

Step 3: Accumulation and Storage
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: The waste container should be kept in a secondary containment bin or tray to contain any potential leaks or spills.

  • Closure: Keep the container securely closed at all times, except when adding waste.

  • Ventilation: The SAA should be in a well-ventilated area, preferably within a fume hood or a ventilated cabinet.[3]

Step 4: Arranging for Disposal

Once the waste container is full, or if the compound is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup. Do not attempt to dispose of the chemical waste through a commercial trash service.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

Spill Cleanup
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate (if necessary): For large spills, or if you feel it is unsafe, evacuate the area and contact your institution's EHS or emergency response team.

  • Control Ignition Sources: If the material is considered flammable, extinguish all nearby flames and turn off any spark-producing equipment.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to absorb the spilled material. Do not use combustible materials like paper towels to absorb large quantities of a flammable substance.

  • Collect the Waste: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for cleanup, including contaminated gloves and wipes, must be disposed of as halogenated organic waste.

Personal Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal A Start: Handling of This compound B Wear Full PPE: - Safety Goggles - Nitrile Gloves - Lab Coat A->B C Work in a Chemical Fume Hood B->C D Waste Generated (e.g., unused material, contaminated items) C->D E Is it a Halogenated Organic Compound? D->E F YES: Segregate as 'Halogenated Organic Waste' E->F Contains Iodine G NO: Follow appropriate non-halogenated waste protocol E->G Does not contain F, Cl, Br, or I H Select appropriate, leak-proof container F->H I Affix 'Hazardous Waste' label with full chemical names H->I J Store in designated SAA in secondary containment I->J K Keep container closed when not in use J->K L Container Full or Waste No Longer Needed K->L M Contact EHS for Pickup L->M N End: Compliant Disposal M->N

Caption: A workflow diagram outlining the key steps for the safe disposal of this compound.

References

  • Safe Handling & Disposal of Organic Substances. HSC Chemistry - Science Ready. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

Sources

Personal protective equipment for handling 4-Iodo-2,3-dihydro-1H-indene

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Iodo-2,3-dihydro-1H-indene

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As the toxicological properties of this specific molecule have not been exhaustively investigated, our recommendations are grounded in a conservative, safety-first approach.[1] This is achieved by synthesizing data from its structural parent, indene, and the known hazards associated with organo-iodine compounds. This document is intended for trained professionals in research and development environments.

Core Hazard Assessment: A Synthesis of Known Risks

Understanding the "why" behind safety protocols is critical for fostering a robust safety culture. The personal protective equipment (PPE) and handling procedures outlined below are derived from the known hazards of the foundational chemical structures that make up this compound.

  • Indene Core Structure: The indene backbone is a flammable liquid and vapor.[2] It is a known skin, eye, and respiratory irritant.[3] Crucially, indene poses a significant aspiration hazard; if swallowed and it enters the lungs, it can be fatal.[3] Long-term storage in contact with air and light may also lead to the formation of explosive peroxides.[3]

  • Iodine Moiety: Organo-iodine compounds can be toxic and are known irritants to the skin, eyes, and respiratory system.[4][5] Systemic exposure to iodine-containing substances can potentially impact thyroid function.[6][7]

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, proper engineering controls must be in place. These systems are designed to minimize exposure by containing the hazard at its source.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and use in reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors and aerosols.[1][5]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[2][5]

Personal Protective Equipment (PPE): The Essential Barrier

The following PPE is mandatory for all personnel handling this compound. The selection is based on a risk assessment that considers all potential routes of exposure.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[8]

  • Minimum Requirement: Tight-sealing chemical safety goggles are required at all times.

  • Splash Hazard: When performing operations with a risk of splashing (e.g., transfers, reactions under pressure), a full-face shield must be worn in addition to safety goggles.[1][5]

Hand Protection

Skin contact may lead to irritation and potential absorption of the chemical.[8]

  • Glove Type: Nitrile rubber gloves are recommended. They provide adequate protection against iodine compounds and the hydrocarbon-like indene structure.[6][7]

  • Glove Thickness: A minimum thickness of 0.11 mm is advised.[7]

  • Protocol: Always inspect gloves for defects before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contamination.[1] Dispose of contaminated gloves immediately as hazardous waste and wash hands thoroughly.

Body Protection

Given the flammability of the indene core, protection against fire is as crucial as protection against chemical contact.

  • Lab Coat: A flame-retardant antistatic protective lab coat is required.

  • Clothing: Wear long-sleeved clothing and long pants to cover all exposed skin. Do not wear shorts or skirts.[4]

  • Footwear: Closed-toe, chemical-resistant shoes must be worn.[7][9]

Respiratory Protection

While engineering controls are primary, respiratory protection may be necessary in specific scenarios.

  • Standard Operations: Work within a fume hood negates the need for personal respiratory protection.

  • Emergency Situations (e.g., Spills): In the event of a large spill or failure of engineering controls, personnel must use a NIOSH-approved respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) and evacuate the area.[7]

Table 1: PPE Requirements by Operational Task

TaskEye/Face ProtectionHand ProtectionBody & Respiratory Protection
Weighing/Prepping Safety GogglesNitrile GlovesFlame-Retardant Lab Coat
Solution Transfer Safety Goggles & Face ShieldNitrile GlovesFlame-Retardant Lab Coat
Running Reaction Safety Goggles (Face Shield if splash risk)Nitrile GlovesFlame-Retardant Lab Coat
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-Resistant Apron/Suit, Respirator

Procedural Workflow for Safe Handling

Adherence to a strict, step-by-step procedure is vital for minimizing risk. The following workflow illustrates the critical decision points and actions required when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A Risk Assessment: Review SDS of related compounds (Indene, Organo-iodides) B Verify Engineering Controls: Fume Hood (Certified) Eyewash/Shower (Accessible) A->B C Select & Inspect PPE: Goggles, Face Shield, FR Coat, Nitrile Gloves B->C D Work Exclusively in Fume Hood C->D Proceed to Handling E Ground Equipment: Prevent static discharge due to flammability D->E F Execute Task: (Weighing, Transfer, Reaction) E->F G Segregate Waste: Contaminated PPE, Glassware, Chemical Residue F->G Task Complete Spill Spill or Exposure? F->Spill H Label Hazardous Waste Container Correctly G->H I Doff PPE: Remove gloves last, using proper technique H->I J Wash Hands Thoroughly I->J Spill->G No Emergency Execute Emergency Protocol: Evacuate, Alert, Seek Aid Spill->Emergency Yes

Caption: Workflow for Safe Handling of this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection: Use designated, sealed, and clearly labeled containers for all chemical waste and contaminated disposables (e.g., gloves, pipette tips).

  • Disposal Vendor: Arrange for disposal through a licensed professional waste disposal service.[1] Do not pour waste down the drain.

  • Regulatory Compliance: Ensure all disposal activities comply with local, state, and federal environmental regulations.

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you can build a self-validating system of safety that protects researchers and ensures the integrity of your work.

References

  • AMMEX. (2016, December 12). Not without Gloves: Specialty Chemicals. AMMEX. [Link]

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine? Homework.Study.com. [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. US EPA. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet. Angene Chemical. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.